Acetic acid,2-[(aminoiminomethyl)thio]-
Description
The exact mass of the compound Acetic acid, [(aminoiminomethyl)thio]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403734. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid,2-[(aminoiminomethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid,2-[(aminoiminomethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-carbamimidoylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c4-3(5)8-1-2(6)7/h1H2,(H3,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNQEXPLIAUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864054 | |
| Record name | ((Aminoiminomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864054 | |
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Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-50-4 | |
| Record name | 2-[(Aminoiminomethyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-((aminoiminomethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Carboxymethyl)isothiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ((Aminoiminomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864054 | |
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| Record name | [(aminoiminomethyl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Carbamimidoylsulfanyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSP2S278RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis of Acetic acid, 2-[(aminoiminomethyl)thio]- from thiourea and chloroacetic acid"
A Comprehensive Technical Guide to the Synthesis of 2-[(Aminoiminomethyl)thio]acetic Acid
Introduction
2-[(Aminoiminomethyl)thio]acetic acid, also known as S-carboxymethylisothiourea, is a versatile organic compound with significant utility across various industrial and research applications. It serves as a valuable intermediate in the synthesis of heterocyclic compounds like thiazoles and their derivatives, which are core structures in many pharmaceuticals.[1][2][3][4][5] Notably, it has found practical use as a brightener in the electrodeposition of metals and alloys, including Co, Co-Ni, and Ni-Fe, and as a potential plant growth regulator.[6] This guide provides an in-depth exploration of its synthesis from the readily available precursors, thiourea and chloroacetic acid, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical safety and analytical considerations.
The Core Reaction: Mechanism and Rationale
The synthesis of 2-[(aminoiminomethyl)thio]acetic acid is a classic example of a nucleophilic substitution reaction, specifically an SN2 mechanism. The causality behind the experimental choices is rooted in the intrinsic chemical properties of the reactants.
1. The Nucleophile: Thiourea Thiourea (SC(NH₂)₂) exists in a tautomeric equilibrium between its thione (C=S) and iminothiol (C-SH) forms. However, the sulfur atom in the predominant thione form is highly nucleophilic due to the lone pairs of electrons and its polarizability. It acts as the attacking species in this synthesis.[7][8]
2. The Electrophile: Chloroacetic Acid Chloroacetic acid (ClCH₂COOH) provides the electrophilic carbon center. The carbon atom bonded to the chlorine is electron-deficient due to the high electronegativity of the chlorine atom, making it susceptible to nucleophilic attack. Chlorine serves as an effective leaving group, which is essential for the substitution reaction to proceed.
Reaction Pathway: The synthesis proceeds via the S-alkylation of thiourea.[9]
-
Step 1: Nucleophilic Attack. The sulfur atom of thiourea attacks the electrophilic carbon of chloroacetic acid.
-
Step 2: Transition State. A transient transition state is formed where the S-C bond is forming and the C-Cl bond is breaking.
-
Step 3: Formation of Isothiouronium Salt. The chlorine atom departs as a chloride ion (Cl⁻), resulting in the formation of an S-carboxymethylisothiouronium salt intermediate.[10][11]
In many published procedures, the reaction is conducted in an alkaline or aqueous medium.[6] The presence of a base like sodium carbonate can deprotonate the chloroacetic acid, forming sodium chloroacetate. While the reaction can proceed without a base, its presence can influence reaction rates and the final product form. Research has shown that in its crystalline state, the final product exists in a zwitter-ionic tautomeric form.[12]
Caption: SN2 reaction mechanism for the synthesis.
Field-Proven Experimental Protocol
This protocol is synthesized from established methodologies to ensure high yield and purity.[6] The procedure is self-validating through careful control of stoichiometry and reaction conditions.
Reagents and Equipment:
-
Thiourea (TU)
-
Monochloroacetic Acid (MCA)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ethanol (for washing)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reagent Preparation: In the three-necked flask, dissolve sodium carbonate in distilled water. The amount of Na₂CO₃ should be in slight molar excess (e.g., 12%) relative to the monochloroacetic acid to ensure complete neutralization.[6]
-
Addition of Chloroacetic Acid: Slowly add monochloroacetic acid to the sodium carbonate solution while stirring. This exothermic reaction forms sodium monochloroacetate in situ.
-
Addition of Thiourea: Once the chloroacetic acid has completely reacted (cessation of CO₂ evolution), add thiourea to the solution. The molar ratio of monochloroacetic acid to thiourea should be approximately 1.1:1 (a 10% excess of MCA).[6]
-
Reaction: Heat the mixture to the target temperature (e.g., 85°C) and maintain it for a specified duration (e.g., 30 minutes) under constant stirring.[6]
-
Crystallization and Isolation: After the reaction period, cool the mixture in an ice bath to induce crystallization of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
The following table summarizes optimal reaction conditions derived from literature, providing a baseline for experimental design.[6] High yields are consistently reported, underscoring the efficiency of this synthetic route.
| Parameter | Value/Ratio | Rationale & Insights |
| Molar Ratio (MCA:TU) | ~1.1 : 1.0 | A slight excess of monochloroacetic acid ensures complete consumption of the thiourea. |
| Molar Ratio (Na₂CO₃:MCA) | ~1.12 : 1.0 (or 0.56 for Na₂CO₃) | Sufficient base is critical to neutralize the acidic reactant and facilitate the reaction. |
| Solvent | Water | An environmentally benign and effective solvent for the reactants.[1][6] |
| Reaction Temperature | 85 °C | Provides sufficient activation energy without significant decomposition of reactants or product. |
| Reaction Time | 30 minutes | A relatively short reaction time makes this a highly efficient synthesis.[6] |
| Reported Yield | > 75% | This method is known for producing the target compound in high yields.[6] |
Analytical Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-[(aminoiminomethyl)thio]acetic acid, a suite of analytical techniques is recommended.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the amino groups, a strong C=O stretch around 1700 cm⁻¹, and C=N stretching from the isothiourea moiety.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the proton NMR spectrum will show a characteristic singlet for the methylene (-S-CH₂-) protons. The protons on the nitrogen atoms will appear as broad signals.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the three distinct carbon environments: the carboxylic carbon (C=O), the methylene carbon (-CH₂-), and the isothiourea carbon (C=N).
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound. The expected exact mass is approximately 134.01 g/mol .[13]
-
X-Ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction can be employed. Studies have confirmed that the product exists as a zwitterion in the solid state, providing valuable insight into its molecular structure.[12]
Mandatory Safety Precautions
Adherence to strict safety protocols is paramount due to the hazardous nature of the reactants.
Hazard Identification:
-
Thiourea: Classified as a carcinogen and is harmful if swallowed.[14][15][16] It is also toxic to aquatic life with long-lasting effects.[15] Avoid inhalation of dust and direct contact.
-
Chloroacetic Acid: Highly corrosive and toxic. It causes severe skin burns and serious eye damage upon contact.[13][17] Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If dust formation is unavoidable, a respirator with a particulate filter is necessary.
Handling and Storage:
-
Handle both chemicals in a fume hood to avoid inhaling dust or vapors.[17][18]
-
Store thiourea and chloroacetic acid in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[14][16][18]
-
Ensure clear labeling of all containers.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge into drains or the environment.
Conclusion
The synthesis of 2-[(aminoiminomethyl)thio]acetic acid from thiourea and chloroacetic acid is a robust, high-yield, and efficient process. By understanding the underlying SN2 mechanism, carefully controlling the experimental parameters, and adhering to stringent safety protocols, researchers can reliably produce this valuable compound. The insights and detailed protocols provided in this guide serve as a comprehensive resource for its successful application in both academic and industrial research settings.
References
-
Maţa Grozav et al. (Date not available). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Available at: [Link]
- CN102276548A. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. Google Patents.
- US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
-
ResearchGate. (n.d.). Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. Available at: [Link]
- CN111533710A. (2020). Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method. Google Patents.
-
ResearchGate. (2014). Reaction of Thiourea with Monochloroacetic Acid in Water: Revision and Probable Mechanisms. Available at: [Link]
- US3321519A. (1967). Production of alkylisothiouronium salts. Google Patents.
-
ResearchGate. (n.d.). S‐Aryl isothiouronium salts are convenient synthetic surrogates for thiophenols in S‐functionalization reactions. Available at: [Link]
-
Wikipedia. (n.d.). Isothiouronium. Available at: [Link]
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available at: [Link]
-
Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Study Prep. Available at: [Link]
-
PubChem. (n.d.). Acetic acid, 2-((aminoiminomethyl)thio)-. Available at: [Link]
-
ResearchGate. (2018). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Available at: [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY: Thiourea. Available at: [Link]
-
MDPI. (2007). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Available at: [Link]
-
Dalian Chem. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide. Available at: [Link]
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- 1. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
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- 9. Isothiouronium - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
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- 13. Acetic acid, 2-((aminoiminomethyl)thio)- | C3H6N2O2S | CID 81899 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
"physicochemical properties of S-(Carboxymethyl)isothiourea"
An In-depth Technical Guide to the Physicochemical Properties of S-(Carboxymethyl)isothiourea
Introduction
S-(Carboxymethyl)isothiourea is a fascinating molecule that merges the structural features of a simple amino acid with the reactive potential of an isothiourea moiety. As a derivative of isothiourea, a class of compounds with broad applications in organic synthesis and medicinal chemistry, its unique structure—featuring both a carboxylic acid and a basic amidine system—suggests a rich and complex physicochemical profile.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of S-(Carboxymethyl)isothiourea.
Understanding these properties is paramount for any application, from designing synthetic routes to developing formulations and predicting biological behavior. This document moves beyond a simple recitation of data, delving into the causality behind the expected properties and providing field-proven, standardized protocols for their experimental determination. Where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related structural analogs to provide scientifically grounded predictions, clearly distinguishing them from measured values.
Chemical Identity and Molecular Structure
The foundational step in characterizing any compound is to establish its precise chemical identity. S-(Carboxymethyl)isothiourea is defined by a carboxymethyl group (-CH₂COOH) attached to the sulfur atom of an isothiourea core.
Caption: Chemical Structure of S-(Carboxymethyl)isothiourea.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source / Method |
| Molecular Formula | C₃H₆N₂O₂S | Calculated |
| Molecular Weight | 134.16 g/mol | Calculated |
| Canonical SMILES | C(C(=O)O)SC(=N)N | Calculated |
| InChI Key | InChI=1S/C3H6N2O2S/c4-3(5)9-1-2(6)7/h1H2,(H3,4,5)(H,6,7) | Calculated |
| CAS Registry Number | Not found in public databases | Database Search |
| Appearance | Expected to be a white crystalline solid | Analogy |
Acidity and Basicity: The pKa Profile
The molecule's zwitterionic potential, conferred by the acidic carboxylic group and the basic isothiourea group, is critical to its behavior in aqueous media. The ionization state dictates solubility, receptor binding, and membrane permeability.
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 2.0 - 3.5 . This is slightly lower than that of acetic acid (~4.7) due to the electron-withdrawing effect of the adjacent thioether and isothiourea functionalities.
-
Isothiouronium (pKa₂): The isothiourea moiety is a strong base that will be protonated at physiological pH, forming an isothiouronium cation. The pKa of this conjugate acid (pKaH) for typical isothioureas has been measured to be in the range of 6.3–7.8 in DMSO.[2] The value in water is expected to be in a similar range, making it a relevant equilibrium at physiological pH.
Table 2: Predicted Acid Dissociation Constants (pKa)
| Ionizable Group | Predicted pKa Range (in Water) | Rationale |
| Carboxylic Acid | 2.0 - 3.5 | Based on aliphatic carboxylic acids with electron-withdrawing substituents. |
| Isothiouronium ion | 7.0 - 8.5 | Based on reported values for analogous isothiourea compounds in polar solvents.[2] |
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a reliable determination of dissociation constants by monitoring pH changes upon the addition of a titrant.
Causality: The choice of potentiometric titration is based on its ability to directly measure the buffering regions corresponding to each ionizable group. As a known concentration of acid (e.g., HCl) or base (e.g., NaOH) is added, the pH changes slowly near the pKa values, creating inflection points on the titration curve that allow for precise pKa calculation.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~5-10 mg of S-(Carboxymethyl)isothiourea and dissolve in a known volume (e.g., 50 mL) of degassed, deionized water or a suitable ionic strength background electrolyte (e.g., 0.1 M KCl).
-
Initial Titration (Acid): Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Titrate with a standardized solution of HCl (e.g., 0.1 M) to protonate all functional groups, monitoring the pH with a calibrated electrode after each addition.
-
Titration (Base): From the lowest pH point, titrate the solution with a standardized NaOH solution (e.g., 0.1 M), recording the pH and volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points for each proton dissociation. The first inflection point corresponds to the deprotonation of the carboxylic acid, and the second to the deprotonation of the isothiouronium group.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
The presence of both a polar, ionizable carboxylic acid and a basic isothiourea group suggests that S-(Carboxymethyl)isothiourea will exhibit high solubility in aqueous solutions, particularly at pH values between its two pKa's where the zwitterionic form dominates. Conversely, it is expected to have very low solubility in non-polar organic solvents like hexane or dichloromethane.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This is the gold-standard method for determining thermodynamic equilibrium solubility, providing a definitive value for a given solvent and temperature.
Causality: The shake-flask method is chosen because it ensures that the solution reaches a true equilibrium state, where the rate of dissolution equals the rate of precipitation. This avoids the kinetic artifacts that can arise from other methods, providing the most accurate and reproducible measure of solubility.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid S-(Carboxymethyl)isothiourea to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol, acetone). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the sample with a suitable mobile phase or solvent for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS. Calculate the original solubility in units like mg/mL or mM.
Chemical Stability and Degradation Pathways
The stability of S-(Carboxymethyl)isothiourea is a critical parameter for its storage, handling, and application. The isothiourea linkage is known to be susceptible to hydrolysis, particularly under basic conditions. The sulfur atom also presents a potential site for oxidation.
Potential Degradation Pathways:
-
Hydrolysis: The C-S bond in the isothiourea moiety can undergo nucleophilic attack by water or hydroxide ions, leading to the formation of thiourea and glycolic acid. This process is generally accelerated at higher pH.[3][4]
-
Oxidation: The thioether sulfur is susceptible to oxidation by common oxidants (e.g., hydrogen peroxide) to form the corresponding sulfoxide and, subsequently, the sulfone.
Caption: Potential degradation pathways for S-(Carboxymethyl)isothiourea.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6] It is a cornerstone of developing stability-indicating analytical methods.
Causality: By subjecting the molecule to conditions more severe than those it would encounter during normal handling or storage, we can rapidly identify its vulnerabilities. This proactive approach allows for the development of analytical methods that can separate the intact drug from any potential impurities that might form over its shelf life, ensuring safety and efficacy.[7]
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of S-(Carboxymethyl)isothiourea in a suitable solvent (e.g., water).
-
Stress Conditions: Aliquot the stock solution into separate vessels and apply the following stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80°C.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature.
-
Thermal Stress: Heat the solution (and a solid sample) at an elevated temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient mobile phase and UV detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the unstressed control. The goal is to achieve 5-20% degradation. Identify the major degradation products and assess the peak purity of the parent compound to ensure the method is "stability-indicating."
Summary and Conclusion
The physicochemical properties of S-(Carboxymethyl)isothiourea are dictated by its unique combination of a carboxylic acid and an isothiourea group.
Table 3: Summary of Physicochemical Properties
| Property | Predicted/Expected Value or State | Recommended Experimental Method |
| Appearance | White Crystalline Solid | Visual Inspection |
| Molecular Weight | 134.16 g/mol | Mass Spectrometry |
| pKa₁ (Carboxylic Acid) | 2.0 - 3.5 | Potentiometric Titration, UV-Vis |
| pKa₂ (Isothiouronium) | 7.0 - 8.5 | Potentiometric Titration, UV-Vis |
| Aqueous Solubility | High (likely >10 mg/mL) | Shake-Flask Method |
| Organic Solubility | Low to Insoluble | Shake-Flask Method |
| Key Instabilities | Hydrolysis (base-labile), Oxidation (at S) | Forced Degradation Study with HPLC |
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(2025-05-14). Synthesis and Characterization of Sodium Carboxymethylcellulose from Sansevieria trifasciata as an Alternative Raw Material for Capsule Shell. ResearchGate. Retrieved from [Link]
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(2019-11-04). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. PubMed. Retrieved from [Link]
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(2025-05-14). Synthesis and Characterization of Sodium Carboxymethylcellulose from Sansevieria trifasciata as an Alternative Raw Material for Capsule Shell. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
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(2025-01-22). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]
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S-(Carboxymethyl)cysteine | C5H9NO4S | CID 1080. PubChem. Retrieved from [Link]
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S-carboxymethyl-L-cysteine. PubMed. Retrieved from [Link]
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SciRP.org. Retrieved from [Link]
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(2022-07-27). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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(2025-08-07). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. ResearchGate. Retrieved from [Link]
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(2025-04-30). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. Retrieved from [Link]
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(2025-01-07). Determination of the pKaH of Established Isothiourea Catalysts. ResearchGate. Retrieved from [Link]
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(2025-08-06). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
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Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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(2022-05-27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. NIH. Retrieved from [Link]
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Unraveling the Bioactivity of 2-[(aminoiminomethyl)thio]acetic Acid in Plants: A Technical Guide for Researchers
Abstract
2-[(aminoiminomethyl)thio]acetic acid, a structurally intriguing thiourea derivative, has emerged as a compound of interest in plant science due to its observed plant growth-regulating properties. Preliminary studies have indicated its potential to stimulate root development and overall plant vigor. However, the underlying molecular mechanisms governing these effects remain largely unelucidated. This technical guide provides a comprehensive exploration of the potential mechanisms of action of 2-[(aminoiminomethyl)thio]acetic acid in plants. Synthesizing information from its chemical structure, the known bioactivities of related guanidino and thiourea compounds, and established principles of plant physiology, we propose and detail several plausible signaling and metabolic pathways through which this compound may exert its influence. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical frameworks and actionable experimental protocols to drive further investigation into this promising plant biostimulant.
Introduction: The Emergence of a Novel Plant Growth Regulator
2-[(aminoiminomethyl)thio]acetic acid is a synthetic organic compound derived from the reaction of thiourea and monochloroacetic acid[1]. Its chemical structure features a guanidino group, a thioether linkage, and a carboxylic acid moiety, suggesting a potential for diverse biological interactions within the plant system. Early research has demonstrated its efficacy as a plant growth regulator, with studies on monocotyledonous plants like wheat showing a significant increase in root number, root length, and overall plant height upon treatment.
While the empirical evidence for its growth-promoting effects is compelling, a significant knowledge gap exists regarding its precise mode of action at the molecular level. Understanding this mechanism is paramount for its potential development and application in agriculture as a biostimulant or plant growth regulator. This guide aims to bridge this gap by proposing several testable hypotheses for its mechanism of action, grounded in established principles of plant biology.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[(aminoiminomethyl)thio]acetic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O₂S | [2] |
| Molecular Weight | 134.16 g/mol | [2] |
| IUPAC Name | 2-(carbamimidoylthio)acetic acid | [2] |
| CAS Number | 7404-50-4 | [2] |
Proposed Mechanisms of Action
Based on the structural features of 2-[(aminoiminomethyl)thio]acetic acid and the known effects of related compounds, we propose three primary hypothetical mechanisms of action:
-
Modulation of Plant Hormone Signaling: The acetic acid moiety of the compound bears resemblance to the basic structure of auxins, a class of key plant hormones that regulate cell division, elongation, and differentiation[3][4].
-
Interaction with Plant Enzymes: Guanidino-containing compounds have been shown to interact with various enzymes in biological systems[5]. In plants, guanidino compounds can act as competitive inhibitors of enzymes like polyamine oxidase, which is involved in polyamine catabolism and stress responses[6].
-
Induction of Systemic Stress Responses: Thiourea and its derivatives are known to elicit a range of responses in plants, often associated with mitigating abiotic and biotic stress[7][8][9][10].
These proposed mechanisms are not mutually exclusive and may act in concert to produce the observed growth-promoting effects.
Hypothesis 1: Auxin-like Activity and Modulation of Hormone Homeostasis
The presence of the acetic acid group suggests that 2-[(aminoiminomethyl)thio]acetic acid might mimic or interfere with auxin signaling.
Caption: Proposed interaction of 2-[(aminoiminomethyl)thio]acetic acid with the auxin signaling pathway.
Objective: To determine if 2-[(aminoiminomethyl)thio]acetic acid exhibits auxin-like activity.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium
-
2-[(aminoiminomethyl)thio]acetic acid
-
Indole-3-acetic acid (IAA) as a positive control
-
N-1-naphthylphthalamic acid (NPA) as an auxin transport inhibitor
-
DR5::GUS or DR5::GFP reporter lines of Arabidopsis
Methodology:
-
Root Elongation and Lateral Root Formation Assay:
-
Sterilize Arabidopsis seeds and plate them on MS medium containing a concentration gradient of 2-[(aminoiminomethyl)thio]acetic acid (e.g., 0, 1, 10, 50, 100 µM) and IAA (as a positive control).
-
Grow plates vertically for 7-10 days under controlled conditions (16h light/8h dark photoperiod, 22°C).
-
Measure primary root length and count the number of lateral roots for at least 20 seedlings per treatment.
-
Expected Outcome: An auxin-like compound will typically inhibit primary root elongation and promote lateral root formation at optimal concentrations.
-
-
Auxin-Responsive Gene Expression Analysis:
-
Treat 7-day-old Arabidopsis seedlings with 10 µM 2-[(aminoiminomethyl)thio]acetic acid or IAA for a time course (e.g., 0, 1, 3, 6 hours).
-
Harvest seedling tissues and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3).
-
Expected Outcome: Upregulation of these genes would indicate activation of the auxin signaling pathway.
-
-
Analysis of Auxin Reporter Lines:
-
Germinate and grow DR5::GUS or DR5::GFP Arabidopsis seedlings on MS medium supplemented with various concentrations of 2-[(aminoiminomethyl)thio]acetic acid.
-
For DR5::GUS, perform histochemical GUS staining. For DR5::GFP, observe GFP fluorescence using a confocal microscope.
-
Expected Outcome: Increased GUS staining or GFP fluorescence in root tips and other auxin-responsive tissues would visually confirm the induction of an auxin response.
-
Hypothesis 2: Enzymatic Inhibition and Modulation of Metabolic Pathways
The guanidino group is a key structural feature of arginine and is known to interact with the active sites of various enzymes.
Caption: Hypothetical inhibitory interaction of the compound with a target plant enzyme.
Objective: To assess the inhibitory potential of 2-[(aminoiminomethyl)thio]acetic acid on key plant enzymes.
Materials:
-
Crude protein extracts from a model plant (e.g., maize, pea)
-
Purified polyamine oxidase (PAO) and arginase (if available commercially)
-
Substrates: spermine or spermidine for PAO, L-arginine for arginase
-
Spectrophotometer
-
Reagents for enzyme activity assays (e.g., o-aminobenzaldehyde for PAO, urease-coupled assay for arginase)
Methodology:
-
In Vitro Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the enzyme (crude extract or purified), its substrate, and a suitable buffer.
-
Add varying concentrations of 2-[(aminoiminomethyl)thio]acetic acid to the reaction mixture.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the rate of product formation spectrophotometrically.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) of the compound.
-
Expected Outcome: A dose-dependent decrease in enzyme activity would suggest an inhibitory effect.
-
-
Metabolite Profiling:
-
Treat plants with 2-[(aminoiminomethyl)thio]acetic acid.
-
Harvest tissues at different time points.
-
Perform metabolomic analysis (e.g., using LC-MS or GC-MS) to quantify the levels of polyamines, amino acids (especially arginine and its derivatives), and related metabolites.
-
Expected Outcome: Inhibition of PAO would lead to an accumulation of polyamines, while arginase inhibition would result in increased arginine levels.
-
Hypothesis 3: Induction of Oxidative Stress Signaling
Thiourea derivatives have been implicated in modulating oxidative stress responses in plants. The compound might trigger a mild oxidative stress signal that activates downstream defense and growth-related pathways.
Caption: Proposed induction of a mild oxidative stress signal leading to enhanced growth and tolerance.
Objective: To investigate the effect of 2-[(aminoiminomethyl)thio]acetic acid on oxidative stress markers and antioxidant systems.
Materials:
-
Plant seedlings (e.g., wheat, Arabidopsis)
-
Reagents for ROS detection (e.g., Nitroblue tetrazolium for superoxide, 3,3'-diaminobenzidine for hydrogen peroxide)
-
Reagents for antioxidant enzyme assays (e.g., superoxide dismutase, catalase, peroxidase)
-
Spectrophotometer
Methodology:
-
In Situ ROS Detection:
-
Treat seedlings with 2-[(aminoiminomethyl)thio]acetic acid for a short duration (e.g., 30 minutes, 1 hour, 3 hours).
-
Perform in situ staining for superoxide and hydrogen peroxide in the leaves and roots.
-
Expected Outcome: A transient increase in ROS levels would be observed.
-
-
Antioxidant Enzyme Activity Assays:
-
Treat plants with the compound for a longer duration (e.g., 24, 48, 72 hours).
-
Prepare crude protein extracts from the plant tissues.
-
Measure the specific activity of key antioxidant enzymes (SOD, CAT, POX) using established spectrophotometric assays.
-
Expected Outcome: An initial increase in ROS may be followed by an upregulation of antioxidant enzyme activities as a protective response.
-
-
Gene Expression Analysis of Antioxidant Genes:
-
Conduct a time-course experiment as in 2.2.
-
Perform qRT-PCR to analyze the expression of genes encoding antioxidant enzymes (e.g., SOD, CAT, APX).
-
Expected Outcome: Increased transcript levels of these genes would indicate an activation of the antioxidant defense system at the transcriptional level.
-
Concluding Remarks and Future Directions
The plant growth-regulating properties of 2-[(aminoiminomethyl)thio]acetic acid present an exciting avenue for research and potential agricultural application. The hypotheses and experimental frameworks detailed in this guide offer a structured approach to elucidating its mechanism of action. Future research should focus on integrating the findings from these different experimental avenues to build a comprehensive model of how this compound influences plant growth and development. Furthermore, identifying the direct molecular targets of 2-[(aminoiminomethyl)thio]acetic acid through techniques such as affinity chromatography coupled with mass spectrometry will be crucial for a definitive understanding of its bioactivity. Elucidating these mechanisms will not only advance our fundamental knowledge of plant science but also pave the way for the rational design of novel and effective plant biostimulants.
References
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The Multifaceted Biological Landscape of S-(Carboxymethyl)isothiourea Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
S-(Carboxymethyl)isothiourea (SCMIT) derivatives are emerging as a compelling class of pharmacologically active agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of SCMIT derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. By dissecting the structure-activity relationships and outlining detailed experimental protocols, this document serves as a vital resource for researchers and scientists engaged in the discovery and development of novel therapeutics. We delve into the causal relationships behind experimental designs and present self-validating methodologies to ensure scientific rigor and reproducibility. This guide aims to be a cornerstone for advancing the understanding and application of SCMIT derivatives in modern medicine.
Introduction: The Isothiourea Scaffold and the Advantage of Carboxymethylation
The isothiourea backbone, a structural isomer of thiourea, has long been recognized as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological effects, including but not limited to, anticancer, antioxidant, and anti-inflammatory activities.[1][2] The introduction of a carboxymethyl group onto the sulfur atom to form S-(Carboxymethyl)isothiourea derivatives offers several key advantages. The carboxymethyl moiety can enhance the solubility and pharmacokinetic profile of the parent compound.[3] This modification can also introduce new points of interaction with biological targets, potentially leading to altered potency and selectivity. This guide will explore the profound impact of this structural modification on the biological activity of isothiourea derivatives.
Synthetic Strategies for S-(Carboxymethyl)isothiourea Derivatives
The synthesis of S-(Carboxymethyl)isothiourea derivatives is a critical aspect of their development as therapeutic agents. A common and efficient method involves the reaction of a substituted thiourea with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product.
General Synthetic Protocol
A generalized, self-validating protocol for the synthesis of S-(Carboxymethyl)isothiourea derivatives is outlined below. This protocol is designed to be adaptable for the synthesis of a diverse library of analogues.
Step 1: Dissolution of Thiourea Derivative
-
Dissolve the desired substituted thiourea (1 equivalent) in a suitable polar aprotic solvent, such as acetone or ethanol.[4]
-
The choice of solvent should be based on the solubility of the starting thiourea derivative.
Step 2: Deprotonation
-
Add a suitable base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution to deprotonate the thiol tautomer of the thiourea.
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
Step 3: S-Alkylation
-
Slowly add a solution of chloroacetic acid or its ester (1 equivalent) in the same solvent to the reaction mixture.
-
The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) and monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material.
Step 4: Work-up and Purification
-
Once the reaction is complete, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure S-(Carboxymethyl)isothiourea derivative.
Step 5: Characterization
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This robust synthetic scheme allows for the generation of a diverse library of S-(Carboxymethyl)isothiourea derivatives for biological screening.
Anticancer Activity of S-(Carboxymethyl)isothiourea Derivatives
Thiourea derivatives have demonstrated significant potential as anticancer agents, and their S-carboxymethylated counterparts are an area of active investigation.[2][5] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit key signaling pathways, or act as enzyme inhibitors.[6]
Mechanism of Action in Cancer
The precise mechanism of action of S-(Carboxymethyl)isothiourea derivatives in cancer is likely multifactorial and may vary depending on the specific substitutions on the isothiourea core. However, several plausible mechanisms can be extrapolated from the broader class of thiourea and isothiourea derivatives:
-
Enzyme Inhibition: Many thiourea derivatives exhibit anticancer activity by inhibiting enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[6][7] The carboxymethyl group can potentially enhance binding to the active sites of these enzymes.
-
Induction of Apoptosis: Some thiourea derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[6]
-
Disruption of Cellular Homeostasis: The isothiourea moiety can interact with cellular thiols and disrupt redox homeostasis, leading to oxidative stress and cell death.
Experimental Workflow for Assessing Anticancer Activity
A comprehensive workflow to evaluate the anticancer potential of novel S-(Carboxymethyl)isothiourea derivatives is presented below.
Caption: Workflow for Anticancer Evaluation of SCMIT Derivatives.
Quantitative Data on Anticancer Activity
While specific IC50 values for S-(Carboxymethyl)isothiourea derivatives are not extensively reported in the literature, data from related thiourea derivatives can provide valuable insights. For instance, certain N,N'-diarylthiourea derivatives have shown potent cytotoxic effects against various cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| N,N'-Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | [5] |
| Benzodioxole-bearing thiourea | HCT116 (Colon) | 1.11 | [6] |
| Benzodioxole-bearing thiourea | HepG2 (Liver) | 1.74 | [6] |
This table summarizes IC50 values for representative thiourea derivatives to provide a comparative context for the potential potency of SCMIT analogues.
Antimicrobial Properties of S-(Carboxymethyl)isothiourea Derivatives
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Thiourea and its derivatives have long been investigated for their antibacterial and antifungal properties.[8] The introduction of a carboxymethyl group can enhance the antimicrobial profile of isothioureas.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of S-(Carboxymethyl)isothiourea derivatives is thought to involve multiple targets within the microbial cell. Based on studies of related compounds, the following mechanisms are proposed:
-
Disruption of Cell Wall Integrity: Some thiourea derivatives inhibit the biosynthesis of essential cell wall components, such as mycolic acids in mycobacteria, leading to a loss of structural integrity.[8]
-
Enzyme Inhibition: These compounds can inhibit crucial bacterial enzymes involved in metabolism and DNA replication, such as DNA gyrase and topoisomerase IV.
-
Membrane Permeabilization: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, disrupting its function and leading to cell lysis.
The carboxymethyl group can improve the solubility and bioavailability of these compounds, enhancing their ability to reach their intracellular targets.[1]
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is a critical parameter for quantifying the antimicrobial potency of a compound. A standard broth microdilution method is described below.
Step 1: Preparation of Bacterial Inoculum
-
Culture the bacterial strain of interest in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the S-(Carboxymethyl)isothiourea derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
Step 3: Inoculation and Incubation
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
Step 4: Determination of MIC
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antimicrobial Activity
Studies on carboxymethyl chitosan derivatives bearing acyl thiourea moieties have demonstrated enhanced antimicrobial activity compared to the parent carboxymethyl chitosan.[1] This suggests that the thiourea functional group is a key contributor to the observed bioactivity.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| ATUCMCS | Bacillus subtilis | 3.9 | [1] |
| CATUCMCS | Bacillus subtilis | 15.6 | [1] |
| BZTUCMCS | Bacillus subtilis | 62.5 | [1] |
| ATUCMCS | Escherichia coli | 62.5 | [1] |
| CATUCMCS | Escherichia coli | 125 | [1] |
| BZTUCMCS | Escherichia coli | 500 | [1] |
ATUCMCS: Acetyl thiourea derivative of carboxymethyl chitosan; CATUCMCS: Chloroacetyl thiourea derivative of carboxymethyl chitosan; BZTUCMCS: Benzoyl thiourea derivative of carboxymethyl chitosan.
Enzyme Inhibition by S-(Carboxymethyl)isothiourea Derivatives
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects.[9] S-substituted isothioureas have been identified as potent inhibitors of various enzymes, most notably nitric oxide synthase (NOS).
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammatory diseases and cancer. S-substituted isothioureas are potent inhibitors of NOS, with some exhibiting selectivity for iNOS over the constitutive isoforms (eNOS and nNOS).
The mechanism of NOS inhibition by isothioureas is believed to be competitive with the substrate L-arginine. The isothiourea moiety mimics the guanidino group of L-arginine, allowing it to bind to the active site of the enzyme. The S-substituent, including the carboxymethyl group, can further influence binding affinity and isoform selectivity.
Signaling Pathway of NOS Inhibition
Caption: Competitive Inhibition of Nitric Oxide Synthase by SCMIT Derivatives.
Experimental Protocol for NOS Inhibition Assay
The following protocol outlines a method for assessing the inhibitory activity of S-(Carboxymethyl)isothiourea derivatives against NOS.
Step 1: Enzyme Preparation
-
Utilize purified recombinant NOS isoforms (iNOS, eNOS, nNOS) or cell lysates known to express these enzymes.
Step 2: Reaction Mixture Preparation
-
Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors (e.g., FAD, FMN, BH4).
-
Add varying concentrations of the S-(Carboxymethyl)isothiourea inhibitor to the reaction mixture.
Step 3: Initiation and Incubation
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
Step 4: Measurement of NO Production
-
Quantify the production of nitrite and nitrate, the stable oxidation products of NO, using the Griess assay.
-
Measure the absorbance at 540 nm and calculate the percentage of inhibition relative to a control without the inhibitor.
Step 5: Determination of IC50
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for S-(Carboxymethyl)isothiourea derivatives is yet to be published, several key insights can be drawn from the broader class of thiourea and isothiourea compounds:
-
Lipophilicity: Increasing the lipophilicity of the substituents on the thiourea or isothiourea core often enhances antimicrobial and anticancer activity, likely by improving cell membrane penetration.[10]
-
Electronic Effects: The presence of electron-withdrawing groups on aromatic rings attached to the thiourea nitrogen can influence the electronic properties of the molecule and its interaction with biological targets.
-
Steric Factors: The size and shape of the substituents play a crucial role in determining the binding affinity and selectivity for specific enzymes or receptors.
-
The Carboxymethyl Group: The addition of the carboxymethyl group is anticipated to increase hydrophilicity, which can improve the pharmacokinetic properties of the compounds.[3] This group also provides an additional hydrogen bond donor/acceptor, which can enhance binding to target proteins.
Future Directions and Conclusion
S-(Carboxymethyl)isothiourea derivatives represent a promising and largely unexplored class of compounds with significant therapeutic potential. The insights presented in this guide, drawn from the extensive research on the broader family of thiourea and isothiourea derivatives, provide a solid foundation for future investigations.
Future research should focus on:
-
The synthesis and screening of a dedicated library of S-(Carboxymethyl)isothiourea derivatives to establish a clear and comprehensive structure-activity relationship.
-
Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.
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Chen, Y., Wang, Y., Zhang, J., Liu, J., Li, P., & Sun, X. (2019). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Marine Drugs, 17(11), 603. [Link]
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Khan, I., Ali, S., Muhammad, N., Khan, A., Hameed, S., Rama, N. H., & Hussain, J. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules (Basel, Switzerland), 26(15), 4506. [Link]
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Khan, I., Ali, S., Muhammad, N., Khan, A., Hameed, S., Rama, N. H., & Hussain, J. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506. [Link]
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Chen, Y., Wang, Y., Zhang, J., Liu, J., Li, P., & Sun, X. (2019). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Marine drugs, 17(11), 603. [Link]
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Tamer, T. M., Omer, A. M., & Hassan, M. A. (2012). Preparation and antimicrobial activity of some carboxymethyl chitosan acyl thiourea derivatives. Carbohydrate polymers, 89(2), 656–661. [Link]
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Promgool, T., Dej-adisai, S., & Chokchaisiri, R. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific reports, 11(1), 1-15. [Link]
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Li, Y., Jia, Y., & Li, J. (2012). Carboxymethylcellulose sodium improves the pharmacodynamics of 1-deoxynojirimycin by changing its absorption characteristics and pharmacokinetics in rats. Journal of Pharmacy and Pharmacology, 64(7), 1034–1040. [Link]
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Matsuno, K., Takai, K., Isaka, Y., Unno, Y., Sato, M., Takikawa, O., & Asai, A. (2010). S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5126–5129. [Link]
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An In-Depth Technical Guide on the Role of 2-[(Aminoiminomethyl)thio]acetic Acid in Cephalosporin Synthesis
Foreword: The Architectural Nuances of Antibiotic Design
In the intricate field of medicinal chemistry, the efficacy of a therapeutic agent is often dictated by the subtle architectural details of its molecular structure. This is particularly true for β-lactam antibiotics, where the core scaffold provides the intrinsic mechanism of action, but the appended side chains govern the spectrum of activity, pharmacokinetic properties, and resistance to bacterial degradation. This guide delves into the pivotal role of a specific, yet crucial, building block—2-[(aminoiminomethyl)thio]acetic acid—in the synthesis of modern cephalosporins. Our focus will be to not only delineate the synthetic pathways but to also rationalize the strategic choices made at each step, providing a comprehensive resource for researchers and professionals in drug development.
Introduction: The Cephalosporin Backbone and the Significance of the C-7 Side Chain
Cephalosporins are a cornerstone of antibacterial therapy, characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring. The core of their semi-synthetic derivatization is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is obtained from the fermentation of Acremonium chrysogenum.[1] The modification of the 7-amino group is a critical step in the development of new cephalosporin analogues with enhanced properties.[1][2]
The C-7 acylamino side chain is a key determinant of the antibacterial spectrum and potency of cephalosporins.[3][4][5] For instance, the introduction of an aminothiazole ring into the C-7 side chain has been a particularly successful strategy, leading to potent third-generation cephalosporins like Ceftriaxone.[6][7] This guide will focus on the synthesis and incorporation of a side chain that ultimately forms this critical 2-aminothiazole moiety, with 2-[(aminoiminomethyl)thio]acetic acid and its precursor, thiourea, playing a central role.
The Key Reagent: Synthesis and Properties of 2-[(Aminoiminomethyl)thio]acetic Acid
2-[(Aminoiminomethyl)thio]acetic acid, also known as S-Carboxymethylisothiourea, is a versatile reagent in organic synthesis. While not directly attached to the cephalosporin nucleus in one step, its precursor, thiourea, is used to construct the aminothiazole ring on a pre-formed side chain. The synthesis of 2-[(aminoiminomethyl)thio]acetic acid itself is a straightforward and high-yielding process.
Synthesis Protocol
This protocol is based on the reaction of monochloroacetic acid with thiourea in an alkaline medium.[8]
Objective: To synthesize 2-[(aminoiminomethyl)thio]acetic acid with high purity and yield.
Materials:
-
Monochloroacetic acid
-
Thiourea
-
Sodium carbonate
-
Deionized water
-
Ice
Equipment:
-
Stirred reaction vessel
-
pH meter
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Monochloroacetate: In a stirred reaction vessel, dissolve 10.4 g (0.11 moles) of monochloroacetic acid in 70 mL of deionized water. Cool the solution to approximately 5°C using an ice bath.
-
Basification: Slowly add 6.4 g (0.061 moles) of sodium carbonate in small portions to the cooled solution, ensuring the temperature remains around 5°C. The rate of addition should be controlled to manage foaming. Continue the addition until the pH of the mixture reaches 8-9.
-
Reaction with Thiourea: To the resulting solution of sodium monochloroacetate, add 7.6 g (0.10 moles) of thiourea with continuous stirring.
-
Heating: Gradually heat the reaction mixture to 75°C and maintain this temperature for 1 hour.
-
Crystallization and Isolation: Cool the mixture to 25°C. A white precipitate of 2-[(aminoiminomethyl)thio]acetic acid will form.
-
Purification: Filter the precipitate and wash it with deionized water until the filtrate is free of acid.
-
Drying: Dry the purified product to obtain the final compound.
Expected Yield: Approximately 13.3 g (99.5% yield).[8]
Self-Validation:
-
Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Product Characterization: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic methods such as FT-IR and NMR.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C3H6N2O2S | [9][10] |
| Molecular Weight | 134.16 g/mol | [9] |
| Appearance | White crystalline solid | [8] |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid | [9] |
Role in Cephalosporin Synthesis: The Hantzsch Thiazole Synthesis in the Context of Ceftriaxone
The primary role of the thiourea moiety, from which 2-[(aminoiminomethyl)thio]acetic acid is derived, in cephalosporin synthesis is to form the 2-aminothiazole ring. This is a classic example of the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-haloketone.[11] In the synthesis of ceftriaxone, this reaction does not happen in isolation but is part of a more complex pathway where an acyl side chain precursor is first attached to the 7-amino group of a modified cephalosporin nucleus.
The overall strategy involves:
-
Modification of the 7-ACA nucleus at the C-3 position.
-
Acylation of the C-7 amino group with a 4-halo-2-oxyimino-3-oxo-butyric acid derivative. This creates the α-haloketone-like functionality required for the Hantzsch synthesis.
-
Cyclization with thiourea to form the 2-aminothiazole ring, completing the ceftriaxone side chain.
Diagram of the Core Synthetic Strategy
Caption: Overall workflow for Ceftriaxone synthesis.
Detailed Experimental Workflow: Synthesis of Ceftriaxone
The synthesis of ceftriaxone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative protocol synthesized from various patented methods.[3][9]
Step 1: Preparation of the C-7 Acylated Intermediate
Objective: To acylate the 7-amino group of the modified cephalosporin nucleus (7-ACT) with a reactive side-chain precursor.
Expert Insight (Causality): The direct acylation of 7-ACT is often challenging due to the presence of multiple reactive functional groups (amine, carboxylic acid, and hydroxyl group on the triazine ring). To improve solubility in organic solvents and prevent unwanted side reactions, the carboxylic acid and amino groups are often protected as silyl esters using a silylating agent like hexamethyldisilazane.[3] This protection is temporary and the silyl groups are easily removed during aqueous workup.
Materials:
-
(N,O)-bis-silylated 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid (Silylated 7-ACT)
-
(Z)-4-chloro-2-methoxyimino-3-oxobutyryl chloride (Side-chain precursor)
-
Dichloromethane (DCM)
-
Acid scavenger (e.g., a tertiary amine like triethylamine)
Procedure:
-
Dissolution: Suspend the silylated 7-ACT in anhydrous dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the suspension to a low temperature, typically between -30°C and -20°C.
-
Addition of Acylating Agent: Slowly add a solution of (Z)-4-chloro-2-methoxyimino-3-oxobutyryl chloride in DCM to the cooled suspension.
-
Reaction: Maintain the reaction at a low temperature and monitor its progress by HPLC until the starting material is consumed. The presence of an acid scavenger is crucial to neutralize the HCl generated during the acylation, which can prevent side reactions and drive the reaction to completion.
-
The resulting solution contains the silylated 7-[[(4-chloro-2-(Z)-methoxyimino)-3-oxo-butyryl]amino]-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl-3-cephem-4-carboxylic acid intermediate and is typically used directly in the next step without isolation.
Step 2: Formation of the Aminothiazole Ring and Final Product
Objective: To form the 2-aminothiazole ring via cyclization with thiourea and isolate Ceftriaxone.
Expert Insight (Causality): This step is a classic Hantzsch thiazole synthesis. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the chlorine atom. This is followed by an intramolecular cyclization where one of the amino groups of thiourea attacks the adjacent ketone, and subsequent dehydration leads to the aromatic thiazole ring. The reaction is often carried out in a hydroalcoholic medium to ensure the solubility of both the organic intermediate and the inorganic thiourea.[12]
Materials:
-
Solution of the acylated intermediate from Step 1
-
Thiourea
-
Water/Acetone mixture
-
Triethylamine
-
Sodium acetate or another suitable salt-forming agent
Procedure:
-
Addition of Thiourea: Add a solution of thiourea in a water/acetone mixture to the reaction vessel containing the intermediate from the previous step.
-
Cyclization: Allow the reaction to proceed at a controlled temperature. The reaction progress is monitored by HPLC.
-
Deprotection and Neutralization: The addition of the aqueous solution facilitates the hydrolysis of the silyl ester, deprotecting the carboxylic acid. The pH is carefully adjusted with an organic base like triethylamine.
-
Isolation of Ceftriaxone Acid: Once the reaction is complete, the ceftriaxone acid can be precipitated by adjusting the pH of the solution.
-
Salt Formation and Purification: The isolated ceftriaxone acid is then converted to its sodium salt (Ceftriaxone Sodium) by treatment with a sodium salt like sodium acetate.[13] The final product is often purified by recrystallization from a suitable solvent system to remove impurities.[14]
Diagram of the Reaction Mechanism
Caption: Simplified mechanism of side chain formation.
Conclusion and Future Perspectives
The synthesis of the 2-aminothiazolyl-methoxyiminoacetamido side chain is a testament to the ingenuity of process chemistry in drug development. The use of thiourea in a Hantzsch-type cyclization on a complex cephalosporin intermediate is a robust and efficient method for constructing this critical pharmacophore. Understanding the underlying mechanisms and the rationale for specific reagents and conditions, such as the use of silyl protecting groups, is essential for optimizing these synthetic routes. As the threat of antibiotic resistance continues to grow, the development of novel and efficient synthetic methodologies for proven scaffolds like the cephalosporins will remain a high priority. Further research may focus on enzymatic processes for the acylation and cyclization steps to create more environmentally benign and cost-effective manufacturing processes.[15]
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Kaur, N., & Kishore, D. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(3), 1533-1537. Retrieved from [Link]
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Zhong, B., et al. (2012). An improvement for synthesis of ceftriaxone sodium. Chinese Journal of Pharmaceuticals, 43(11), 895-897. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of synthesis of 2-aminothiazoles from ketone and thiourea. Retrieved from [Link]
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Grozav, M., et al. (2001). Synthesis of (Aminoiminomethyl)thioacetic Acid and Some of Its Esters. Revue Roumaine de Chimie, 46(11), 1235-1239. Retrieved from [Link]
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Küçükgüzel, Ş. G., & Çıkla, P. (2013). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European Journal of Medicinal Chemistry, 69, 674-685. Retrieved from [Link]
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Reiner, R. (1983). Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone. Journal of Antimicrobial Chemotherapy, 11 Suppl E, 1-10. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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Wozniak, M. A., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 466. Retrieved from [Link]
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Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. Retrieved from [Link]
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Stone, N. E., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Journal of Allergy and Clinical Immunology: In Practice, 7(6), 1853-1861. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of the purified and carboxymethyl S. mycrophylla gum. Retrieved from [Link]
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Feng, R. (2018). Preparation method of ceftriaxone sodium powder preparation for injection. SciSpace. Retrieved from [Link]
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MDPI. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Retrieved from [Link]
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PubChem. (n.d.). 2-((Phenylmethyl)thio)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Dunn, G. L., et al. (1977). Semisynthetic cephalosporins. Synthesis and structure-activity relationships of analogues with 7-acyl groups derived from 2-(cyanomethylthio)acetic acid or 2-[(2,2,2-trifluoroethyl)thio]acetic acid and their sulfoxides and sulfones. Journal of Medicinal Chemistry, 20(1), 30–35. Retrieved from [Link]
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Naito, T., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. The Journal of Antibiotics, 44(8), 854–863. Retrieved from [Link]
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Brem, J., et al. (2018). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. Organic & Biomolecular Chemistry, 16(33), 6039-6045. Retrieved from [Link]
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Trampuz, A., & Zimmerli, W. (2001). Enzymatic synthesis of cephalosporins. The immobilized acylase from Arthrobacter viscosus: a new useful biocatalyst. Enzyme and Microbial Technology, 28(4-5), 395–402. Retrieved from [Link]
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S-(Carboxymethyl)isothiourea: A Technical Guide to its Potential as a Cysteine Protease Inhibitor
Introduction: The Critical Role and Mechanism of Cysteine Proteases
Cysteine proteases, a class of enzymes essential to a vast array of physiological and pathophysiological processes, represent a compelling target for therapeutic intervention.[1] These proteases are integral to protein turnover, antigen presentation, and hormone processing.[1] Their dysregulation, however, is implicated in a range of diseases including cancer, autoimmune disorders, and neurodegenerative conditions.[2]
The catalytic activity of cysteine proteases hinges on a nucleophilic cysteine residue within the enzyme's active site.[3] This cysteine, typically part of a catalytic dyad or triad including a histidine residue, initiates a nucleophilic attack on the carbonyl carbon of a substrate's peptide bond.[3] This process results in the formation of a transient acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved peptide and regenerate the active enzyme.[3] The highly reactive nature of the active site cysteine thiol also renders it susceptible to covalent modification, a characteristic that can be exploited for the design of potent and specific inhibitors.[4]
S-(Carboxymethyl)isothiourea: A Candidate for Irreversible Cysteine Protease Inhibition
S-(Carboxymethyl)isothiourea is a small molecule with the potential to act as an irreversible inhibitor of cysteine proteases. Its structure, featuring a reactive S-carboxymethyl group, suggests a mechanism of action centered on the alkylation of the active site cysteine. This guide will provide a comprehensive overview of the proposed mechanism of action, a detailed protocol for its synthesis, and a robust experimental workflow to validate its efficacy and selectivity as a cysteine protease inhibitor.
Proposed Mechanism of Inhibition: Covalent Modification of the Active Site
It is hypothesized that S-(Carboxymethyl)isothiourea acts as an affinity label for cysteine proteases. The isothiourea moiety may facilitate the initial non-covalent binding of the inhibitor to the enzyme's active site. Following this initial binding, the electrophilic carboxymethyl group is positioned to react with the nucleophilic thiolate of the active site cysteine residue (e.g., Cys-25 in papain).[5][6] This reaction would result in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[7]
Caption: Proposed mechanism of irreversible inhibition of a cysteine protease by S-(Carboxymethyl)isothiourea.
Synthesis of S-(Carboxymethyl)isothiourea: A Step-by-Step Protocol
The synthesis of S-(Carboxymethyl)isothiourea can be achieved through the reaction of thiourea with a haloacetic acid, such as iodoacetic acid or chloroacetic acid. The following protocol outlines a general procedure for its synthesis.
Materials and Reagents:
-
Thiourea
-
Iodoacetic acid (or chloroacetic acid)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve thiourea in a minimal amount of distilled water. In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Neutralization of Haloacetic Acid: Slowly add the sodium hydroxide solution to a solution of iodoacetic acid in water, while stirring in an ice bath, to form sodium iodoacetate.
-
Reaction Mixture: Add the sodium iodoacetate solution to the thiourea solution in the round-bottom flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified S-(Carboxymethyl)isothiourea under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of S-(Carboxymethyl)isothiourea.
Experimental Workflow for Evaluating Inhibitory Potential
A systematic approach is required to determine the efficacy and selectivity of S-(Carboxymethyl)isothiourea as a cysteine protease inhibitor. The following workflow outlines the key experiments.
1. Enzyme Kinetic Analysis:
-
Objective: To determine the potency (IC50) and mechanism of inhibition (Ki).
-
Materials:
-
Purified cysteine protease (e.g., papain, cathepsin B, L, S, K)
-
Fluorogenic or chromogenic substrate specific for the protease
-
Assay buffer (e.g., sodium acetate or phosphate buffer at optimal pH for the enzyme)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
S-(Carboxymethyl)isothiourea stock solution
-
96-well microplate reader (fluorometer or spectrophotometer)
-
-
Protocol:
-
Enzyme Activation: Pre-incubate the cysteine protease with a reducing agent in the assay buffer to ensure the active site cysteine is in its reduced, active state.
-
IC50 Determination:
-
Prepare a serial dilution of S-(Carboxymethyl)isothiourea in the assay buffer.
-
In a 96-well plate, add the activated enzyme to wells containing the different concentrations of the inhibitor.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time to determine the initial reaction velocity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Mechanism of Inhibition Studies (Determination of Ki):
-
Perform kinetic assays at varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). For irreversible inhibitors, time-dependent inhibition studies are necessary to determine the inactivation rate constant (kinact) and the dissociation constant (KI).
-
-
2. Selectivity Profiling:
-
Objective: To assess the specificity of S-(Carboxymethyl)isothiourea for a particular cysteine protease over others.
-
Protocol:
3. Confirmation of Covalent Modification:
-
Objective: To provide direct evidence of the covalent binding of the inhibitor to the active site cysteine.
-
Protocol:
-
Incubate the target cysteine protease with an excess of S-(Carboxymethyl)isothiourea.
-
Remove the excess inhibitor by dialysis or size-exclusion chromatography.
-
Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to detect the mass shift corresponding to the addition of the carboxymethyl group.
-
For more detailed analysis, digest the modified protein with a non-cysteine protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific peptide containing the modified cysteine residue.
-
Caption: Experimental workflow for evaluating S-(Carboxymethyl)isothiourea.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Inhibitory Potency and Selectivity of S-(Carboxymethyl)isothiourea
| Protease | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Papain | |||
| Cathepsin B | |||
| Cathepsin K | |||
| Cathepsin L | |||
| Cathepsin S | |||
| Trypsin |
Data in this table is hypothetical and should be populated with experimental results.
A low IC50 and Ki value against a specific cysteine protease, coupled with significantly higher values for other proteases, would indicate potent and selective inhibition. Mass spectrometry data confirming a mass increase on the active site cysteine-containing peptide corresponding to carboxymethylation would provide strong evidence for the proposed irreversible mechanism.
Conclusion and Future Directions
This technical guide outlines the potential of S-(Carboxymethyl)isothiourea as a cysteine protease inhibitor and provides a comprehensive framework for its synthesis and evaluation. The proposed mechanism of irreversible inhibition through covalent modification of the active site cysteine is based on sound chemical principles. The detailed experimental workflows provide a clear path for researchers to validate this hypothesis and to characterize the inhibitor's potency and selectivity.
Future research should focus on optimizing the structure of S-(Carboxymethyl)isothiourea to improve its potency and selectivity. Structure-activity relationship (SAR) studies, guided by the data obtained from the proposed workflow, could lead to the development of novel and highly effective therapeutic agents targeting specific cysteine proteases involved in human diseases.
References
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Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. (URL: [Link])
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Inhibition of papain by isothiocyanates. (URL: [Link])
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"Amino acid modification in papain at key active sites for possible act" by Cyrille A. Amper, Mhexianne H. Pollante et al. - GreenPrints. (URL: [Link])
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Papain - M-CSA Mechanism and Catalytic Site Atlas. (URL: [Link])
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Isolation, purification and modification of papain enzyme to ascertain industrially Valuable nature. (URL: [Link])
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Thiourea synthesis by thioacylation - Organic Chemistry Portal. (URL: [Link])
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Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. (URL: [Link])
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Inhibition of papain by S-nitrosothiols. Formation of mixed disulfides. (URL: [Link])
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Chemical Modification of Papain and Subtilisin: An Active Site Comparison. An Undergraduate Biochemistry Experiment. (URL: [Link])
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Chemical mutation of enzyme active sites. (URL: [Link])
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Identification of selective, nonpeptidic nitrile inhibitors of cathepsin s using the substrate activity screening method. (URL: [Link])
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Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (URL: [Link])
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Kinetic constants of soluble and immobilized papain. (URL: [Link])
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Cysteine cathepsins: From structure, function and regulation to new frontiers. (URL: [Link])
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The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. (URL: [Link])
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and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. (URL: [Link])
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Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides. (URL: [Link])
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Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. (URL: [Link])
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A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. (URL: [Link])
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Isolation and isotope labeling of cysteine- and methionine-containing tryptic peptides: application to the study of cell surface proteolysis. (URL: [Link])
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Using specificity to strategically target proteases. (URL: [Link])
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A Technical Guide to Investigating the Auxin-Like Activity of 2-[(aminoiminomethyl)thio]acetic acid
Executive Summary
Auxins represent a class of phytohormones critical to nearly every aspect of plant growth and development, from cell elongation and division to organ patterning and stress response.[1][2] The discovery of novel synthetic auxins holds significant potential for agricultural and horticultural applications. This guide provides a comprehensive technical framework for the systematic evaluation of 2-[(aminoiminomethyl)thio]acetic acid, a thiourea derivative, as a candidate synthetic auxin.[3] We present a multi-tiered approach, beginning with foundational physiological bioassays, progressing to molecular-level investigations of its interaction with the canonical auxin co-receptor complex, and culminating in in-silico validation. This document furnishes researchers and drug development professionals with detailed, field-proven protocols, the rationale behind experimental choices, and a robust framework for interpreting the resulting data.
Introduction to Auxin and the Rationale for Investigation
The Central Role of Auxin in Plant Physiology
Indole-3-acetic acid (IAA) is the most abundant natural auxin, orchestrating a vast array of developmental processes.[1] Its activity is mediated through a sophisticated signaling pathway where auxin acts as a "molecular glue," facilitating the interaction between the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[4][5][6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, thereby activating Auxin Response Factors (ARFs) and initiating downstream gene expression that drives cellular responses.[4][7]
Profile of a Candidate Molecule: 2-[(aminoiminomethyl)thio]acetic acid
2-[(aminoiminomethyl)thio]acetic acid (also known as S-(Carboxymethyl)isothiourea) is a derivative of thiourea that has been identified as a potential plant growth regulator.[3] Its synthesis is efficiently achieved by the reaction of thiourea with monochloroacetic acid in an alkaline medium.[3]
Key Physicochemical Properties:
-
Molecular Formula: C₃H₆N₂O₂S[8]
-
Molecular Weight: 134.16 g/mol [9]
-
Appearance: Crystalline solid
-
Melting Point: 255 °C (with decomposition)[8]
The structural resemblance of its acetic acid moiety to that of IAA provides a strong rationale for investigating its potential to mimic natural auxin and interact with the auxin signaling machinery.
A Multi-Tiered Strategy for Efficacy Evaluation
Caption: A tiered workflow for evaluating auxin-like activity.
Tier 1: Physiological Bioassays for Auxin Activity
Classic bioassays provide the foundational evidence of auxin-like effects at the whole-organism or tissue level. They are indispensable for initial screening and for quantifying physiological potency.
Protocol: Avena Coleoptile Elongation Test
-
Principle of the Method: This assay is a cornerstone of auxin research, based on the principle that auxins stimulate cell elongation in grass coleoptiles.[10][11] The degree of elongation of isolated coleoptile sections is directly proportional to the concentration of active auxin in the incubation medium, within a certain range.[12][13]
-
Step-by-Step Methodology:
-
Seed Germination: Dehusk Avena sativa (oat) seeds, soak in water for 2 hours, and place them on moist filter paper on glass plates held at an angle.[14]
-
Seedling Growth: Grow seedlings in complete darkness at 24-25°C for 72-96 hours. A brief exposure to red light during the first 24 hours can promote uniform growth.[14]
-
Section Excision: Once coleoptiles are approximately 2-3 cm long, use a two-bladed cutter to excise uniform 5-10 mm sections from a region 3-4 mm below the apical tip.[14] All manipulations must be performed under a dim green safelight to prevent phototropic responses.
-
Incubation: Float 10-15 coleoptile sections in a petri dish containing 15-20 mL of the test solution. Prepare a dilution series of 2-[(aminoiminomethyl)thio]acetic acid (e.g., 10⁻⁸ M to 10⁻⁴ M), a positive control series (Indole-3-acetic acid, IAA), and a negative control (buffer solution without any growth regulator).
-
Measurement: Incubate the dishes in darkness at 24°C for 18-24 hours.[14] Measure the final length of each coleoptile section using a digital caliper or by projecting their shadowgraphs.
-
Data Analysis: For each concentration, calculate the mean elongation (Final Length - Initial Length) and express it as a percentage of the elongation observed in the negative control. Plot the dose-response curve.
-
Protocol: Arabidopsis Root Growth Inhibition Assay
-
Principle of the Method: While low concentrations of auxin can promote root growth and lateral root formation, higher concentrations are inhibitory to primary root elongation.[15][16] This dose-dependent inhibition is a hallmark of auxin activity and provides a sensitive and quantifiable measure of a compound's potency.[17]
-
Step-by-Step Methodology:
-
Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on square petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
-
Stratification & Germination: Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination. Transfer the plates to a growth chamber with a vertical orientation under a 16h light/8h dark cycle.
-
Seedling Transfer: After 4-5 days, when seedlings have a primary root of approximately 1 cm, transfer them to new MS plates containing the test compounds. Include a dilution series of 2-[(aminoiminomethyl)thio]acetic acid, a positive control (IAA or 1-NAA), and a negative control (MS medium with solvent).
-
Growth and Measurement: Return the plates to the growth chamber for an additional 3-5 days. Mark the position of the root tip at the time of transfer. At the end of the experiment, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root growth for each treatment. Express the results as a percentage of the root growth in the negative control. Plot the dose-response curve to determine the concentration causing 50% inhibition (IC50).
-
Anticipated Data and Interpretation
The data from these bioassays should be compiled to compare the efficacy of 2-[(aminoiminomethyl)thio]acetic acid against a known auxin.
| Compound | Optimal Concentration (Coleoptile Elongation) | IC50 (Root Inhibition) | Relative Activity vs. IAA |
| IAA (Control) | ~10⁻⁵ M | ~10⁻⁷ M | 1.0 |
| 2-[(aminoiminomethyl)thio]acetic acid | To be determined | To be determined | To be calculated |
| Negative Control | N/A | N/A | 0.0 |
| Caption: Table for summarizing and comparing bioassay results. |
A positive result—demonstrating dose-dependent promotion of coleoptile elongation and inhibition of root growth—provides strong initial evidence of auxin-like activity, justifying progression to molecular-level analysis.
Tier 2: Elucidating the Molecular Mechanism of Action
Positive physiological data necessitates an investigation into whether the compound acts through the canonical auxin perception pathway. This involves both predictive computational methods and direct biochemical assays.
The Canonical Auxin Signaling Pathway
The core of auxin signaling is the TIR1/AFB co-receptor system. In the absence of auxin, Aux/IAA proteins bind to and repress ARF transcription factors. When auxin is present, it binds to a pocket in the TIR1/AFB F-box protein, stabilizing the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[5][6] This ternary complex formation targets the Aux/IAA for degradation, freeing the ARF to regulate gene expression.[4]
Caption: The core TIR1/AFB auxin signaling pathway.
Protocol: In Silico Molecular Docking
-
Principle of the Method: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor).[18] By docking 2-[(aminoiminomethyl)thio]acetic acid into the known auxin-binding pocket of the TIR1 protein, we can predict its potential to interact with the receptor and compare its binding energy to that of IAA.[19][20]
-
Step-by-Step Workflow:
-
Preparation of Receptor Structure: Download the crystal structure of the Arabidopsis thaliana TIR1 protein in complex with IAA and an Aux/IAA degron peptide from the Protein Data Bank (PDB).
-
Preparation of Ligand Structures: Generate 3D structures of 2-[(aminoiminomethyl)thio]acetic acid and IAA. Perform energy minimization using appropriate force fields.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to dock both ligands into the defined auxin-binding pocket of TIR1.
-
Analysis of Results:
-
Binding Affinity: Compare the predicted binding energies (in kcal/mol). A more negative value indicates a stronger predicted interaction.
-
Binding Pose: Visualize the docked poses. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the binding pocket. Compare these interactions to those formed by IAA.
-
-
Protocol: Competitive Radioligand Binding Assay
-
Principle of the Method: This biochemical assay provides direct evidence of a compound's ability to bind to a receptor.[21] It measures the ability of an unlabeled compound (the "competitor," 2-[(aminoiminomethyl)thio]acetic acid) to displace a radiolabeled ligand (e.g., ³H-IAA) that is known to bind to the receptor (TIR1/AFB). The concentration of the competitor required to displace 50% of the radioligand (the IC50 value) is a measure of its binding affinity.[22][23]
-
Step-by-Step Methodology (Conceptual Outline):
-
Receptor Preparation: Isolate membrane fractions or purify recombinant TIR1/AFB protein complexes from a suitable expression system.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the purified receptor and a fixed concentration of a suitable radiolabeled auxin.
-
Competition: Add increasing concentrations of unlabeled 2-[(aminoiminomethyl)thio]acetic acid to the wells. Also, include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled IAA).
-
Incubation & Separation: Allow the reaction to reach equilibrium. Separate the receptor-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the receptor complexes.[23][24]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[24]
-
Synthesis of Findings and Future Directions
By integrating the results from the physiological, computational, and biochemical assays, a comprehensive profile of 2-[(aminoiminomethyl)thio]acetic acid can be established. If the compound elicits classic auxin responses in bioassays, shows a favorable binding energy and pose in docking simulations, and demonstrates competitive binding in a radioligand assay, it can be confidently classified as a synthetic auxin.
Future research should focus on its specificity for different members of the TIR1/AFB family, its transport characteristics within the plant, and its efficacy and stability in agricultural settings. Downstream gene expression analysis using RT-qPCR on key auxin-responsive genes (e.g., GH3, SAUR families) would further solidify the mechanistic understanding.[25]
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An In-depth Technical Guide to the Effects of S-(Carboxymethyl)isothiourea on Wheat Seed Germination and Growth
Abstract
This technical guide provides a comprehensive examination of the anticipated effects of S-(Carboxymethyl)isothiourea (SCMIT), a potent inhibitor of nitric oxide synthase (NOS), on the germination and early growth of wheat (Triticum aestivum L.). While direct studies on SCMIT in wheat are nascent, this document synthesizes the established roles of isothiourea derivatives as NOS inhibitors with the critical functions of nitric oxide (NO) in plant physiology. We present a scientifically grounded hypothesis that SCMIT will impair wheat seed germination and seedling development by disrupting endogenous NO signaling pathways. This guide offers detailed, field-proven experimental protocols for researchers to rigorously test this hypothesis, including germination bioassays, seedling morphometric analyses, and key biochemical assays. Furthermore, we provide anticipated data frameworks and interpretive guidance, positioning this document as an essential resource for scientists in agronomy, plant science, and agrochemical development.
Introduction: Unraveling the Bioactivity of S-(Carboxymethyl)isothiourea
S-(Carboxymethyl)isothiourea (SCMIT) is a derivative of isothiourea, a class of organosulfur compounds recognized for their diverse biological activities.[1] While thiourea and its derivatives have been explored for their roles in regulating plant physiological functions, including mitigating abiotic stress, the isothiourea subclass, particularly S-substituted variants, have garnered significant attention as potent inhibitors of nitric oxide synthase (NOS) across various biological systems.[2][3][4]
Nitric oxide (NO) has emerged as a pivotal signaling molecule in plants, governing a vast array of developmental processes from seed dormancy and germination to root architecture and stress responses.[5][6] Given this context, the central hypothesis of this guide is that SCMIT acts as a competitive inhibitor of nitric oxide synthase in wheat, thereby attenuating endogenous NO production and leading to a dose-dependent inhibition of seed germination and early seedling growth. This document will provide the theoretical framework and practical methodologies to investigate this proposed mechanism of action.
The Foundational Role of Nitric Oxide (NO) in Wheat Physiology
Understanding the potential impact of an NOS inhibitor like SCMIT necessitates a firm grasp of NO's function in wheat. NO is not merely a metabolic byproduct but a key regulator orchestrating cellular processes.
-
Seed Dormancy and Germination: NO is a critical factor in breaking seed dormancy. It interacts with plant hormones like abscisic acid (ABA) and gibberellic acid (GA), tipping the balance in favor of germination.[7] Studies have shown that exogenous NO can promote germination in wheat, particularly under stressful conditions such as high salinity or heavy metal contamination.[8][9][10] It achieves this by enhancing starch decomposition and alleviating oxidative damage.[8]
-
Seedling Development: Post-germination, NO continues to influence seedling growth, including root development and nutrient assimilation. It plays a role in regulating the expression of genes involved in nitrogen metabolism.[11]
-
Stress Mitigation: NO is a key component of the plant's defense system against both biotic and abiotic stresses. It can act as an antioxidant, scavenging harmful reactive oxygen species (ROS) that accumulate during stress events.[6][12] Application of NO donors has been shown to improve wheat's tolerance to drought and heavy metal toxicity.[6][13]
Proposed Mechanism of Action: SCMIT as a Disruptor of NO Signaling
Based on extensive research on related S-substituted isothioureas, SCMIT is predicted to function as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase.[3][14] By blocking the synthesis of NO, SCMIT is expected to induce a state of NO deficiency, thereby disrupting the downstream signaling cascades that are essential for normal germination and growth.
The proposed inhibitory action is visualized in the following signaling pathway diagram:
Caption: Proposed inhibition of the NO signaling pathway in wheat by SCMIT.
Experimental Framework for Evaluating SCMIT's Effects
To empirically validate the hypothesized effects of SCMIT on wheat, a multi-tiered experimental approach is required. The following protocols are designed to be robust, reproducible, and provide a comprehensive dataset.
Caption: Experimental workflow for assessing SCMIT's effects on wheat.
Part A: Wheat Seed Germination Bioassay
Objective: To determine the dose-response effect of SCMIT on key germination parameters of wheat seeds.
Methodology:
-
Preparation of SCMIT Solutions: Prepare a stock solution of SCMIT (e.g., 10 mM) in sterile deionized water. From this stock, create a serial dilution to obtain treatment concentrations (e.g., 0, 50, 100, 250, 500, 1000 µM). The 0 µM solution (deionized water) serves as the control.
-
Seed Sterilization: Surface sterilize wheat seeds (e.g., cv. 'Spitfire') by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in 1% sodium hypochlorite solution, and finally, five rinses with sterile deionized water.
-
Plating: Place two layers of sterile filter paper (e.g., Whatman No. 1) into sterile 90 mm Petri dishes. Aseptically place 25 sterilized seeds in each dish.
-
Treatment Application: Add 5 mL of the respective SCMIT treatment solution to each Petri dish. Seal the dishes with paraffin film to prevent moisture loss.
-
Incubation: Incubate the dishes in a controlled environment growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
Data Collection: Record the number of germinated seeds (radicle emergence > 2 mm) every 12 hours for 7 days.
-
Calculations:
-
Germination Rate (%): (Total germinated seeds / Total seeds) x 100
-
Germination Index (GI): Σ(Gt / Tt), where Gt is the number of germinated seeds on day t, and Tt is the time (days).
-
Part B: Seedling Growth and Morphological Analysis
Objective: To quantify the impact of SCMIT on early seedling growth and vigor.
Methodology:
-
Experimental Setup: Use seeds germinated as in Part A or set up a hydroponic system. For hydroponics, transfer uniformly germinated seeds to a nutrient solution (e.g., Hoagland's solution) containing the respective SCMIT concentrations.
-
Growth Period: Allow seedlings to grow for 14-21 days under controlled conditions (25°C, 16/8h light/dark).
-
Data Collection: At the end of the growth period, carefully harvest the seedlings (n=10 per treatment group).
-
Measure the shoot length (from the base to the tip of the longest leaf) and the root length (from the base to the tip of the longest root).
-
Determine the fresh weight of the shoots and roots separately.
-
Dry the samples in an oven at 70°C for 48 hours to determine the dry weight.
-
-
Calculations:
-
Seedling Vigor Index: Germination Rate (%) x (Mean shoot length + Mean root length)
-
Part C: Key Biochemical Assays
Objective: To measure physiological markers that can validate the proposed mechanism of action.
-
Endogenous Nitric Oxide (NO) Quantification:
-
Homogenize fresh seedling tissue (0.5 g) in a suitable buffer.
-
Use a commercial Nitric Oxide Assay Kit (Griess Reagent based) to measure the concentration of nitrite (NO₂⁻), a stable breakdown product of NO.
-
Express results as µmol NO per gram of fresh weight.
-
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Content: Measure lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay. MDA content is an indicator of oxidative damage.
-
Hydrogen Peroxide (H₂O₂) Content: Quantify H₂O₂ levels using a spectrophotometric method based on the reaction with potassium iodide (KI).
-
-
Antioxidant Enzyme Activity:
-
Prepare a crude enzyme extract from fresh seedling tissue.
-
Measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) using established spectrophotometric assays.
-
Anticipated Outcomes and Data Interpretation
The experimental framework described above is expected to yield data that will either support or refute the central hypothesis. The anticipated results are summarized below.
| Parameter | Control (0 µM SCMIT) | Low SCMIT (50-100 µM) | High SCMIT (250-1000 µM) | Interpretation |
| Germination Rate (%) | High (e.g., >95%) | Slightly Reduced | Significantly Reduced | SCMIT likely inhibits the initiation of germination in a dose-dependent manner. |
| Germination Index (GI) | High | Moderately Reduced | Severely Reduced | SCMIT slows down the speed and reduces the uniformity of germination. |
| Shoot/Root Length (cm) | Normal Growth | Stunted Growth | Severely Stunted Growth | Inhibition of NO synthesis impairs cell division and elongation required for growth. |
| Seedling Vigor Index | High | Reduced | Significantly Reduced | A composite indicator showing the overall negative impact of SCMIT on early plant establishment. |
| Endogenous NO Content | Baseline Level | Reduced | Drastically Reduced | Direct evidence of SCMIT's inhibitory effect on nitric oxide synthase in vivo. |
| MDA & H₂O₂ Content | Low | Increased | Significantly Increased | Reduced NO levels compromise the plant's ability to scavenge ROS, leading to oxidative stress. |
| SOD & CAT Activity | Baseline Activity | Initially Increased, then Decreased | Decreased | The antioxidant defense system may be initially upregulated in response to stress but overwhelmed at higher SCMIT concentrations. |
Interpretation Causality: A dose-dependent decrease in germination and growth parameters that correlates strongly with a reduction in endogenous NO content would provide compelling evidence for the proposed mechanism. Concurrently, an increase in oxidative stress markers (MDA, H₂O₂) would indicate that the inhibition of NO synthesis compromises the seedling's ability to manage cellular redox homeostasis, a known function of NO.
Conclusion and Future Research Perspectives
This guide outlines the strong scientific rationale and a detailed experimental plan to investigate the effects of S-(Carboxymethyl)isothiourea on wheat. The central hypothesis, grounded in SCMIT's identity as a potent nitric oxide synthase inhibitor, predicts a significant negative impact on wheat seed germination and seedling growth. The provided protocols offer a robust framework for researchers to quantify these effects and elucidate the underlying biochemical changes.
Future research should aim to:
-
Confirm the competitive inhibition of a purified plant-derived nitric oxide synthase by SCMIT in vitro.
-
Investigate potential interactions of SCMIT with other plant hormone signaling pathways.
-
Conduct transcriptomic (RNA-Seq) analysis of SCMIT-treated seedlings to identify gene expression changes related to stress response, hormone signaling, and primary metabolism.
-
Evaluate the efficacy of exogenous NO donors (like sodium nitroprusside) in rescuing the inhibitory effects of SCMIT, which would provide definitive proof of the mechanism of action.
By systematically addressing these research questions, the scientific community can gain a complete understanding of SCMIT's bioactivity in agronomically important crops like wheat.
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Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. (n.d.). MDPI. [Link]
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S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model. (n.d.). PMC. [Link]
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Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. (n.d.). PMC - NIH. [Link]
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High Substitution Synthesis of Carboxymethyl Chitosan for Properties Improvement of Carboxymethyl Chitosan Films Depending on Particle Sizes. (n.d.). MDPI. [Link]
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S-substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. (n.d.). PubMed. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Exogenous nitric oxide relieves iron-inhibitory effect on wheat seed germination. (2025). PubMed. [Link]
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Thiourea Derivatives in Agrochemical Discovery and Development. (2025). ACS Publications. [Link]
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Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. (n.d.). PubMed. [Link]
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Nitric Oxide (NO) Improves Wheat Growth under Dehydration Conditions by Regulating Phytohormone Levels and Induction of the Expression of the TADHN Dehydrin Gene. (n.d.). PubMed Central. [Link]
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Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption. (2024). PMC - NIH. [Link]
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Effect of nitric oxide inhibitor supply on wheat plants under iron... (n.d.). ResearchGate. [Link]
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Nitric oxide implication in the control of seed dormancy and germination. (n.d.). Frontiers. [Link]
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Medical Applications and Cellular Mechanisms of Action of Carboxymethyl Chitosan Hydrogels. (n.d.). PMC - NIH. [Link]
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Nitric Oxide Regulates Seed Germination by Integrating Multiple Signalling Pathways. (n.d.). MDPI. [Link]
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Synthesis of N-Boc-S-methylisothiourea derivatives (7). (n.d.). ResearchGate. [Link]
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How exogenous nitric oxide regulates nitrogen assimilation in wheat seedlings under different nitrogen sources and levels. (n.d.). PLOS One. [Link]
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Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. (n.d.). MDPI. [Link]
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Thiourea: a molecule with immense biological significance for plants. (n.d.). CABI Digital Library. [Link]
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Role of nitric oxide in improving seed germination and alleviation of copper-induced photosynthetic inhibition in Indian mustard. (2019). bioRxiv. [Link]
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Exogenous nitric oxide improves seed germination in wheat against mitochondrial oxidative damage induced by high salinity. (2025). ResearchGate. [Link]
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Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. (n.d.). PubMed. [Link]
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S-carboxymethyl-L-cysteine. (n.d.). PubMed. [Link]
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Medical Applications and Cellular Mechanisms of Action of Carboxymethyl Chitosan Hydrogels. (n.d.). MDPI. [Link]
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Nitric Oxide Synthase Dependency in Hydroxyurea Inhibition of Erythroid Progenitor Growth. (n.d.). MDPI. [Link]
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Case Study on the Effects of Sodium Carboxymethyl Cellulose and Biostimulants on Physiological and Photosynthetic Characteristics, Yield, and Quality of Apples. (2024). MDPI. [Link]
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Nitric Oxide Acts as an Inhibitor of Postharvest Senescence in Horticultural Products. (n.d.). MDPI. [Link]
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Investigating the Antimicrobial Potential of S-(Carboxymethyl)isothiourea: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the investigation of the antimicrobial properties of S-(Carboxymethyl)isothiourea. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, experimental design, and detailed protocols necessary to thoroughly evaluate this compound's potential as a novel antimicrobial agent. By synthesizing established methodologies with insights into the broader class of isothiourea derivatives, this guide serves as a practical roadmap for a rigorous scientific investigation.
Introduction: The Promise of Isothiourea Derivatives in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Thiourea and its derivatives have emerged as a promising class of compounds due to their structural versatility and wide range of biological activities, including antibacterial, antifungal, and antiviral properties. These compounds can interact with multiple biological targets, potentially disrupting key microbial processes. Isothioureas, a subclass of thiourea derivatives, have demonstrated significant antimicrobial activity against a spectrum of pathogens, including multidrug-resistant bacteria.
S-(Carboxymethyl)isothiourea, the subject of this guide, is a structurally intriguing molecule. The presence of the carboxymethyl group introduces a hydrophilic moiety that may influence its solubility, cell permeability, and target interactions. While direct studies on the antimicrobial properties of S-(Carboxymethyl)isothiourea are not extensively reported in publicly available literature, the known activities of related isothiourea compounds provide a strong rationale for its investigation. This guide, therefore, presents a proposed pathway for a comprehensive evaluation of its antimicrobial potential.
Postulated Mechanisms of Action: A Multi-Targeted Approach
The antimicrobial activity of thiourea derivatives is often attributed to their ability to interfere with crucial cellular functions. Based on the known mechanisms of related compounds, S-(Carboxymethyl)isothiourea may exert its antimicrobial effects through one or more of the following pathways:
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for DNA replication.
-
Cell Membrane Disruption: The amphipathic nature of some thiourea derivatives may allow them to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Nitric Oxide Synthase (NOS): Several S-substituted isothioureas are potent inhibitors of nitric oxide synthase. While the direct link between NOS inhibition and broad-spectrum antimicrobial activity is still under investigation, this property could play a role in modulating the host-pathogen interaction, particularly in the context of intracellular pathogens.
-
Interference with Quorum Sensing: Some thiourea derivatives are thought to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence gene expression.
The following diagram illustrates the potential antimicrobial mechanisms of action for isothiourea derivatives.
Caption: Potential antimicrobial mechanisms of S-(Carboxymethyl)isothiourea.
Experimental Workflow for Antimicrobial Evaluation
A systematic and tiered approach is crucial for accurately assessing the antimicrobial properties of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for antimicrobial evaluation.
Synthesis and Characterization of S-(Carboxymethyl)isothiourea
Prior to any biological evaluation, the synthesis and purification of S-(Carboxymethyl)isothiourea must be conducted, followed by thorough characterization to confirm its identity and purity. Standard organic synthesis procedures for isothioureas can be adapted.
Protocol for Synthesis (Conceptual):
-
Reaction Setup: In a round-bottom flask, dissolve thiourea in an appropriate solvent (e.g., water or ethanol).
-
Addition of Alkylating Agent: Add chloroacetic acid or a corresponding ester dropwise to the thiourea solution while stirring. The reaction may be heated to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product. Purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized S-(Carboxymethyl)isothiourea using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The initial step in assessing antimicrobial activity is to determine the minimum concentration of the compound that inhibits visible growth (MIC) and the minimum concentration that results in bacterial death (MBC).
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Compound Dilutions: Prepare a stock solution of S-(Carboxymethyl)isothiourea in a suitable solvent (e.g., sterile deionized water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organisms.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol for MBC Determination:
-
Subculturing: Following MIC determination, take an aliquot from each well showing no visible growth and plate it onto an agar medium.
-
Incubation: Incubate the agar plates under appropriate conditions.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Table 1: Representative Data for MIC and MBC of Isothiourea Derivatives against Various Bacterial Strains
| Isothiourea Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| S-(2,4-dinitrobenzyl)isothiourea hydrochloride | Gram-positive bacteria | 12.5-25 | |
| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | Gram-positive bacteria | 12.5-50 | |
| S-(3,4-dichlorobenzyl)isothiourea hydrochloride | P. aeruginosa | 32 (MIC50) | |
| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | MRSA | 8 (MIC90) | |
| Thiourea Derivatives | S. aureus and S. epidermidis | 4-32 | |
| ATUCMCS | B. subtilis | 3.9 | |
| ATUCMCS | E. coli | 62.5 |
Note: This table presents data for various isothiourea derivatives to provide context for expected activity ranges. The activity of S-(Carboxymethyl)isothiourea will need to be determined experimentally.
Secondary Screening: Time-Kill Kinetic Assays
Time-kill assays provide valuable information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol for Time-Kill Assay:
-
Culture Preparation: Grow the test organism to the logarithmic phase in a suitable broth medium.
-
Exposure to Compound: Add S-(Carboxymethyl)isothiourea at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial culture.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics.
Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its further development. The following are suggested experiments to elucidate the mechanism of action of S-(Carboxymethyl)isothiourea.
Cell Membrane Integrity Assay
This assay determines if the compound disrupts the bacterial cell membrane.
Protocol using Propidium Iodide (PI) Staining and Flow Cytometry:
-
Bacterial Culture: Treat the bacterial cells with S-(Carboxymethyl)isothiourea at its MIC and multiples of the MIC.
-
Staining: Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, to the treated and untreated cell suspensions.
-
Flow Cytometry Analysis: Analyze the cell populations using a flow cytometer to quantify the percentage of PI-positive (membrane-damaged) cells.
DNA Gyrase Inhibition Assay
This assay can determine if the compound inhibits the activity of bacterial DNA gyrase.
Protocol for a Commercial DNA Gyrase Inhibition Assay Kit:
-
Reaction Setup: Set up the DNA gyrase supercoiling reaction according to the manufacturer's protocol, including relaxed plasmid DNA, DNA gyrase, and varying concentrations of S-(Carboxymethyl)isothiourea.
-
Incubation: Incubate the reaction mixture at the recommended temperature and time.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of S-(Carboxymethyl)isothiourea against mammalian cells to assess its therapeutic index.
Protocol for MTT Assay on a Mammalian Cell Line (e.g., HEK293):
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of S-(Carboxymethyl)isothiourea for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals formed by viable cells with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic investigation of the antimicrobial properties of S-(Carboxymethyl)isothiourea. By following the outlined experimental protocols, researchers can generate the necessary data to evaluate its efficacy, understand its mechanism of action, and assess its potential for further development as a novel antimicrobial agent. Positive findings from this initial evaluation would warrant more advanced studies, including in vivo efficacy models and lead optimization to enhance potency and reduce toxicity. The exploration of compounds like S-(Carboxymethyl)isothiourea is a critical step in the ongoing battle against antimicrobial resistance.
References
- Nicholson, A., Perry, J. D., James, A. L., Stanforth, S. P., Carnell, S., Wilkinson, K., Anjam Khan, C. M., De Soyza, A., & Gould, F. K. (2012). In vitro activity of S-(3,4-dichlor
Methodological & Application
Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantification of S-(Carboxymethyl)isothiourea
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of S-(Carboxymethyl)isothiourea (SCMIT). Due to its high polarity and poor retention on conventional reversed-phase columns, a specialized ion-pair chromatographic approach was developed. The method utilizes a C18 stationary phase with an aqueous mobile phase containing an ion-pairing agent, enabling sufficient retention and sharp, symmetrical peak shapes. Detection is performed using a UV detector at a low wavelength. This method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction
S-(Carboxymethyl)isothiourea (SCMIT) is a compound of interest in various fields, including organic synthesis and pharmaceutical development. It serves as a precursor or intermediate in the synthesis of various heterocyclic compounds and guanidine derivatives.[1][2][3] Accurate quantification of SCMIT is crucial for reaction monitoring, purity assessment, and stability studies.
The primary analytical challenge in quantifying SCMIT lies in its chemical structure. The presence of a carboxylic acid and an isothiourea functional group makes the molecule highly polar and ionizable. Consequently, it exhibits minimal or no retention on standard reversed-phase HPLC columns under typical acidic mobile phase conditions.[4][5] To overcome this, an ion-pair reversed-phase HPLC (IP-RP-HPLC) method was developed. This technique introduces a counter-ion into the mobile phase, which forms a neutral, hydrophobic complex with the ionized analyte, thereby enhancing its retention on the non-polar stationary phase.[6][7]
This document provides a comprehensive, step-by-step protocol for the analysis of SCMIT, complete with method validation data to ensure its suitability and reliability for researchers, scientists, and drug development professionals.
Chromatographic Principle and Rationale
The method is based on ion-pair reversed-phase chromatography. SCMIT is an amphoteric molecule with both an acidic carboxylic group and a basic isothiourea moiety.
-
Analyte: S-(Carboxymethyl)isothiourea (SCMIT)
-
Challenge: High polarity and poor retention in standard reversed-phase HPLC.[4][5]
-
Solution: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).
Causality behind Experimental Choices:
-
Mobile Phase pH: The mobile phase is buffered to an acidic pH (e.g., pH 2.5-3.5). At this pH, the carboxylic acid group (-COOH) is largely protonated (neutral), while the isothiourea group is protonated, carrying a positive charge.
-
Ion-Pair Reagent: An anionic ion-pair reagent, such as an alkyl sulfonate (e.g., 1-Hexanesulfonic acid sodium salt), is added to the mobile phase. The negatively charged sulfonate head of this reagent forms an electrostatic interaction with the positively charged SCMIT molecule. The non-polar alkyl tail of the reagent imparts hydrophobicity to the resulting ion pair.
-
Stationary Phase: A standard C18 (octadecyl) column is used. The now hydrophobic SCMIT-reagent ion pair can interact with and be retained by the non-polar stationary phase.
-
Detection: SCMIT lacks a strong chromophore, making high-wavelength UV detection inefficient. The isothiourea moiety provides some absorbance at low UV wavelengths. Therefore, detection is set to a low wavelength (e.g., 210 nm) to achieve adequate sensitivity. It is critical to use high-purity mobile phase solvents (HPLC grade) to minimize baseline noise at this wavelength.
Experimental Protocol
Materials and Reagents
-
S-(Carboxymethyl)isothiourea reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
1-Hexanesulfonic acid sodium salt (Ion-pair reagent, >99% purity)
-
Phosphoric Acid (ACS grade)
-
Potassium Dihydrogen Phosphate (ACS grade)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, 5 mM 1-Hexanesulfonic acid, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 95% Mobile Phase A : 5% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve 2.72 g of potassium dihydrogen phosphate and 1.05 g of 1-hexanesulfonic acid sodium salt in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
The final mobile phase is prepared by mixing 950 mL of this aqueous buffer with 50 mL of acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of SCMIT reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C and can be used for up to 7 days.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.[8]
-
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance or reaction mixture:
-
Accurately weigh an appropriate amount of sample expected to contain SCMIT.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][12][13]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a placebo (matrix without analyte), and a standard solution of SCMIT. The chromatograms showed no interfering peaks at the retention time of SCMIT, confirming the method's ability to assess the analyte unequivocally in the presence of other components.[13]
Linearity and Range
Linearity was established by analyzing six calibration standards in triplicate. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.
| Parameter | Result |
| Range | 5 - 150 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
The high correlation coefficient indicates a strong linear relationship between concentration and detector response over the specified range.[8]
Accuracy
Accuracy was determined by the recovery method. A known amount of SCMIT was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.2% | 0.8% |
| 100% | 100.5% | 0.6% |
| 120% | 99.8% | 0.7% |
The results, with recoveries between 98-102% and low RSD, demonstrate the excellent accuracy of the method.[14]
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard solution were made on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using different equipment.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.5% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
The low %RSD values confirm that the method is highly precise.[13]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 1.5 µg/mL
-
LOQ: 4.5 µg/mL
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[11]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected, indicating the method's reliability during normal usage.[13]
Workflow Diagram
Caption: Overall workflow for the HPLC quantification of SCMIT.
Conclusion
The ion-pair reversed-phase HPLC method described in this application note is a reliable, accurate, and robust solution for the quantification of S-(Carboxymethyl)isothiourea. By successfully overcoming the challenge of retaining this highly polar analyte, the method provides a valuable tool for quality control, reaction monitoring, and research applications. The comprehensive validation ensures that the method is suitable for its intended purpose and meets the stringent requirements of the pharmaceutical and chemical industries.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
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Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC International. Retrieved from [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling. Retrieved from [Link]
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ResearchGate. (2008). (PDF) S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoureas. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]
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Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Boc-S-methylisothiourea derivatives (7). Retrieved from [Link]
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Oriental Journal of Chemistry. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2019). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Retrieved from [Link]
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OUCI. (n.d.). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). S-(Carboxymethyl)cysteine. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Development and validation of an HPLC method for determination of rofecoxib in bovine serum albumin microspheres. Retrieved from [Link]
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ThaiScience. (2014). Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8. Retrieved from [Link]
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ResearchGate. (2025). Amorphous supramolecular structure of carboxymethyl cellulose in aqueous solution at different pH values as determined by rheology, small angle X-ray and light scattering. Retrieved from [Link]
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Application Note: Quantitative Analysis of 2-[(aminoiminomethyl)thio]acetic Acid in Plant Tissues by LC-MS/MS
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 2-[(aminoiminomethyl)thio]acetic acid, also known as S-(Carboxymethyl)isothiourea, in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound has been identified as a potential plant growth regulator, making its accurate quantification in various plant matrices crucial for efficacy, residue, and metabolic studies.[1] The described method is designed for researchers, scientists, and professionals in drug development and agricultural science, offering a robust framework from sample preparation to data analysis and method validation.
Introduction: The Rationale for a Specialized Analytical Approach
2-[(aminoiminomethyl)thio]acetic acid is a polar, sulfur-containing organic compound with a molecular weight of 134.16 g/mol .[2] Its potential application as a biostimulant in agriculture necessitates a reliable and sensitive analytical method to understand its uptake, translocation, and metabolism within plant systems.[1] The inherent properties of this analyte—high polarity and the presence of a reactive thiol group—present unique challenges for conventional reversed-phase chromatography and require a tailored approach to ensure accurate and reproducible quantification.
The complexity of plant matrices, which are rich in potentially interfering endogenous compounds, further complicates the analysis.[3][4] Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, are a significant concern that can compromise the accuracy of quantitative results.[5] Therefore, this application note details a method that not only addresses the chromatographic challenges posed by the analyte's polarity but also incorporates strategies to mitigate matrix effects, ensuring the trustworthiness and scientific validity of the obtained data. The protocol is grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11][12]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 2-(carbamimidoylsulfanyl)acetic acid | [2] |
| Synonyms | S-(Carboxymethyl)isothiourea, (Amidinothio)acetic acid | [2][13] |
| Molecular Formula | C₃H₆N₂O₂S | [2] |
| Molecular Weight | 134.16 g/mol | [2] |
| XLogP3 | -0.2 | [2] |
| Hydrogen Bond Donors | 3 | [13] |
| Hydrogen Bond Acceptors | 4 | [13] |
The low XLogP3 value indicates high polarity, which is a key consideration for the selection of the chromatographic mode.
Experimental Design & Workflow
The overall analytical workflow is designed to ensure efficiency, robustness, and accuracy. It encompasses sample collection and homogenization, extraction of the analyte, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Overall workflow for the analysis of 2-[(aminoiminomethyl)thio]acetic acid in plant tissues.
Detailed Protocols
Reagents and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Standards: Analytical standard of 2-[(aminoiminomethyl)thio]acetic acid (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled (SIL) 2-[(aminoiminomethyl)thio]acetic acid (e.g., ¹³C₂, ¹⁵N₂-labeled). If unavailable, a structurally similar compound with similar polarity and ionization behavior that is not present in the plant matrix can be used after thorough validation.
-
Extraction Tubes: 50 mL polypropylene centrifuge tubes.
-
Syringe Filters: 0.22 µm PTFE or nylon filters.
Standard and QC Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve in 10 mL of LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) acetonitrile:water mixture.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a blank plant matrix extract. The concentration range should encompass the expected analyte concentrations in the samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank plant matrix extract, independent of the calibration standards.
Plant Tissue Sample Preparation
The objective of sample preparation is to efficiently extract the analyte from the complex plant matrix while minimizing co-extraction of interfering substances. The "Quick Polar Pesticides" (QuPPe) method provides a suitable basis for extracting polar compounds from plant material.[3][14]
-
Harvesting and Storage: Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until analysis.
-
Homogenization: Cryogenically grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a cryogenic grinder.
-
Extraction:
-
Weigh 2 g (± 0.05 g) of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add the internal standard solution at a concentration that yields a response comparable to the analyte in the samples.
-
Add 10 mL of cold (4°C) methanol containing 1% formic acid. The acidic condition helps to improve the stability of the analyte and the extraction efficiency.
-
Vortex vigorously for 1 minute.
-
Sonicate in a cold water bath for 15 minutes.
-
-
Cleanup:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Method
Given the high polarity of 2-[(aminoiminomethyl)thio]acetic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[2][15][16] HILIC provides good retention for polar compounds that are poorly retained in reversed-phase chromatography.
LC Parameters
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Amide, Zwitterionic) 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, hold for 2 min, return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The specific MRM transitions must be optimized by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 2-[(aminoiminomethyl)thio]acetic acid | 135.02 | To be determined | To be determined |
| ¹³C₂, ¹⁵N₂-labeled IS | 139.02 | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions should be experimentally determined.
Method Validation
To ensure the reliability of the analytical data, the method must be validated according to established guidelines such as ICH Q2(R1).[6][7][9][10] The validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank plant matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: The linearity of the method should be established over a defined concentration range. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are determined by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution at the same concentration.
-
Stability: The stability of the analyte in the plant matrix and in prepared extracts must be assessed under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a defined period.
-
Long-Term Stability: Analyze QC samples stored at -80°C for an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
-
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of 2-[(aminoiminomethyl)thio]acetic acid in plant tissues. By employing a HILIC-based LC-MS/MS method and adhering to rigorous validation protocols, researchers can obtain accurate and reliable data on the concentration of this potential plant growth regulator. The presented methodology addresses the key challenges of analyzing a polar, sulfur-containing compound in complex biological matrices, thereby providing a trustworthy tool for agricultural and plant science research.
References
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PubChem. Acetic acid, 2-((aminoiminomethyl)thio)-. National Center for Biotechnology Information. [Link]
-
Wikipedia. Thioacetic acid. [Link]
- Grozav, M., et al. (2002). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Revue Roumaine de Chimie, 47(12), 1235-1239.
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PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
- Buszewska-Forajta, M., et al. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress.
- Panić, S. R., et al. (2019). Simple thiourea hydrolysis or intermediate complex mechanism? Taking up the formation of metal sulfides from metal–thiourea alkaline solutions.
- Lozano, A., et al. (2018). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 245, 1087-1095.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Rajski, Ł., et al. (2020). Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Desiderio, C., et al. (2005). Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 754-760.
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
SCIEX. A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Ramautar, R. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics, The Royal Society of Chemistry, pp. 69-90.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Affinisep. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
- Healan, A. M., et al. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432-6433.
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
LGC Limited. (2018). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]
-
ICH. (2023). Quality Guidelines. [Link]
-
FDA. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. [Link]
- Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds.
-
Innovagen. Peptides labelled with stable isotopes 13C or 15N. [Link]
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Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
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FDA. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
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"protocol for synthesis and purification of S-(Carboxymethyl)isothiourea"
Application Notes & Protocols: S-(Carboxymethyl)isothiourea
Introduction: The Significance of S-(Carboxymethyl)isothiourea
S-substituted isothioureas are a class of compounds with significant utility in medicinal chemistry and drug development. Their structural motif is recognized for a wide range of biological activities, including antimicrobial and enzyme inhibitory functions.[1][2] S-(Carboxymethyl)isothiourea, in particular, serves as a valuable building block in organic synthesis. The presence of both a reactive isothiourea group and a carboxylic acid moiety makes it a versatile precursor for the synthesis of more complex heterocyclic systems and guanidine-containing analogues which are of significant pharmacological interest.[3][4]
The protocol detailed herein provides a robust and reproducible method for the synthesis of S-(Carboxymethyl)isothiourea from readily available starting materials: thiourea and chloroacetic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering not just a step-by-step procedure but also the underlying scientific rationale for each operation, ensuring both success and comprehension of the process.
Synthesis Protocol: S-Alkylation of Thiourea
Principle of the Reaction
The synthesis proceeds via a classical nucleophilic substitution reaction (SN2). Thiourea exists in tautomeric equilibrium with its thiol form, although the thione form predominates. In the presence of a base, the thiol tautomer is deprotonated to form a potent thiolate nucleophile. This thiolate attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the new carbon-sulfur bond, yielding the desired S-(Carboxymethyl)isothiourea.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiourea | ≥99% | Standard Supplier | Finely powder before use. |
| Chloroacetic Acid | ≥99% | Standard Supplier | Caution: Corrosive and toxic. Handle in a fume hood. |
| Sodium Hydroxide | ≥98%, pellets | Standard Supplier | --- |
| Deionized Water | --- | --- | --- |
| Ethanol | 95% or Absolute | Standard Supplier | For washing/purification. |
| Hydrochloric Acid | Concentrated (37%) | Standard Supplier | Caution: Corrosive. Handle in a fume hood. |
| Round-bottom flask | 250 mL | --- | Equipped with a magnetic stir bar. |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
| Ice Bath | --- | --- | --- |
| Buchner Funnel & Flask | --- | --- | For filtration. |
| pH paper or meter | --- | --- | --- |
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of S-(Carboxymethyl)isothiourea.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve thiourea (7.61 g, 0.10 mol) and sodium hydroxide (8.00 g, 0.20 mol) in 80 mL of deionized water. Stir until all solids have dissolved. A clear, colorless solution should be obtained.
-
Rationale: Sodium hydroxide serves two purposes: it deprotonates the thiol tautomer of thiourea to generate the active nucleophile, and it neutralizes the carboxylic acid of the reactant and the HCl byproduct formed during the reaction. Using two equivalents ensures the reaction environment remains basic.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with continuous stirring.
-
Rationale: The S-alkylation reaction is exothermic. Initial cooling and slow addition of the alkylating agent are crucial to control the reaction temperature, preventing potential side reactions and ensuring safety.
-
-
Alkylating Agent Solution: In a separate beaker, carefully dissolve chloroacetic acid (9.45 g, 0.10 mol) in 20 mL of deionized water.
-
Reaction Execution: Add the chloroacetic acid solution dropwise to the cooled thiourea solution over a period of 20-30 minutes. Use a dropping funnel for better control. Ensure the internal temperature of the reaction mixture does not exceed 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Rationale: Stirring at room temperature provides sufficient thermal energy for the reaction to proceed to completion at a reasonable rate.
-
-
In-Process Check (Optional): The reaction can be monitored by thin-layer chromatography (TLC) using a polar solvent system (e.g., n-butanol:acetic acid:water = 4:1:1). However, due to the high polarity of the compounds, visualization can be challenging. A reaction time of 3 hours is typically sufficient for completion.
Purification Protocol: Isolation by Acidification
Principle of Purification
The product, S-(Carboxymethyl)isothiourea, exists as a sodium carboxylate salt in the basic reaction mixture, which is highly soluble in water.[5] Purification is achieved by neutralizing the excess base and then acidifying the solution. Upon acidification, the carboxylate is protonated to the carboxylic acid. This protonated form is significantly less soluble in the aqueous medium, causing it to precipitate out of the solution, allowing for its isolation by filtration.
Experimental Workflow: Purification
Caption: Workflow for the purification of S-(Carboxymethyl)isothiourea.
Step-by-Step Purification Procedure
-
Cooling: After the 3-hour reaction time, cool the reaction mixture in an ice bath to 0-5 °C.
-
Rationale: Acid-base neutralization is exothermic. Cooling prevents a significant rise in temperature. Furthermore, the solubility of the product is lower at reduced temperatures, which will maximize the yield upon precipitation.[5]
-
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 17-18 mL) dropwise to the solution. A white precipitate will begin to form.
-
Causality: The addition of strong acid protonates the sodium carboxylate, forming the less soluble carboxylic acid. It also neutralizes the excess sodium hydroxide.
-
-
pH Adjustment (Self-Validation): Monitor the pH of the slurry. Continue adding acid until the pH of the solution is between 3 and 4. This pH ensures complete protonation of the product without causing hydrolysis of the isothiourea moiety.
-
Crystallization/Precipitation: Once the desired pH is reached, continue to stir the thick slurry in the ice bath for an additional 30 minutes.
-
Rationale: This "aging" period allows for complete precipitation of the product, maximizing the isolated yield.
-
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold 95% ethanol (20 mL).
-
Rationale: The cold water wash removes residual inorganic salts (e.g., NaCl). The ethanol wash helps to remove water and any organic-soluble impurities, and it facilitates faster drying.
-
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight to a constant weight.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 10.5 - 12.0 g (70-80%) |
| Melting Point | ~195-200 °C (with decomposition) |
| Solubility | Soluble in hot water, sparingly soluble in cold water and ethanol.[6] |
| FT-IR (KBr, cm⁻¹) | ~3400-3100 (N-H, O-H stretches), ~1700 (C=O stretch), ~1650 (C=N stretch) |
| ¹H NMR (D₂O, δ) | ~3.8 ppm (singlet, 2H, -S-CH₂-) |
| ¹³C NMR (D₂O, δ) | ~175 ppm (C=O), ~168 ppm (C=N), ~35 ppm (-S-CH₂-) |
Note: NMR chemical shifts can vary depending on the solvent and pH.
References
-
Organic Chemistry Portal. Isothiourea synthesis by C-S coupling. Available from: [Link]
-
Genc, H., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available from: [Link]
-
O'Neill, A. J., et al. (2014). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available from: [Link]
-
Smith, A. D., & Smith, J. M. (2020). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science. Available from: [Link]
-
Ghotekar, S., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Available from: [Link]
-
ChemBK. S-METHYL-ISO-THIOUREA. Available from: [Link]
-
Wang, W., et al. (2018). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Marine Drugs. Available from: [Link]
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Wang, W., et al. (2018). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. ProQuest. Available from: [Link]
- Google Patents. (2012). Carboxymethyl chitosan thiourea resin and preparation method and application thereof.
-
ResearchGate. (2016). Practical synthesis of symmetrical thioureas and heterocyclic thiones in water. Available from: [Link]
-
Arbab, A. A., et al. (2021). Physical properties of carboxymethyl cellulose (I): solubility, conformation and supramolecular aggregation. Cellulose. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
Liu, K., et al. (2019). Characterization and solubility effects of the distribution of carboxymethyl substituents along the carboxymethyl cellulose molecular chain. BioResources. Available from: [Link]
-
ResearchGate. (2013). Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides. Available from: [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]
-
Kono, H., et al. (2016). NMR characterization of sodium carboxymethyl cellulose 2: Chemical shift assignment and conformation analysis of substituent groups. Carbohydrate Polymers. Available from: [Link]
-
ResearchGate. (2023). Separation And Purification Of Carboxymethyl Cellulose From Spinacia Oleracea For Use In Pharmaceutical Dosage Form. Available from: [Link]
-
ResearchGate. (2016). NMR characterization of sodium carboxymethyl cellulose: Substituent distribution and mole fraction of monomers in the polymer chains. Available from: [Link]
-
Semantic Scholar. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Available from: [Link]
Sources
- 1. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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Application Notes and Protocols for 2-[(aminoiminomethyl)thio]acetic Acid in Plant Tissue Culture: An Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The exploration of novel compounds to modulate plant growth and development in vitro is a cornerstone of agricultural biotechnology and drug discovery. This guide addresses the application of 2-[(aminoiminomethyl)thio]acetic acid, a thiourea derivative, in plant tissue culture. It is critical to note that as of the date of this document, specific, peer-reviewed protocols detailing the effects of this particular compound on plant cell cultures are not established in the scientific literature. Therefore, this document serves not as a recitation of established methods, but as a rigorous, experience-driven framework for investigating its potential as a plant growth regulator. We will proceed from the foundational principles of testing novel compounds, providing you with the logic and detailed protocols to systematically evaluate the efficacy of 2-[(aminoiminomethyl)thio]acetic acid for applications such as callus induction, shoot organogenesis, and root formation.
Part 1: Scientific Foundation and Rationale
Chemical Identity and Potential Bioactivity
2-[(aminoiminomethyl)thio]acetic acid, also known as S-(Carboxymethyl)isothiourea, belongs to the thiourea derivative family. Its chemical structure features a carboxymethyl group, suggesting potential hormonal activity, and a thiourea moiety, which is present in various compounds known for their biological activities, including roles as plant growth regulators, fungicides, and insecticides.[1][2] The presence of nitrogen and sulfur in its parent compound, thiourea, has been associated with improved plant growth, nutrient assimilation, and stress tolerance.[3]
The structural similarity of the acetic acid side chain to the core structure of auxins, a class of primary plant hormones, provides a strong rationale for investigating its potential auxin-like activity.[4] Auxins are pivotal in regulating cell division, elongation, and differentiation, making them essential components of most plant tissue culture media.[5] Therefore, it is hypothesized that 2-[(aminoiminomethyl)thio]acetic acid may influence key developmental pathways in vitro.
Mechanism of Action: An Investigative Standpoint
Given the absence of direct research, the potential mechanism of action remains speculative but can be approached from two primary angles:
-
Auxin-like Activity: The compound might mimic natural auxins like Indole-3-acetic acid (IAA) by binding to auxin receptors, thereby triggering downstream signaling cascades that influence gene expression related to cell cycle progression and morphogenesis.[3][4]
-
Stress Mitigation and Nutrient Source: The thiourea component could act as a source of sulfur and nitrogen, or it may play a role in mitigating oxidative stress within the cultured cells, a common issue in in-vitro environments.[3]
The following protocols are designed to elucidate which, if any, of these potential activities are predominant.
Part 2: Experimental Workflow for Compound Evaluation
The logical flow for assessing a novel compound like 2-[(aminoiminomethyl)thio]acetic acid in plant tissue culture involves a systematic, phased approach. This ensures reproducible results and a clear understanding of the compound's effects.
Figure 1: Investigative workflow for a novel plant growth regulator.
Part 3: Detailed Protocols
These protocols provide a general framework. The specific basal medium (e.g., Murashige and Skoog [MS] or Gamborg B5), explant source, and plant species should be chosen based on your laboratory's established systems.[6]
Protocol 1: Preparation of Stock Solution
The accurate preparation of a sterile stock solution is fundamental for experimental reproducibility.[5]
Rationale: A concentrated stock solution allows for precise and sterile addition to the culture medium without significantly altering the medium's volume. The choice of solvent is critical for ensuring the compound is fully dissolved before dilution.
Materials:
-
2-[(aminoiminomethyl)thio]acetic acid powder
-
Analytical balance
-
100 mL volumetric flask
-
Solvent (e.g., 1N NaOH or DMSO, to be determined by solubility tests)
-
Sterile distilled water
-
0.22 µm sterile syringe filter and sterile syringe
-
Sterile storage bottles
Procedure:
-
Determine Solubility: Before preparing the main stock, test the solubility of a small amount of the compound in water, 1N NaOH, and DMSO to identify the appropriate solvent. Thiourea derivatives often require a small amount of a weak base or organic solvent to dissolve.
-
Weigh Compound: Accurately weigh 100 mg of 2-[(aminoiminomethyl)thio]acetic acid.
-
Dissolve: Transfer the powder to a 100 mL volumetric flask. Add 2-5 mL of the chosen solvent (e.g., 1N NaOH) and gently swirl until the powder is completely dissolved.
-
Bring to Volume: Once dissolved, slowly add sterile distilled water to the 100 mL mark. Mix thoroughly. This creates a 1 mg/mL stock solution.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Label the bottle with the compound name, concentration, and date. Store at 4°C in the dark.
Protocol 2: Dose-Response Experiment for Callus Induction
This experiment is designed to determine the optimal concentration range and to identify if the compound has auxin-like, cytokinin-like, or inhibitory effects.[7]
Rationale: A dose-response curve is essential for characterizing the bioactivity of a new compound.[2] Testing a wide range of concentrations, typically on a logarithmic scale, allows for the identification of stimulatory, optimal, and phytotoxic levels.[8][9] This experiment will use callus induction as the primary bioassay.
Experimental Design:
-
Basal Medium: MS medium with standard vitamins and 30 g/L sucrose, solidified with 8 g/L agar.
-
Explant: Choose a responsive explant, such as mature embryos of wheat[10] or cotyledonary nodes of soybean.
-
Treatments: A negative control (no growth regulators), a positive control (standard auxin, e.g., 2.0 mg/L 2,4-D), and a range of 2-[(aminoiminomethyl)thio]acetic acid concentrations.
Procedure:
-
Media Preparation: Prepare the basal MS medium. Autoclave and cool to 50-55°C.
-
Adding Treatments: Using the 1 mg/mL stock solution, add the appropriate volume to the sterile medium to achieve the final concentrations outlined in Table 1. Also, prepare the control media.
-
Formula: Volume of Stock (mL) = (Desired Final Conc. (mg/L) x Final Medium Volume (L)) / Stock Conc. (mg/L)
-
-
Plating: Pour the media into sterile petri dishes and allow them to solidify.
-
Explant Sterilization and Inoculation: Surface sterilize the explants using standard laboratory procedures. Aseptically place one explant onto each plate.
-
Incubation: Culture the plates in the dark at 25 ± 2°C for 4-6 weeks.
-
Data Collection: After the incubation period, record the following parameters for each treatment:
-
Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.
-
Callus Fresh Weight (mg).
-
Callus Morphology: Describe color (e.g., white, yellow, brown), texture (e.g., friable, compact), and any signs of differentiation or necrosis.
-
Table 1: Example Dose-Response Experimental Setup
| Treatment ID | Basal Medium | 2,4-D (mg/L) | 2-[(aminoiminomethyl)thio]acetic acid (mg/L) | Replicates |
| T1 (Neg. Control) | MS | 0 | 0 | 20 |
| T2 (Pos. Control) | MS | 2.0 | 0 | 20 |
| T3 | MS | 0 | 0.01 | 20 |
| T4 | MS | 0 | 0.1 | 20 |
| T5 | MS | 0 | 0.5 | 20 |
| T6 | MS | 0 | 1.0 | 20 |
| T7 | MS | 0 | 2.0 | 20 |
| T8 | MS | 0 | 5.0 | 20 |
| T9 | MS | 0 | 10.0 | 20 |
Protocol 3: Investigating Effects on Shoot and Root Regeneration
Based on the results of the dose-response experiment, promising concentrations can be further tested for their ability to influence organogenesis.
Rationale: Plant regeneration is typically controlled by the ratio of auxins to cytokinins. If 2-[(aminoiminomethyl)thio]acetic acid exhibits auxin-like properties, it should promote root formation when used alone or in combination with a low level of cytokinin, and promote shoot formation when combined with a higher level of cytokinin.
Procedure A: Shoot Regeneration
-
Select Callus: Use healthy, proliferating callus generated from the positive control (2,4-D) or an optimal concentration of the test compound.
-
Prepare Media: Prepare a shoot induction medium (e.g., MS medium with 1.0-2.0 mg/L BAP or Kinetin). Create treatment groups by adding the test compound at concentrations that showed positive effects on callus growth (e.g., 0.1, 0.5, 1.0 mg/L). Include a control medium with only the cytokinin.
-
Culture: Transfer callus pieces to the shoot regeneration media and incubate under a 16/8 hour light/dark photoperiod at 25 ± 2°C.
-
Data Collection: After 4-6 weeks, record the percentage of calli forming shoots and the average number of shoots per callus.
Procedure B: Root Formation
-
Select Shoots: Excise well-developed shoots (2-3 cm in length) from the shoot regeneration experiment.
-
Prepare Media: Prepare a rooting medium (e.g., half-strength MS medium without growth regulators). Create treatment groups by adding the test compound at concentrations that showed positive effects (e.g., 0.1, 0.5, 1.0 mg/L). Include a positive control with a standard rooting auxin like IBA (1.0 mg/L) and a negative control with no growth regulators.
-
Culture: Transfer one shoot into each culture vessel and incubate under the same light conditions.
-
Data Collection: After 3-4 weeks, record the percentage of shoots forming roots, the average number of roots per shoot, and the average root length.
Part 4: Data Interpretation and Further Steps
The results from these protocols will provide a comprehensive initial assessment of 2-[(aminoiminomethyl)thio]acetic acid's potential in plant tissue culture.
-
Auxin-like Activity: If the compound induces callus at low concentrations, promotes rooting, and requires a cytokinin for shoot induction, it likely has auxin-like properties.
-
Cytokinin-like Activity: If it promotes shoot proliferation, especially in the absence of other cytokinins, it may have cytokinin-like activity.
-
Growth-Promoting/Biostimulant Effect: If it enhances callus growth or regeneration in the presence of standard hormones but shows no activity on its own, it may be acting as a biostimulant.[11]
-
Toxicity: A sharp decline in growth and signs of necrosis at higher concentrations will establish the phytotoxic threshold.
Further research could involve testing the compound on different species, exploring synergistic effects with known plant hormones, and conducting molecular studies to understand its impact on gene expression.
References
- Clouse, S. D. (2011). Plant development: a role for brassinosteroids in the dose-response to auxin. Current Biology, 21(9), R333-R335.
- Dweck, H., & Eamens, A. (2022). Auxin, the master regulator of plant growth and development. Plants, 11(19), 2641.
-
Ferreira, G., & Lhoret, R. (2017). Designing Studies for Dose Response. UCLA: Department of Statistics. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? GraphPad FAQ 2188. Retrieved from [Link]
- Hothorn, L. A. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 90(12), 2897-2906.
- Mahmood, I., Razzaq, A., & Jaskani, M. J. (2012). Callus Induction and Regeneration from Germinating Mature Embryos of Wheat (Triticum aestivum L.). Journal of Agricultural Science, 4(11).
- Pandey, P., Singh, P., & Srivastava, A. K. (2017). Thiourea: A Molecule with Immense Biological Significance in Plants.
- Sun, Y., et al. (2024). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 72(17), 7381-7402.
- Toma, C., et al. (2002). Synthesis of (Aminoiminomethyl)thioacetic Acid and Some of Its Esters. Revue Roumaine de Chimie, 47(12), 1235-1239.
- Van den Ende, W. (2014). What Is Stress? Dose-Response Effects in Commonly Used in Vitro Stress Assays. Plant Physiology, 165(2), 523-527.
-
PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. Retrieved from [Link]
Sources
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- 5. phytotechlab.com [phytotechlab.com]
- 6. Plant Tissue Culture: an alternative for production of useful metabolite. Chapter 4. [fao.org]
- 7. What Is Stress? Dose-Response Effects in Commonly Used in Vitro Stress Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Crop Drought Resilience with S-(Carboxymethyl)isothiourea, a Putative Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Abiotic stresses, particularly drought, pose a significant and escalating threat to global agricultural productivity. The intricate signaling networks within plants that govern stress responses offer promising targets for chemical intervention to enhance crop resilience. Nitric oxide (NO) has emerged as a pivotal signaling molecule in plant defense and developmental processes. This document provides a comprehensive guide for researchers on the potential application of S-(Carboxymethyl)isothiourea (SCMIT) as a tool to modulate plant responses to drought stress. Based on the established role of isothiourea derivatives as potent inhibitors of nitric oxide synthase (NOS), we present the scientific rationale, detailed experimental protocols, and data interpretation guidelines for investigating the efficacy of SCMIT in improving crop yield under water-limiting conditions.
Introduction: The Double-Edged Sword of Nitric Oxide in Drought Stress
Drought stress triggers a cascade of physiological and biochemical changes in plants, aimed at conserving water and protecting cellular integrity. These responses include stomatal closure, accumulation of osmolytes, and the activation of antioxidant defense systems. Nitric oxide (NO) is a key signaling molecule that plays a multifaceted role in orchestrating these responses.[1][2]
However, the effect of NO is highly concentration-dependent. While optimal levels of NO can enhance drought tolerance by activating downstream signaling pathways that lead to adaptive responses, excessive NO can be detrimental, contributing to oxidative stress and programmed cell death. This delicate balance presents an opportunity for intervention. By modulating NO biosynthesis, it may be possible to fine-tune the plant's stress response for improved survival and productivity.
In plants, NO is synthesized through both reductive and oxidative pathways.[3] The oxidative pathway, which is analogous to the nitric oxide synthase (NOS) pathway in animals, involves the conversion of L-arginine to L-citrulline and NO. While a definitive plant NOS enzyme has remained elusive, NOS-like activity has been widely reported and can be targeted by specific inhibitors.[4]
S-(Carboxymethyl)isothiourea (SCMIT): A Potential Modulator of Plant NO Signaling
S-substituted isothioureas are a class of compounds known to be potent inhibitors of nitric oxide synthase (NOS) in various biological systems.[5][6][7] S-(Carboxymethyl)isothiourea (SCMIT) is a derivative of isothiourea. While direct studies on SCMIT's effect on plant drought tolerance are limited, its structural similarity to other known NOS inhibitors suggests it could be a valuable tool for researchers. The hypothesis is that by inhibiting NOS-like activity, SCMIT could modulate NO levels in plants under drought stress, potentially leading to enhanced tolerance.
The proposed mechanism of action centers on the competitive inhibition of the L-arginine binding site of NOS-like enzymes. By reducing NO production, SCMIT may prevent the negative effects of excessive NO accumulation during severe drought stress, while still allowing for the beneficial signaling functions of basal NO levels.
Experimental Design and Protocols
This section provides a comprehensive framework for designing and executing experiments to evaluate the effect of SCMIT on crop drought tolerance.
Experimental Workflow
The overall experimental workflow is depicted below. This workflow is designed to be a self-validating system, where physiological and biochemical data are correlated with yield outcomes.
Caption: Experimental workflow for evaluating SCMIT.
Protocol 1: Preparation of S-(Carboxymethyl)isothiourea (SCMIT) Solutions
Objective: To prepare stable and accurate concentrations of SCMIT for plant application.
Materials:
-
S-(Carboxymethyl)isothiourea (or its salt, e.g., hydrochloride)
-
Distilled, deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required mass: Based on the desired molar concentration (e.g., 10 µM, 50 µM, 100 µM), calculate the mass of SCMIT needed.
-
Dissolution: Dissolve the calculated mass of SCMIT in a small volume of distilled water in a beaker with a magnetic stir bar.
-
pH Adjustment (Crucial): Adjust the pH of the solution to a physiologically acceptable range for plants (typically 5.5-6.5) using 0.1 M HCl or 0.1 M NaOH. This is important for both plant uptake and the stability of the compound.
-
Final Volume: Transfer the solution to a volumetric flask and bring it to the final volume with distilled water.
-
Storage: Store the stock solution at 4°C in the dark for up to one week. Prepare fresh working solutions for each experiment.
Note on Causality: The pH adjustment is critical as extreme pH can damage plant tissues and affect the chemical stability and bioavailability of SCMIT.
Protocol 2: Induction of Drought Stress and SCMIT Application
Objective: To impose a controlled and reproducible level of drought stress and apply SCMIT.
Methods for Drought Induction:
-
Gravimetric Method (for potted plants):
-
Grow plants in pots with a known weight of dry soil.
-
Water the pots to field capacity and weigh them. This is the 100% field capacity weight.
-
Withhold watering until the pot weight reaches a predetermined percentage of field capacity (e.g., 40-50% for moderate to severe drought).
-
Maintain the desired drought level by watering the pots back to the target weight daily.
-
-
Polyethylene Glycol (PEG) Method (for hydroponics or in vitro):
-
Use a high molecular weight PEG (e.g., PEG 6000 or 8000) to induce osmotic stress in the nutrient solution.
-
The concentration of PEG required to achieve a specific water potential can be calculated using established equations.
-
SCMIT Application:
-
Foliar Spray:
-
Prepare the desired concentrations of SCMIT solution with a non-ionic surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.
-
Spray the foliage until runoff, preferably in the early morning or late evening to maximize absorption and minimize evaporation.
-
A control group should be sprayed with a solution containing only water and the surfactant.
-
-
Root Application (for potted plants or hydroponics):
-
Apply a known volume of the SCMIT solution to the soil or nutrient solution.
-
Ensure even distribution.
-
The control group should receive an equal volume of the vehicle solution (water with adjusted pH).
-
Experimental Groups:
| Group | Treatment |
| 1 | Well-watered (Control) |
| 2 | Drought Stress + Vehicle |
| 3 | Drought Stress + SCMIT (Low Conc.) |
| 4 | Drought Stress + SCMIT (Mid Conc.) |
| 5 | Drought Stress + SCMIT (High Conc.) |
| 6 | Well-watered + SCMIT (to check for phytotoxicity) |
Protocol 3: Assessment of Drought Tolerance and Crop Yield
Objective: To quantify the physiological and agronomic responses of the plants to SCMIT treatment under drought stress.
Physiological Parameters:
-
Relative Water Content (RWC): A measure of the plant's water status.
-
RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100
-
-
Photosynthetic Pigments: Measure chlorophyll a, chlorophyll b, and carotenoid content spectrophotometrically after extraction with acetone or ethanol.
-
Gas Exchange Parameters: Use an infrared gas analyzer (IRGA) to measure net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) content: A measure of lipid peroxidation, determined by the thiobarbituric acid reactive substances (TBARS) assay.
-
Hydrogen Peroxide (H₂O₂) content: Measured spectrophotometrically.
-
-
Antioxidant Enzyme Activity:
-
Assay the activities of superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) using established spectrophotometric methods.
-
Yield Components:
-
Biomass: Measure the fresh and dry weight of shoots and roots.
-
For Cereal Crops: Number of grains per spike, 1000-grain weight, and total grain yield per plant.
-
For Legumes: Number of pods per plant, number of seeds per pod, and total seed yield per plant.
-
For Root/Tuber Crops: Tuber/root number and weight per plant.
Data Presentation:
| Parameter | Drought + Vehicle | Drought + SCMIT (50 µM) | Drought + SCMIT (100 µM) |
| Relative Water Content (%) | |||
| Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | |||
| MDA Content (nmol g⁻¹ FW) | |||
| SOD Activity (U mg⁻¹ protein) | |||
| Grain Yield per Plant (g) |
Protocol 4: Measurement of Nitric Oxide (NO) Levels
Objective: To validate that SCMIT is acting as a NOS inhibitor in the plant tissue.
Methods:
-
Griess Assay: A colorimetric method to measure nitrite (NO₂⁻), a stable oxidation product of NO.[1]
-
Homogenize plant tissue in an appropriate buffer.
-
Centrifuge to obtain a clear supernatant.
-
Incubate the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Fluorometric Assay using DAF-2 DA:
-
Incubate fresh tissue sections or protoplasts with 4,5-diaminofluorescein diacetate (DAF-2 DA).
-
DAF-2 DA is non-fluorescent until it reacts with NO to form the highly fluorescent triazolofluorescein (DAF-2T).
-
Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader.
-
Expected Outcome: SCMIT treatment should lead to a reduction in NO levels in drought-stressed plants compared to the drought-stressed control.
Signaling Pathway and Mechanism of Action
The proposed signaling pathway illustrates how SCMIT may improve drought tolerance by inhibiting NOS-like activity.
Caption: Proposed signaling pathway of SCMIT in drought stress.
By inhibiting the production of NO from NOS-like enzymes, SCMIT is hypothesized to fine-tune the NO-mediated signaling cascade. This may lead to a more efficient activation of the antioxidant defense system, better osmotic adjustment, and appropriate stomatal regulation, ultimately mitigating oxidative damage and improving crop yield under drought conditions.
Conclusion and Future Directions
The application of S-(Carboxymethyl)isothiourea presents a novel research avenue for enhancing crop drought tolerance. While direct evidence in the plant sciences is still emerging, the strong biochemical rationale for its function as a nitric oxide synthase inhibitor provides a solid foundation for further investigation. The protocols outlined in this document offer a standardized approach for researchers to explore the potential of SCMIT and other isothiourea derivatives as tools for crop improvement. Future research should focus on dose-response studies in a variety of crop species, elucidation of the precise molecular targets of SCMIT in plants, and field trials to validate laboratory findings.
References
- Gupta, K. J., Fernie, A. R., Kaiser, W. M., & van Dongen, J. T. (2011). On the origins of nitric oxide. Trends in plant science, 16(3), 160-168.
- Adavi, Z., & Sathee, L. (2019). Visualization of Nitric Oxide, Measurement of Nitrosothiols Content, Activity of NOS and NR in Wheat Seedlings. Bio-protocol, 9(20), e3393.
- Mur, L. A., Mandon, J., Persijn, S., Cristescu, S. M., Moshkov, I. E., Novikova, G. V., ... & Harren, F. J. (2011). Nitric oxide in plants: an assessment of the current state of knowledge. Annals of botany, 108(3), 577-584.
- Skubacz, A., Daszkowska-Golec, A., & Szarejko, I. (2016). The role and regulation of ABI5 (ABA-insensitive 5) in plant development, abiotic stress responses and phytohormone crosstalk. Frontiers in plant science, 7, 1884.
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ResearchGate. (n.d.). Does anyone know how can I measure nitric oxide in plants? Retrieved from [Link]
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METER Group. (n.d.). Determining drought tolerance in plants: Why most people do it wrong. How to do it right. Retrieved from [Link]
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- Skarżyńska, A., & Szarejko, I. (2021). Methodology of Drought Stress Research: Experimental Setup and Physiological Characterization. International journal of molecular sciences, 22(23), 12836.
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ResearchGate. (n.d.). Methodology of Drought Stress Research: Experimental Setup and Physiological Characterization. Retrieved from [Link]
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CIMMYT. (2019, July 22). New manual provides quantitative approach to drought stress phenotyping. Retrieved from [Link]
- Southan, G. J., & Szabó, C. (1996). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 117(4), 651–653.
- Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Tuttle, J. B. (1997). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Journal of Biological Chemistry, 272(8), 4959-4963.
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Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling. Retrieved from [Link]
- Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 272(8), 4959–4963.
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ResearchGate. (n.d.). Synthesis of N-Boc-S-methylisothiourea derivatives (7). Retrieved from [Link]
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ResearchGate. (n.d.). Nitric Oxide Synthase-Like Activities in Plants. Retrieved from [Link]
- Jang, D., Szabo, C., & Murrell, G. A. (1996). S-Substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. European journal of pharmacology, 312(3), 341–347.
- Kumar, S., Singh, R., & Kumar, S. (2021). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific reports, 11(1), 1-11.
- Crawford, N. M. (2006). Mechanisms for nitric oxide synthesis in plants. Journal of Experimental Botany, 57(3), 471-478.
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PubMed. (2024). Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach. Retrieved from [Link]
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UTMB Research Expert Profiles. (n.d.). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - Fingerprint. Retrieved from [Link]
- Zemojtel, T., Frohlich, A., & Durner, J. (2014). Nitric oxide production in plants: an update. Journal of experimental botany, 65(20), 5875-5882.
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Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]
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MDPI. (2018). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Retrieved from [Link]
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Formulation of 2-[(aminoiminomethyl)thio]acetic Acid for Foliar Application: Application Notes and Protocols
Introduction: Unlocking the Potential of a Novel Biostimulant
2-[(aminoiminomethyl)thio]acetic acid, also known as S-(Carboxymethyl)isothiourea, is a thiourea derivative with demonstrated potential as a plant growth regulator.[1] Thiourea and its derivatives have been increasingly recognized for their ability to enhance plant growth and productivity, particularly under abiotic stress conditions such as drought and salinity.[2][3][4] Foliar application of these compounds offers a rapid and efficient method to deliver them directly to the plant tissues where they can elicit their physiological effects.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-[(aminoiminomethyl)thio]acetic acid for foliar application. It is designed to provide not just a set of instructions, but a foundational understanding of the principles governing the formulation of a stable and efficacious foliar spray. The protocols outlined herein are based on established principles of agrochemical formulation and are intended to serve as a robust starting point for further optimization.
Pre-Formulation Considerations: The Foundation of a Successful Formulation
Before embarking on the formulation process, a thorough understanding of the physicochemical properties of 2-[(aminoiminomethyl)thio]acetic acid is paramount. While specific experimental data for this compound is not extensively available in public literature, we can draw logical inferences from the behavior of related thiourea compounds.
1. Aqueous Solubility:
The solubility of the active ingredient in water is a critical factor for creating a stable spray solution. Thiourea itself exhibits a solubility of 142 g/L at 25°C, which increases with temperature.[5][6] Furthermore, certain derivatives of thiourea dioxide have been shown to possess excellent water solubility, with some reaching 300-500 g/L.[7] Given the presence of a carboxylic acid moiety and an amino group, 2-[(aminoiminomethyl)thio]acetic acid is expected to be water-soluble, particularly as a salt at a neutral or slightly alkaline pH.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a basic method to empirically determine the aqueous solubility of 2-[(aminoiminomethyl)thio]acetic acid.
Materials:
-
2-[(aminoiminomethyl)thio]acetic acid
-
Distilled or deionized water
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a series of saturated solutions by adding an excess of 2-[(aminoiminomethyl)thio]acetic acid to a known volume of water at a constant temperature (e.g., 25°C).
-
Stir the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Measure the pH of the saturated solution.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Repeat the procedure at different pH values to determine the pH-dependent solubility profile.
2. Stability in Aqueous Solution:
The stability of the active ingredient in the spray solution is crucial for ensuring its efficacy upon application. The ester-like thioether bond in 2-[(aminoiminomethyl)thio]acetic acid could be susceptible to hydrolysis, particularly at extreme pH values.[8][9][10] The stability of a related compound, S-carboxymethylcysteine sulfone, has been shown to be compromised under acidic hydrolysis conditions.[11] Therefore, maintaining an appropriate pH is critical. Most pesticide formulations perform better in slightly acidic conditions (pH 4.0-6.5) to prevent alkaline hydrolysis.[3][12]
Protocol 2: Preliminary Assessment of pH Stability
This protocol provides a method to assess the stability of 2-[(aminoiminomethyl)thio]acetic acid at different pH values.
Materials:
-
Stock solution of 2-[(aminoiminomethyl)thio]acetic acid of known concentration
-
Buffer solutions of various pH values (e.g., pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
Analytical method for quantification
Procedure:
-
Prepare solutions of 2-[(aminoiminomethyl)thio]acetic acid in each buffer solution.
-
Store the solutions at a constant temperature (e.g., 25°C and 40°C to accelerate degradation).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.
-
Quantify the concentration of the remaining 2-[(aminoiminomethyl)thio]acetic acid using a validated analytical method.
-
Plot the concentration of the compound against time for each pH to determine the degradation kinetics.
Formulation Strategy: Enhancing Efficacy and Application
A successful foliar formulation aims to maximize the uptake of the active ingredient by the plant while ensuring the stability of the spray solution. This is achieved through the judicious selection of adjuvants.[13][14]
Core Components of the Foliar Formulation:
| Component | Function | Recommended Starting Concentration (v/v or w/v) | Rationale |
| 2-[(aminoiminomethyl)thio]acetic acid | Active Ingredient | 0.1% - 1.0% (w/v) | The optimal concentration should be determined through dose-response studies. |
| Wetting Agent/Surfactant (Non-ionic) | Reduces surface tension of spray droplets, improving leaf surface coverage.[14] | 0.1% - 0.5% (v/v) | Enhances the spreading of the spray solution on the waxy cuticle of the leaves. |
| Penetrant | Facilitates the penetration of the active ingredient through the leaf cuticle. | 0.2% - 1.0% (v/v) | Can include crop oil concentrates (COC) or methylated seed oils (MSO) to improve uptake.[4] |
| Humectant | Increases the drying time of the spray droplets on the leaf surface. | 0.5% - 2.0% (v/v) | Prolongs the period for absorption. Glycerol or propylene glycol are common choices. |
| pH Buffer/Acidifier | Maintains the pH of the spray solution within a stable range.[3][13] | As needed to achieve target pH | A citric acid-based buffer is a good starting point to maintain a slightly acidic pH (5.5-6.5), which is often optimal for pesticide stability and foliar uptake.[12][15] |
Diagram 1: Formulation Workflow
Caption: Simplified model of foliar uptake and translocation.
Protocol 5: Evaluation of Efficacy
The efficacy of the formulation can be assessed by measuring various plant growth parameters.
Parameters to Measure:
-
Morphological: Plant height, stem diameter, leaf area, fresh and dry biomass of shoots and roots.
-
Physiological: Chlorophyll content (SPAD meter), photosynthetic rate, stomatal conductance.
-
Biochemical: Quantification of the active ingredient in plant tissues to determine uptake efficiency.
Protocol 6: Quantification of 2-[(aminoiminomethyl)thio]acetic Acid in Plant Tissues
This protocol provides a general workflow for quantifying the active ingredient in plant tissues. A specific analytical method (e.g., LC-MS/MS) will need to be developed and validated.
-
Treated and control plant tissue samples
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., methanol/water mixture)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Harvest leaf tissue at specified time points after foliar application.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder.
-
Extract the compound from a known weight of the powdered tissue using the extraction solvent.
-
Centrifuge the extract to pellet solid debris.
-
If necessary, clean up the supernatant using SPE to remove interfering compounds.
-
Analyze the extract using a validated LC-MS/MS method to quantify the concentration of 2-[(aminoiminomethyl)thio]acetic acid.
Conclusion and Future Directions
The formulation of 2-[(aminoiminomethyl)thio]acetic acid for foliar application holds significant promise for enhancing plant growth and stress tolerance. The protocols provided in this guide offer a systematic approach to developing a stable and effective formulation. It is imperative that researchers conduct empirical studies to determine the optimal solubility, stability, and concentration of the active ingredient, as well as the most effective combination of adjuvants for their specific application. Further research should also focus on elucidating the precise mode of action of this compound in plants to fully unlock its potential as a novel biostimulant.
References
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CABI. (n.d.). Thiourea: a molecule with immense biological significance for plants. CABI Digital Library. Retrieved from [Link]
- Google Patents. (n.d.). Water-soluble thiourea dioxide derivatives and process for preparing same.
-
Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
Soils For Life. (n.d.). Practice Guide: Foliar Applications. Retrieved from [Link]
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
Scribd. (n.d.). Solubility of Thiourea in Solvents | PDF. Retrieved from [Link]
-
CHS Agronomy. (n.d.). Adjuvant 101 - special purpose and utility. Retrieved from [Link]
-
BRANDT.co. (n.d.). Adjuvant Product Guide. Retrieved from [Link]
-
Bio-protocol. (2022). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Validated method for phytohormone quantification in plants. Retrieved from [Link]
-
Carbotecnia. (n.d.). Benefits of using L.M.W. Carboxylic Acids in foliar fertilization. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
MCB Books. (n.d.). Formulation Of Foliar Fertilizers. Retrieved from [Link]
-
Studii si Cercetari Stiintifice, Chimia si Inginerie Chimica, Biotehnologii, Industrie Alimentara. (2002). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Retrieved from [Link]
-
PubMed. (2016). Current analytical methods for plant auxin quantification--A review. Retrieved from [Link]
-
PubMed. (1977). S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents. Retrieved from [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
NIH. (2018). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Retrieved from [Link]
-
YouTube. (2021). Hydrolysis of Nitriles. Retrieved from [Link]
-
PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. Retrieved from [Link]
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- 17. WO2019216871A1 - Combinations of organic compounds to increase crop production - Google Patents [patents.google.com]
"enzyme inhibition assay using S-(Carboxymethyl)isothiourea"
Application Notes & Protocols
Characterizing Nitric Oxide Synthase Inhibition using S-(Carboxymethyl)isothiourea: A Comprehensive Guide
Introduction: The Role of Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a pivotal signaling molecule implicated in a vast spectrum of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of this transient radical is meticulously controlled by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] While essential for homeostasis, dysregulation of NOS activity, particularly the overproduction of NO by iNOS, is linked to various inflammatory diseases and circulatory shock.[3]
This has driven significant interest in the development of specific NOS inhibitors for both therapeutic applications and as research tools to elucidate the role of NO in complex biological systems. S-substituted isothioureas have emerged as a potent class of NOS inhibitors.[3][4] S-(Carboxymethyl)isothiourea (CM-isothiourea) belongs to this class and functions as an L-arginine mimetic.[5][6] Due to its structural similarity to the natural substrate, L-arginine, it acts as a competitive inhibitor, binding to the active site of NOS and preventing the synthesis of NO.[3][7]
These application notes provide a detailed, field-proven protocol for conducting an enzyme inhibition assay to determine the potency (specifically, the IC50 value) of S-(Carboxymethyl)isothiourea against a target NOS isoform. The methodology is based on the widely adopted Griess assay, a colorimetric method that quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO.[2][8]
Principle of the Assay
The NOS enzyme catalyzes a five-electron oxidation of the guanidino nitrogen of L-arginine, utilizing molecular oxygen and NADPH as co-substrates, to produce NO and L-citrulline.[2] In aqueous solutions, the highly reactive NO radical is rapidly oxidized to the stable anions, nitrite (NO₂⁻) and nitrate (NO₃⁻).[8]
This protocol employs a two-step reaction to measure the total NO produced:
-
Nitrate Reduction: The enzyme nitrate reductase is used to convert all nitrate (NO₃⁻) in the sample to nitrite (NO₂⁻). This step is crucial for an accurate assessment of total NO generation, as the ratio of nitrite to nitrate can vary significantly.[8]
-
Griess Reaction: The total nitrite is then detected using the Griess reagent. This reaction involves a diazotization reaction where sulfanilamide is converted to a diazonium salt by nitrite in an acidic solution. This salt then couples with N-(1-naphthyl)ethylenediamine to form a vibrant azo dye, which has a strong absorbance maximum at approximately 540 nm.[2]
The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of NO produced. When an inhibitor like S-(Carboxymethyl)isothiourea is present, it competes with L-arginine, reducing the rate of NO synthesis and thus leading to a decrease in color development.
Mechanism of Inhibition: Competitive Binding
S-(Carboxymethyl)isothiourea functions as a competitive inhibitor of Nitric Oxide Synthase. Its isothiourea group mimics the guanidino group of L-arginine, allowing it to bind to the same active site on the NOS enzyme.[5][6] However, unlike L-arginine, it cannot be catalytically turned over to produce NO. This binding is reversible and creates a non-productive enzyme-inhibitor (EI) complex.
The inhibition can be overcome by increasing the concentration of the substrate (L-arginine), which will outcompete the inhibitor for binding to the active site.[3][7] The kinetic hallmark of competitive inhibition is an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).
Figure 1: Mechanism of competitive inhibition of NOS by S-(Carboxymethyl)isothiourea.
Materials and Reagents
| Reagent / Material | Supplier & Cat. No. (Example) | Purpose |
| Recombinant NOS Enzyme (e.g., human iNOS) | Sigma-Aldrich, EMD Millipore | Enzyme source |
| S-(Carboxymethyl)isothiourea | Supplier dependent | Test Inhibitor |
| L-Arginine | Sigma-Aldrich: A5006 | Enzyme Substrate |
| NADPH (β-Nicotinamide adenine dinucleotide phosphate) | Sigma-Aldrich: N7505 | NOS Cofactor |
| FAD (Flavin adenine dinucleotide) | Sigma-Aldrich: F6625 | NOS Cofactor |
| (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) | Sigma-Aldrich: T4425 | NOS Cofactor |
| Calmodulin | Sigma-Aldrich: P2277 | NOS Cofactor |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich: C1016 | Calmodulin activator |
| Nitrate Reductase | Sigma-Aldrich: N7265 | Converts NO₃⁻ to NO₂⁻ |
| Griess Reagent (Sulfanilamide, NED) | Sigma-Aldrich: G4410 | Colorimetric detection |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich: S2252 | Standard for calibration curve |
| HEPES Buffer | Sigma-Aldrich: H3375 | Assay Buffer Component |
| Dithiothreitol (DTT) | Sigma-Aldrich: D0632 | Reducing Agent |
| 96-well clear, flat-bottom microplates | Corning, Greiner | Assay plate |
| Microplate Spectrophotometer | Molecular Devices, BioTek | Absorbance reading at 540 nm |
| Multichannel Pipettes and Tips | Gilson, Eppendorf | Liquid handling |
| Purified Water (DNase/RNase free) | Reagent preparation |
Experimental Protocols
Reagent Preparation
-
NOS Assay Buffer (50 mM HEPES, pH 7.4): Prepare 50 mM HEPES solution and adjust the pH to 7.4 with 1M NaOH. Filter sterilize and store at 4°C.
-
L-Arginine Stock (10 mM): Dissolve the required amount of L-Arginine in purified water. Aliquot and store at -20°C.
-
Inhibitor Stock (10 mM S-(Carboxymethyl)isothiourea): Dissolve CM-isothiourea in purified water or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 0.5% to avoid solvent effects. Prepare serial dilutions from this stock.
-
Cofactor Mix (10X): Prepare a concentrated mix in NOS Assay Buffer containing:
-
10 mM NADPH
-
50 µM FAD
-
100 µM BH4
-
10 mM CaCl₂
-
100 µg/mL Calmodulin
-
10 mM DTT
-
Note: BH4 is sensitive to oxidation. Prepare this mix fresh and keep it on ice, protected from light.
-
-
Nitrite Standard (1 mM): Accurately weigh and dissolve Sodium Nitrite (NaNO₂) in purified water. From this, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) in NOS Assay Buffer for the standard curve.
Assay Workflow Visualization
Figure 2: High-level experimental workflow for the NOS inhibition assay.
Step-by-Step Assay Procedure (96-Well Plate)
-
Plate Layout: Design the plate to include wells for the Nitrite Standard Curve, a 100% activity control (No Inhibitor), a background control (No Enzyme), and a range of S-(Carboxymethyl)isothiourea concentrations.
-
Reagent Addition: In a 96-well plate, add the following components in order. The final reaction volume is 100 µL.
-
50 µL NOS Assay Buffer.
-
10 µL of 10X Cofactor Mix to all wells except the "No Enzyme" control.
-
10 µL of S-(Carboxymethyl)isothiourea at various concentrations (or vehicle for the 100% activity control).
-
10 µL of NOS Assay Buffer to the "No Enzyme" wells.
-
10 µL of diluted NOS enzyme (final concentration typically 5-20 mU/mL). Add to all wells except the "No Enzyme" control.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 10 mM L-Arginine to all wells (final concentration 1 mM).
-
Incubation: Mix the plate and incubate at 37°C for 60 minutes.
-
Nitrate Reduction: Add 5 µL of Nitrate Reductase solution to each well. Incubate at room temperature for 20 minutes.
-
Color Development:
-
Add 50 µL of Griess Reagent 1 (Sulfanilamide) to each well. Mix and incubate for 5 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (NED) to each well. Mix and incubate for 5 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Data Acquisition: Read the absorbance of the plate at 540 nm using a microplate reader.
Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9-12 | |
| A | Std 100µM | Std 100µM | No Inh | No Inh | Inh 1 | Inh 1 | Inh 5 | Inh 5 | ... |
| B | Std 50µM | Std 50µM | No Inh | No Inh | Inh 1 | Inh 1 | Inh 5 | Inh 5 | ... |
| C | Std 25µM | Std 25µM | No Enz | No Enz | Inh 2 | Inh 2 | Inh 6 | Inh 6 | ... |
| D | Std 12.5µM | Std 12.5µM | No Enz | No Enz | Inh 2 | Inh 2 | Inh 6 | Inh 6 | ... |
| E | Std 6.25µM | Std 6.25µM | Inh 3 | Inh 3 | Inh 7 | Inh 7 | ... | ||
| F | Std 3.125µM | Std 3.125µM | Inh 3 | Inh 3 | Inh 7 | Inh 7 | ... | ||
| G | Std 0µM | Std 0µM | Inh 4 | Inh 4 | Inh 8 | Inh 8 | ... | ||
| H | Std 0µM | Std 0µM | Inh 4 | Inh 4 | Inh 8 | Inh 8 | ... | ||
| Std = Nitrite Standard; No Inh = 100% Activity Control; No Enz = Background Control; Inh X = Inhibitor Concentration X |
Data Analysis and Interpretation
-
Nitrite Standard Curve: Average the duplicate absorbance readings for each nitrite standard. Subtract the absorbance of the 0 µM standard (blank) from all other standards. Plot the corrected absorbance (Y-axis) vs. nitrite concentration in µM (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).
-
Calculate Nitrite Produced: For each experimental well, subtract the average absorbance of the "No Enzyme" control to correct for background. Use the equation from the standard curve to convert the corrected absorbance of each sample into the concentration of nitrite produced.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of NOS activity inhibited at each concentration of S-(Carboxymethyl)isothiourea:
% Inhibition = [ 1 - ( (Activity with Inhibitor) / (Activity of No Inhibitor Control) ) ] * 100
-
Determine IC50 Value: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low signal in "No Inhibitor" control | Inactive enzyme; degraded cofactors (especially BH4); incorrect buffer pH. | Use a fresh aliquot of enzyme; prepare cofactor mix fresh and keep on ice; verify buffer pH. |
| High background in "No Enzyme" control | Nitrite contamination in reagents or water. | Use high-purity water and fresh reagents; test individual components for contamination. |
| Poor standard curve (R² < 0.99) | Pipetting errors; incorrect standard dilutions. | Use calibrated pipettes; carefully prepare fresh serial dilutions for the standard curve. |
| Inconsistent replicates | Inaccurate pipetting; poor mixing in wells; edge effects on the plate. | Ensure proper mixing after each addition; avoid using the outermost wells of the plate if edge effects are suspected. |
| No inhibition observed | Inhibitor concentration too low; inhibitor degraded or insoluble. | Test a wider and higher range of inhibitor concentrations; verify the integrity and solubility of the inhibitor stock. |
References
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
-
Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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Peterlin Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]
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Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ProQuest. Retrieved from [Link]
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Vodovotz, Y., & Billiar, T. R. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. PubMed. Retrieved from [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PubMed. Retrieved from [Link]
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Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Drugs inhibitors of arginase. Retrieved from [Link]
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Wang, L., et al. (2021). Cell-Active, Arginine-Targeting Irreversible Covalent Inhibitors for Non-Kinases and Kinases. Europe PMC. Retrieved from [Link]
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Krátký, M., et al. (2012). Synthesis and Antimicrobial and Nitric Oxide Synthase Inhibitory Activities of Novel Isothiourea Derivatives. PubMed. Retrieved from [Link]
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Seo, H. G., et al. (1996). Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits. PubMed. Retrieved from [Link]
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- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Application Note: Spectroscopic Characterization of 2-[(aminoiminomethyl)thio]acetic Acid
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 2-[(aminoiminomethyl)thio]acetic acid (also known as S-(Carboxymethyl)isothiourea), a compound of interest in various chemical and biological studies. Due to the limited availability of published experimental spectra, this guide synthesizes theoretical predictions based on fundamental spectroscopic principles and data from related chemical structures. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra, along with an in-depth interpretation of the expected spectral features. This document is intended to serve as a practical resource for researchers to verify the identity, purity, and structural integrity of synthesized 2-[(aminoiminomethyl)thio]acetic acid.
Introduction and Scientific Context
2-[(aminoiminomethyl)thio]acetic acid, with CAS Number 7404-50-4, is a derivative of thiourea and acetic acid.[1] Its structure incorporates a carboxylic acid, a thioether linkage, and an aminoiminomethyl (amidine) group, making it a versatile molecule with potential applications in synthesis, coordination chemistry, and as a plant growth regulator.[2] Accurate structural confirmation is a critical first step in any research involving this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and functional groups present.[3]
This guide addresses the practical need for a reliable method to characterize this compound. We will explain the causal relationship between the molecule's structure and its spectroscopic signature, providing a predictive framework that can be validated experimentally.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR data for 2-[(aminoiminomethyl)thio]acetic acid. These predictions are derived from established chemical shift and group frequency correlations.[4][5][6][7]
Predicted ¹H and ¹³C NMR Data
NMR spectra are predicted for a sample dissolved in a common deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving polar, acidic compounds.
Table 1: Predicted ¹H NMR Data for 2-[(aminoiminomethyl)thio]acetic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~ 12.5 - 13.5 | Broad Singlet | 1H | H OOC- | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with trace water, leading to a broad signal. Its chemical shift is concentration and temperature-dependent.[7][8] |
| ~ 8.5 - 9.5 | Broad Singlet | 4H | -C(=NH ₂)NH ₂ | Protons on the nitrogen atoms of the isothiourea group are expected to be broad due to quadrupole effects and chemical exchange. The exact shift can vary significantly. |
| ~ 3.55 | Singlet | 2H | -S-CH ₂-COOH | The methylene protons are adjacent to both a sulfur atom and a carbonyl group. This environment leads to a predicted chemical shift in this region. The signal is expected to be a singlet as there are no adjacent protons.[9] |
Table 2: Predicted ¹³C NMR Data for 2-[(aminoiminomethyl)thio]acetic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~ 171 | -C OOH | The carbon of the carboxylic acid group typically appears in this downfield region.[7][10] |
| ~ 168 | -S-C (=NH₂)NH₂ | The carbon of the amidine group is significantly deshielded due to its bonding to two nitrogen atoms and a sulfur atom. |
| ~ 34 | -S-C H₂-COOH | The methylene carbon is attached to a sulfur atom and the carboxylic acid carbon. Its chemical shift is expected in the typical range for sp³ carbons with electron-withdrawing neighbors.[7] |
Predicted Infrared (IR) Absorption Data
The IR spectrum is predicted based on the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3500 - 3300 | Medium-Strong, Multiple Peaks | N-H Stretch | Amine/Imine (-NH₂) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~ 2950 | Weak-Medium | C-H Stretch | Methylene (-CH₂-) |
| 1730 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH)[2][4] |
| 1680 - 1640 | Strong | C=N Stretch / N-H Bend | Isothiourea group |
| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid (-COOH)[11] |
| 1320 - 1210 | Medium-Strong | C-O Stretch | Carboxylic Acid (-COOH)[11] |
| ~ 700 | Weak-Medium | C-S Stretch | Thioether (-S-CH₂-) |
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, incorporating steps for sample purity assessment and instrument readiness.
General Experimental Workflow
The logical flow for characterization ensures that data from each step informs the next, leading to a confident structural assignment.
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- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: The Use of 2-[(aminoiminomethyl)thio]acetic Acid as a High-Performance Brightener in Acid Nickel Electroplating
Here is the detailed application note and protocol for the use of 2-[(aminoiminomethyl)thio]acetic acid as a brightener in nickel electroplating.
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2-[(aminoiminomethyl)thio]acetic acid, also known as S-Carboxymethylisothiourea, as a brightening agent in Watts-type nickel electroplating baths. We will explore the compound's chemical properties, its proposed mechanism of action in grain refinement and leveling, and present detailed, self-validating protocols for its evaluation and optimization using Hull cell analysis. The objective is to equip professionals with the foundational knowledge and practical methodology to effectively utilize this compound to produce bright, level, and ductile nickel deposits.
Introduction to Nickel Electroplating Additives
Nickel electroplating is a cornerstone of surface finishing, prized for its corrosion resistance, wear resistance, and decorative appeal.[1] The properties of the electrodeposited nickel layer are profoundly influenced by the composition of the plating bath. While the fundamental components of a Watts bath—nickel sulfate, nickel chloride, and boric acid—provide the source of nickel ions, ensure anode corrosion, and buffer the pH, it is the organic additives that control the final appearance and mechanical properties of the deposit.[2]
These additives are broadly categorized:
-
Class I Brighteners (Carriers): These are typically aromatic or unsaturated aliphatic sulfonic acids or sulfonamides.[1] They are used in higher concentrations and introduce sulfur into the deposit, which helps to refine the grain structure and reduce internal tensile stress.[3] By themselves, they typically produce semi-bright or hazy deposits.
-
Class II Brighteners (Levelers): These are generally unsaturated organic compounds (e.g., containing acetylenic or olefinic groups) and are used in much lower concentrations in conjunction with Class I brighteners.[1] They are primarily responsible for producing a fully bright, leveled (mirror-like) finish but can increase deposit stress and brittleness if used improperly.[1][3]
2-[(aminoiminomethyl)thio]acetic acid is a thiourea derivative.[4] Thiourea and its related compounds are known to strongly influence nickel deposition, acting as potent grain refiners and leveling agents due to the presence of sulfur and nitrogen atoms which readily adsorb onto the cathode surface.[4][5] This compound exhibits characteristics that allow it to function effectively, potentially bridging the roles of both Class I and Class II additives to achieve a brilliant finish.
Compound Profile: 2-[(aminoiminomethyl)thio]acetic acid
This compound is the product of the reaction between thiourea and monochloroacetic acid.[6] Its structure is key to its function as a brightener.
| Property | Value | Source |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid | [7] |
| Synonyms | S-Carboxymethylisothiourea, (Amidinothio)acetic acid | [7][8] |
| Molecular Formula | C₃H₆N₂O₂S | [7] |
| Molecular Weight | 134.16 g/mol | [7] |
| Appearance | White crystalline solid | [6] |
| Key Functional Groups | Carboxylic acid (-COOH), Thioether (-S-), Amidine (-C(=NH)NH₂) |
The thioether and amidine groups are critical for its electrochemical activity, facilitating strong adsorption onto the nickel cathode during electrodeposition.
Proposed Mechanism of Action
The brightening and leveling effect of 2-[(aminoiminomethyl)thio]acetic acid is rooted in its influence on the kinetics of nickel deposition at the cathode-solution interface. The process is governed by controlled inhibition.
-
Adsorption: The molecule, containing sulfur and nitrogen atoms with lone-pair electrons, strongly adsorbs onto the active sites of the cathode surface.[4]
-
Current-Dependent Inhibition: This adsorption is not uniform. It is more pronounced at sites of high current density (micro-peaks on the substrate surface).[9] This localized inhibition slows the rate of nickel deposition on the peaks.
-
Leveling: By suppressing growth on the high points, the additive allows the nickel ions to deposit preferentially in the low-current-density areas (micro-valleys), effectively filling them in. Over time, this differential deposition rate leads to a smoother, leveled surface.[9]
-
Grain Refinement: The adsorbed organic molecules interfere with the normal crystal growth of nickel. This interference prevents the formation of large, columnar grains, forcing the nucleation of new, smaller crystals. A finer grain structure scatters light more uniformly, resulting in a bright, reflective appearance.[9]
-
Stress Reduction: The decomposition of the thiourea moiety can lead to the co-deposition of a small amount of sulfur into the nickel lattice. This incorporated sulfur helps to counteract the high internal tensile stress that is characteristic of bright nickel deposits.[1][3]
Caption: Proposed mechanism of leveling and brightening by 2-[(aminoiminomethyl)thio]acetic acid.
Experimental Protocols
This section provides detailed protocols for preparing a standard nickel plating bath and evaluating the performance of 2-[(aminoiminomethyl)thio]acetic acid using the Hull cell. The Hull cell is a miniature plating cell that allows for the evaluation of a plating solution over a wide range of current densities on a single test panel, making it an invaluable tool for optimizing additive concentrations.[10]
Preparation of Standard Watts Nickel Bath
This formulation serves as the base electrolyte for all subsequent testing.
| Component | Concentration | Purpose |
| Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) | 300 g/L | Primary source of nickel ions[1] |
| Nickel Chloride Hexahydrate (NiCl₂·6H₂O) | 90 g/L | Improves anode corrosion and bath conductivity[1][2] |
| Boric Acid (H₃BO₃) | 45 g/L | Acts as a pH buffer to stabilize the cathode film[2][11] |
| Wetting Agent (e.g., Sodium Lauryl Sulfate) | 0.1 g/L | Reduces surface tension to prevent pitting[11] |
Protocol:
-
Fill a 1 L beaker with approximately 700 mL of deionized (DI) water and heat to ~60°C.
-
With stirring, dissolve the nickel sulfate and nickel chloride.
-
Add and dissolve the boric acid.
-
Add the wetting agent and stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired operating range (typically 4.0-4.4) using dilute sulfuric acid or nickel carbonate.
-
Add DI water to bring the final volume to 1 L.
-
It is recommended to perform a low-current-density electrolysis (dummying) on the bath for 2-4 hours at ~0.2-0.5 A/dm² to remove metallic impurities.[12]
Hull Cell Evaluation of Brightener Concentration
This protocol is a self-validating system to determine the optimal concentration of 2-[(aminoiminomethyl)thio]acetic acid.
Equipment and Materials:
-
267 mL Hull cell[13]
-
DC Rectifier (0-10A, 0-12V)
-
Polished brass or steel Hull cell panels[13]
-
Heater and thermostat for the cell[12]
-
Standard Watts bath (from 5.1)
-
1% (10 g/L) stock solution of 2-[(aminoiminomethyl)thio]acetic acid in DI water.
Operating Parameters:
| Parameter | Value | Rationale |
| Cell Volume | 267 mL | Standard volume for easy calculation of additions.[13] |
| Temperature | 55 - 60 °C | Ensures good deposit ductility and additive performance.[12][14] |
| pH | 4.0 - 4.4 | Optimal range for bright nickel deposition.[15] |
| Total Current | 2 Amperes | Provides a wide current density range across the panel for evaluation. |
| Plating Time | 5 minutes | Sufficient time to develop a representative deposit.[13] |
| Agitation | Cathode rod agitation or gentle air bubbling | Simulates production conditions and prevents burning. |
| Anode | Nickel | Replenishes nickel ions in the bath.[16] |
Step-by-Step Protocol:
-
Panel Preparation: Thoroughly clean a Hull cell panel by electrolytic cleaning or with a suitable degreaser, followed by a water rinse, a brief dip in 10% hydrochloric or sulfuric acid, and a final DI water rinse.
-
Baseline Test (0 mL addition):
-
Fill the Hull cell with 267 mL of the standard Watts bath.
-
Heat the solution to the operating temperature.
-
Insert the clean panel and the nickel anode.
-
Connect the electrodes to the rectifier (panel to cathode/negative, anode to positive).
-
Apply 2A of current for 5 minutes.
-
Remove the panel, rinse with water, and dry. Label as "0 mL". This panel should show a hazy, semi-bright, or dull deposit.
-
-
Incremental Additions:
-
Add 0.5 mL of the 1% brightener stock solution to the Hull cell. (This corresponds to an approximate bath concentration of 18.7 mg/L).
-
Stir the solution thoroughly.
-
Plate a new, clean panel under the same conditions. Label as "0.5 mL".
-
Repeat the process, adding another 0.5 mL of stock solution for each new panel (cumulative additions of 1.0 mL, 1.5 mL, 2.0 mL, etc.). This systematically increases the brightener concentration.
-
-
Panel Analysis:
-
Visually inspect the series of panels. Note the appearance across the current density range for each concentration.
-
Identify the panel that shows the widest range of bright, level deposit. The low current density end should be fully covered, and the high current density end should show minimal burning or brittleness.
-
The concentration corresponding to the best panel is the optimal starting point for a larger bath.
-
Caption: Workflow for optimizing brightener concentration using Hull cell analysis.
Interpreting Hull Cell Panels
A plated Hull cell panel is a map of the bath's performance.
| Panel Region | Current Density | Expected Appearance (Optimal Bath) | Potential Issue (Sub-optimal Bath) |
| Left Edge | High | Bright, possibly with slight haziness at the very edge. | Black, burnt, or peeling deposit (too much brightener, impurities). |
| Center | Medium | Fully bright, brilliant, mirror-like finish. | Hazy or semi-bright (too little brightener). |
| Right Edge | Low | Bright to semi-bright, complete coverage. | Dull, dark, or no plating (poor throwing power, low metal content). |
Advanced Analysis & Process Control
For rigorous process control in a production environment, direct analysis of organic additives is crucial. While visual Hull cell testing is excellent for optimization, instrumental techniques provide quantitative data.
-
Cyclic Voltammetric Stripping (CVS): This is the industry standard for analyzing organic additives.[17] CVS does not measure the brightener concentration directly but quantifies its effect on the nickel deposition rate.[18] By titrating a sample of the production bath with a known standard, the activity of the brightener can be precisely determined and maintained.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and directly quantify the concentration of specific organic compounds in the plating bath, including brighteners and their breakdown products.[20][21] This provides a more detailed picture of the bath's health.
Conclusion
2-[(aminoiminomethyl)thio]acetic acid is an effective additive for producing bright nickel deposits. Its performance is a direct result of its ability to adsorb at the cathode surface, promoting a leveled, fine-grained crystal structure. By following the detailed protocols for bath preparation and Hull cell analysis presented in this guide, researchers and plating professionals can systematically determine the optimal concentration of this additive to achieve consistent, high-quality results. For long-term process stability, the integration of instrumental analysis techniques like CVS is highly recommended.
References
- A Novel Brightener System for Decorative Nickel Pl
- Voltammetric analysis methods in electropl
- Improve Nickel Electroplating with Additives & Brighteners. (2024). DU Organics.
- Nickel Electroplating.
- Hull Cell Test Method for Electroplating Solutions. (2022).
- Investigation of process baths: Focus on analysis methods. industrial lab.
- Hull Cell. Alert Sales.
- Nickel electroplating bath for depositing a decorative nickel coating on a substrate.
- Hull Cell Test Method for Electropl
- The Role of Thiourea In Electroplating and Chemical Pl
- Online analysis of organic additives in copper pl
- Analysis Methods For Zinc Pl
- Acetic acid, 2-((aminoiminomethyl)thio)-. PubChem.
- Method for measuring concentration of brightener in electroplating solution.
- Effect of thiourea during nickel electrodeposition from acidic sulfate solutions. (2010).
- Analyzing Plating Bath Components with High-Performance Liquid Chrom
- Understanding the Chemistry of Nickel Plating Brighteners: The Role of PPS. Ningbo Inno Pharmchem Co., Ltd..
- Plating Quality Hull Cell Method. (2021).
- Operating Instructions for TCCG & TCACG 267 & 1000 ML Heated & Non-He
- 2-[(Aminoiminomethyl)thio]acetic acid Formula. ECHEMI.
- Synthesis of (Aminoiminomethyl)thioacetic Acid and Some of Its Esters. (2002). Revista de Chimie.
- NICKEL PLATING: SULFUR DEPOSITION IN BRIGHT DEPOSITS.
- Bright nickel electroplating bath and process. (1978).
- Preparation and Application of Nickel Plating on Copper Electrode (NPCE) for Uric Acid Analysis in Human Urine Using Cyclic Volt. (2019). International Journal of Electrochemical Science.
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- 2. EP3642396B1 - Nickel electroplating bath for depositing a decorative nickel coating on a substrate - Google Patents [patents.google.com]
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- 4. The Role of Thiourea In Electroplating and Chemical Plating | Sinoright [sinoright.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Acetic acid, 2-((aminoiminomethyl)thio)- | C3H6N2O2S | CID 81899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
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- 12. kocour.net [kocour.net]
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- 14. US4077855A - Bright nickel electroplating bath and process - Google Patents [patents.google.com]
- 15. electrochemsci.org [electrochemsci.org]
- 16. casf.ca [casf.ca]
- 17. Online analysis of organic additives in copper plating process | Metrohm [metrohm.com]
- 18. metrohm.com [metrohm.com]
- 19. CN112986369A - Method for measuring concentration of brightener in electroplating solution - Google Patents [patents.google.com]
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Troubleshooting & Optimization
"optimizing reaction conditions for S-(Carboxymethyl)isothiourea synthesis"
Welcome to the technical support center for the synthesis of S-(Carboxymethyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity S-(Carboxymethyl)isothiourea.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
The synthesis of S-(Carboxymethyl)isothiourea, typically achieved through the reaction of thiourea with chloroacetic acid, is a well-established S-alkylation reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of S-(Carboxymethyl)isothiourea
A lower than expected yield is one of the most frequent challenges. The root causes can often be traced back to suboptimal reaction conditions or the degradation of reactants.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution | Expected Outcome |
| Incomplete Reaction | The reaction between thiourea and chloroacetic acid is a second-order nucleophilic substitution (SN2)[1][2]. The rate is dependent on the concentration of both reactants and the reaction temperature. Insufficient reaction time or temperature will lead to unreacted starting materials. | Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C). Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC. | Increased conversion of starting materials to the desired product, leading to a higher isolated yield. |
| Side Reaction: Cyclization | The primary side reaction is the intramolecular cyclization of the S-(Carboxymethyl)isothiourea product to form 2-imino-4-thiazolidinone. This is often acid-catalyzed[1]. | Maintain the pH of the reaction mixture in the neutral to slightly basic range. The use of a buffer, such as sodium acetate, can help to neutralize the HCl formed if chloroacetic acid is used as the starting material[1][3]. | Minimized formation of the 2-imino-4-thiazolidinone byproduct, thereby preserving the desired product and improving yield. |
| Poor Quality of Reactants | Chloroacetic acid can degrade over time, and thiourea can contain impurities. The presence of water can also influence the reaction kinetics[4]. | Use freshly opened or purified reagents. Ensure that the chloroacetic acid is free of significant amounts of hydrochloric acid. Dry solvents if necessary. | Consistent and reproducible reaction outcomes with improved yields. |
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of S-(Carboxymethyl)isothiourea can be compromised by the presence of starting materials or byproducts.
Potential Impurities & Purification Strategies
| Impurity | Identification Method | Recommended Purification Protocol |
| Unreacted Thiourea | TLC, HPLC, ¹H NMR | Recrystallization from water or an ethanol/water mixture. S-(Carboxymethyl)isothiourea is generally less soluble in cold water than thiourea. |
| Unreacted Chloroacetic Acid | ¹H NMR, pH of aqueous solution | Washing the crude product with a small amount of cold water during filtration. |
| 2-imino-4-thiazolidinone | TLC, HPLC, ¹H NMR, Mass Spectrometry | Careful recrystallization. The solubility properties of the cyclized product are different from the desired product. Maintaining a neutral pH during workup is also crucial to prevent its formation[1]. |
Experimental Workflow & Key Checkpoints
To ensure a successful synthesis, a well-defined experimental workflow with critical checkpoints is essential.
Caption: A generalized workflow for the synthesis of S-(Carboxymethyl)isothiourea.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of S-(Carboxymethyl)isothiourea from thiourea and chloroacetic acid?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon atom of chloroacetic acid that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a C-S bond[1]. Theoretical studies suggest that the iminothiol tautomer of thiourea may be involved in the reaction pathway[4].
Caption: The SN2 reaction mechanism for S-(Carboxymethyl)isothiourea synthesis.
Q2: Which is a better reactant, chloroacetic acid or bromoacetic acid?
Bromoacetic acid is a more reactive alkylating agent than chloroacetic acid. The reaction with bromoacetic acid is approximately two orders of magnitude faster than with chloroacetic acid due to bromide being a better leaving group than chloride[1]. However, chloroacetic acid is often preferred due to its lower cost and wider availability. If using chloroacetic acid, allowing for a longer reaction time or a moderate increase in temperature can compensate for its lower reactivity.
Q3: How does pH affect the synthesis?
The pH of the reaction medium is a critical parameter.
-
Acidic Conditions (pH < 2): Can lead to the acid-catalyzed cyclization of the product to 2-imino-4-thiazolidinone, reducing the yield[1].
-
Neutral to Slightly Basic Conditions: Generally favor the desired S-alkylation reaction. Using sodium chloroacetate or adding a base like sodium acetate can help maintain a favorable pH by neutralizing the acid formed during the reaction[1]. This is particularly important when starting with chloroacetic acid.
Q4: What is the recommended solvent for this reaction?
Water and ethanol are commonly used solvents for this synthesis[1][3]. Water is an effective solvent as the reactants and the isothiouronium salt product are often soluble in it. Ethanol can also be used, and in some procedures, a mixture of ethanol and water is employed[3]. The choice of solvent can influence the reaction rate and the solubility of the product, which can be advantageous for its isolation.
Q5: How should the final product be stored?
S-(Carboxymethyl)isothiourea and its derivatives can be susceptible to degradation, particularly in solution and at elevated temperatures. A forced degradation study of a similar compound, S-carboxymethyl-L-cysteine, showed the formation of a lactam at pH 5.0-7.0 under thermal stress. It is advisable to store the solid product in a cool, dry, and dark place to minimize potential degradation.
References
- Kavalek, J., El-Bahaie, S., & Sterba, V. (1979). Reactions of thiourea with chloro- and bromoacetic acids.
- Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. (n.d.).
- Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Pseudothiohydantoin. (n.d.). Organic Syntheses Procedure.
- Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (n.d.). JOCPR.
- Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (n.d.). PMC.
- Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. (n.d.). MDPI.
- Troubleshooting common side reactions in thiourea synthesis. (n.d.). Benchchem.
- s-methyl isothiourea sulfate. (n.d.). Organic Syntheses Procedure.
- Isothiourea synthesis by C-S coupling. (n.d.). Organic Chemistry Portal.
- Synthesis method of S-methyl isothiourea salt. (n.d.).
- Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and comput
- Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. (2010). Science Alert.
- Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. (n.d.).
- One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. (2022). NIH.
- Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. (n.d.). Digital Commons @ IWU.
- Process for the production of high purity S-carboxymethyl-L-cysteine. (n.d.).
- Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. (n.d.). Science Alert.
- Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formul
- S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents. (n.d.). PubMed.
- Optimization of carboxymethyl chitosan synthesis using response surface methodology and desirability function. (n.d.). PubMed.
- Sodium Carboxymethyl Cellulose-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents. (n.d.). PMC.
- Separation And Purification Of Carboxymethyl Cellulose From Spinacia Oleracea For Use In Pharmaceutical Dosage Form Section A-Research paper Eur. (2023).
- Effects of sodium carboxymethyl cellulose on storage stability and qualities of different frozen dough. (2023). PMC - PubMed Central.
- Optimized carboxymethyl cellulose (CMC) preparation from oil palm trunk (OPT) by response surface methodology (RSM). (n.d.). PubMed.
Sources
Technical Support Center: Optimizing the Synthesis of S-(Carboxymethyl)isothiourea
Welcome to the technical support center dedicated to enhancing the yield and purity of S-(Carboxymethyl)isothiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in this specific chemical transformation. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Core Principles of the Synthesis
The synthesis of S-(Carboxymethyl)isothiourea is fundamentally an S-alkylation reaction, a nucleophilic substitution where the sulfur atom of thiourea attacks the electrophilic carbon of chloroacetic acid. The reaction is typically carried out in a suitable solvent, and the conditions can significantly influence the yield and the formation of byproducts.
A theoretical study suggests that the reaction may proceed through the iminothiol tautomer of thiourea.[1] The overall reaction is a second-order process, being first order with respect to both thiourea and chloroacetic acid.[2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that you may encounter during the synthesis of S-(Carboxymethyl)isothiourea.
FAQ 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired S-(Carboxymethyl)isothiourea. What are the potential causes and how can I rectify this?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Checklist:
-
Reagent Quality and Stoichiometry:
-
Purity of Reactants: Ensure that the thiourea and chloroacetic acid are of high purity. Impurities can introduce side reactions.
-
Stoichiometry: Carefully control the molar ratio of your reactants. While a 1:1 molar ratio is the theoretical ideal, a slight excess of one reactant may be explored to drive the reaction to completion, though this can also lead to purification challenges.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While water can be used, some studies suggest the reaction is more spontaneous in vacuo.[1] Polar aprotic solvents like ethanol or DMF are also commonly employed.[3]
-
Temperature Control: The reaction can be sensitive to temperature. While heating can increase the reaction rate, excessive heat can promote the formation of byproducts. It is advisable to start at room temperature and gently heat if the reaction is sluggish, while monitoring the progress by Thin Layer Chromatography (TLC).
-
pH of the Reaction Medium: The first step of the reaction often requires a basic medium to facilitate the deprotonation of thiourea, making it a more potent nucleophile.[1] However, the subsequent steps might be influenced by pH. The use of a base like potassium hydroxide or sodium acetate is common.[3]
-
-
Reaction Monitoring and Work-up:
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time. Premature or prolonged reaction times can lead to incomplete conversion or product degradation.
-
Product Isolation: S-(Carboxymethyl)isothiourea is often isolated as a salt. Ensure your work-up procedure is designed to precipitate and collect the desired product effectively. This may involve adjusting the pH or adding a suitable anti-solvent.
-
| Potential Cause | Recommended Solution | Expected Outcome |
| Impure Reactants | Use high-purity thiourea and chloroacetic acid. | Reduced side reactions and improved yield. |
| Suboptimal Solvent | Experiment with different solvents such as ethanol, DMF, or aqueous solutions.[3] | Enhanced reactant solubility and improved reaction kinetics. |
| Inappropriate Temperature | Start the reaction at room temperature and gradually increase the temperature while monitoring. | Minimized byproduct formation and optimized reaction rate. |
| Incorrect pH | Add a base (e.g., KOH, sodium acetate) to facilitate the initial nucleophilic attack.[3] | Increased rate of S-alkylation. |
| Inefficient Product Isolation | Adjust the pH of the reaction mixture to precipitate the product or use an appropriate anti-solvent. | Maximized recovery of the synthesized product. |
FAQ 2: Formation of Significant Byproducts
Question: I have obtained my desired S-(Carboxymethyl)isothiourea, but it is contaminated with significant impurities, particularly a major byproduct. What is this byproduct and how can I minimize its formation?
Answer: A common byproduct in the reaction between thiourea and chloroacetic acid is 2-iminothiazolidin-4-one, which is formed through an intramolecular cyclization.
Understanding the Side Reaction:
The initial S-alkylation product, S-(Carboxymethyl)isothiourea, still possesses a nucleophilic nitrogen atom. Under certain conditions, this nitrogen can attack the carbonyl carbon of the carboxymethyl group, leading to the formation of a five-membered ring structure, 2-iminothiazolidin-4-one, with the elimination of water. This second step is often acid-mediated.[1]
Strategies to Minimize Byproduct Formation:
-
Control of Reaction Temperature: As mentioned earlier, elevated temperatures can favor the intramolecular cyclization. Maintaining a moderate reaction temperature is key.
-
pH Control: While the initial S-alkylation is favored by basic conditions, a highly acidic environment during the reaction or work-up can promote the acid-mediated cyclization.[1] Careful control of pH throughout the process is therefore important.
-
Reaction Time: Over-extending the reaction time can provide more opportunity for the cyclization to occur. Monitor the formation of the desired product by TLC and quench the reaction once the starting materials are consumed to a satisfactory level.
Workflow for Minimizing Byproduct Formation:
Caption: Workflow for minimizing byproduct formation in S-(Carboxymethyl)isothiourea synthesis.
FAQ 3: Purification Challenges
Question: I am struggling to purify the synthesized S-(Carboxymethyl)isothiourea from the unreacted starting materials and byproducts. What are the recommended purification techniques?
Answer: Effective purification is critical for obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For S-(Carboxymethyl)isothiourea, which is a salt, aqueous ethanol or other polar solvent mixtures can be effective.
-
Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[4] For instance, washing with cold ethanol can help remove unreacted starting materials.
-
Column Chromatography: While less common for this specific compound due to its salt-like nature and high polarity, column chromatography can be a powerful tool for separating compounds with similar polarities if a suitable mobile and stationary phase can be identified.[4] This is generally considered a secondary option if recrystallization fails.
Experimental Protocol: Recrystallization of S-(Carboxymethyl)isothiourea
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired product should crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale | Reference |
| Reactants | High-purity thiourea and chloroacetic acid | To minimize side reactions. | General lab practice |
| Solvent | Ethanol, DMF, or aqueous solutions | To dissolve reactants and facilitate the reaction. | [3] |
| Base | Potassium hydroxide, Sodium acetate | To deprotonate thiourea and increase its nucleophilicity. | [3] |
| Temperature | Room temperature to gentle reflux | To balance reaction rate and byproduct formation. | [5] |
| Reaction Time | Monitored by TLC | To ensure complete reaction without excessive byproduct formation. | [5] |
| Purification | Recrystallization from a polar solvent mixture | To remove impurities and obtain a high-purity product. | General lab practice |
Mechanistic Overview
The synthesis of S-(Carboxymethyl)isothiourea and the subsequent formation of the 2-iminothiazolidin-4-one byproduct can be visualized through the following reaction pathway:
Caption: Reaction pathway for the synthesis of S-(Carboxymethyl)isothiourea and its cyclization byproduct.
By understanding the underlying chemistry and systematically addressing the potential pitfalls, you can significantly improve the yield and purity of your S-(Carboxymethyl)isothiourea synthesis.
References
-
A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. ResearchGate. Available at: [Link]
-
Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. ResearchGate. Available at: [Link]
-
Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. National Institutes of Health. Available at: [Link]
-
Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. MDPI. Available at: [Link]
-
Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring? ResearchGate. Available at: [Link]
-
Isothiourea synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]
-
s-methyl isothiourea sulfate. Organic Syntheses Procedure. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
pseudothiohydantoin. Organic Syntheses Procedure. Available at: [Link]
-
Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Science Alert. Available at: [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. Available at: [Link]
-
Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. ResearchGate. Available at: [Link]
Sources
"solubility of 2-[(aminoiminomethyl)thio]acetic acid in organic solvents like methanol and DMSO"
Technical Support Center: 2-[(aminoiminomethyl)thio]acetic acid
Welcome to the technical support guide for 2-[(aminoiminomethyl)thio]acetic acid. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, chemists, and drug development professionals working with this compound, specifically addressing its solubility characteristics in methanol and Dimethyl Sulfoxide (DMSO).
Compound Profile and Physicochemical Properties
2-[(aminoiminomethyl)thio]acetic acid, also known as S-(Carboxymethyl)isothiourea, is a derivative of thiourea and monochloroacetic acid.[1][2] Its structure contains both a highly basic guanidinium (amidinium) group and an acidic carboxylic acid group. This zwitterionic potential is critical to understanding its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid | PubChem[3] |
| Common Synonyms | S-(Carboxymethyl)isothiourea; (Amidinothio)acetic acid | ECHEMI[4] |
| CAS Number | 7404-50-4 | PubChem[3] |
| Molecular Formula | C₃H₆N₂O₂S | PubChem[3] |
| Molecular Weight | 134.16 g/mol | PubChem[3] |
| Melting Point | 255 °C (with decomposition) | ECHEMI[4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and dissolution of 2-[(aminoiminomethyl)thio]acetic acid.
Q1: What is the general solubility of 2-[(aminoiminomethyl)thio]acetic acid in methanol?
-
Expert Insight: The key to enhancing solubility in polar protic solvents like methanol is pH modification. While the free acid form may be challenging to dissolve, its salt forms are significantly more soluble. For instance, the hydrochloride salts of related esters have been noted to be soluble in methanol.[1] Therefore, converting the compound to its hydrochloride or another salt form is a primary strategy to achieve higher concentrations in methanolic solutions.
Q2: Is DMSO a recommended solvent for this compound?
A: Yes, DMSO is a powerful, polar aprotic solvent that is highly effective at disrupting the intermolecular forces present in zwitterionic and polar compounds.[5][6] It is generally an excellent choice for achieving high-concentration stock solutions of 2-[(aminoiminomethyl)thio]acetic acid.
Q3: Are there any stability risks when using DMSO as a solvent?
A: Yes, caution is strongly advised. While DMSO is an excellent solvent, it is not always inert.
-
Chemical Reactivity: Compounds containing thio-moieties can be reactive with DMSO, particularly under non-ambient conditions (e.g., elevated temperature, presence of acids/bases). There are reports of thioacetic acid reacting exothermically with DMSO.[7] While this is not the exact same molecule, the structural similarity warrants caution.
-
Thermal Stability: Heating a solution of 2-[(aminoiminomethyl)thio]acetic acid in DMSO may initiate or accelerate degradation. DMSO itself can decompose, and this can be catalyzed by acids or other reagents.[7]
-
Oxidation: DMSO can act as a mild oxidant under certain conditions.[8] The thioether linkage in the molecule could be susceptible to oxidation over time.
Recommendation: Always prepare DMSO solutions at room temperature. If the solution needs to be warmed to aid dissolution, do so gently and for the shortest possible time. For long-term storage, flash-freeze aliquots and store them at -80°C. Always prepare fresh solutions for critical experiments.
Q4: How does the compound's structure influence its solubility?
A: The compound is amphoteric, meaning it has both acidic and basic functional groups.
-
Carboxylic Acid Group: This group is acidic (pKa likely similar to thioglycolic acid, ~3.8).[9]
-
Amidino Group: This guanidinium-like group is strongly basic (pKa of guanidine is ~13.5).
At physiological pH, the carboxylic acid will be deprotonated (COO⁻) and the amidino group will be protonated (C(NH₂)₂⁺), forming a zwitterion. This dual charge increases polarity but can lead to poor solubility in moderately polar solvents due to strong self-association. Adjusting the pH away from the isoelectric point by adding acid (to form the hydrochloride salt) or base (to form the sodium/potassium salt) will break this zwitterionic interaction and significantly enhance solubility in polar solvents.
Troubleshooting Guide
This guide provides solutions to specific problems encountered during dissolution experiments.
Problem 1: My compound won't dissolve in methanol, even after vortexing and sonication.
-
Primary Cause: You are likely working with the zwitterionic form of the compound, which has low intrinsic solubility in neutral methanol.
-
Solution 1 (Recommended): Salt Formation. The most robust solution is to work with a salt form. If you have the free acid, you can attempt a small-scale conversion.
-
Protocol: Suspend a known quantity of the compound in methanol. Add a stoichiometric equivalent of hydrochloric acid (e.g., from a standardized solution of HCl in methanol) dropwise while stirring. The suspension should clarify as the soluble hydrochloride salt is formed.
-
Causality: By adding a strong acid, you protonate the carboxylate group, breaking the zwitterionic interaction. The resulting cationic species, paired with a chloride counter-ion, is much more readily solvated by methanol.
-
-
Solution 2: Co-solvent. If pH modification is not possible for your application, consider adding a small percentage of water to the methanol. This can sometimes improve the solvation of zwitterionic compounds.
Problem 2: My solution in DMSO is clear initially but turns yellow and/or a precipitate forms after a few hours or upon warming.
-
Primary Cause: This is a classic sign of chemical degradation or a reaction with the solvent.[7] The thioether linkage is a potential site for reactivity.
-
Solution 1: Avoid Heat. Do not heat DMSO solutions of this compound. Use sonication in a room temperature water bath to aid dissolution if necessary.
-
Solution 2: Prepare Fresh Solutions. For any application, especially cell-based assays or sensitive analytical work, prepare the DMSO stock solution immediately before use. Do not store it at room temperature or 4°C for extended periods.
-
Solution 3: Perform a Stability Check. If your experiment requires incubation at a higher temperature (e.g., 37°C), you must validate the compound's stability under those conditions. Prepare a solution and incubate it for the required duration. Analyze the sample by LC-MS or HPLC to check for the appearance of degradation products or a decrease in the parent compound's peak area.
Problem 3: I am observing unexpected artifacts in my NMR or LC-MS analysis from a DMSO solution.
-
Primary Cause: These could be solvent adducts, impurities in the DMSO, or degradation products from a slow reaction with the solvent.
-
Solution 1 (NMR): Always use high-purity, sealed deuterated DMSO (DMSO-d₆). Acquire a spectrum of the solvent from the same ampoule to identify any impurity peaks.
-
Solution 2 (LC-MS): Run a solvent blank (DMSO diluted in your mobile phase) using the same analytical method to identify any background peaks originating from the DMSO. If extraneous peaks related to the compound are still observed, it strongly suggests on-instrument or in-solution degradation. In this case, consider preparing the sample in a different solvent like water or a buffer if solubility permits, even at a lower concentration, immediately before injection.
Experimental Protocols
Protocol 4.1: Recommended Procedure for Preparing a Stock Solution in DMSO
-
Preparation: Weigh the desired amount of 2-[(aminoiminomethyl)thio]acetic acid in a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes.
-
Sonication (If Needed): If solids remain, place the vial in a room temperature ultrasonic water bath and sonicate in short bursts of 5-10 minutes. Visually inspect for dissolution between bursts. Avoid letting the bath heat up.
-
Final Check: Once fully dissolved, the solution should be clear and free of particulates.
-
Storage: For immediate use, keep at room temperature protected from light. For long-term storage, create single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualization: Dissolution Workflow
The following diagram outlines the logical decision-making process for dissolving 2-[(aminoiminomethyl)thio]acetic acid.
Caption: Decision workflow for dissolving 2-[(aminoiminomethyl)thio]acetic acid.
References
-
Title: Acetic acid, 2-((aminoiminomethyl)thio)- Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS Source: Revista de Chimie URL: [Link]
-
Title: Thioglycolic acid Source: Wikipedia URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: Gaylord Chemical Company, L.L.C. URL: [Link]
-
Title: Unexpected Exothermic Reaction between Thioacetic Acid and DMSO Source: ResearchGate (Request PDF) URL: [Link]
-
Title: KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters Source: ResearchGate URL: [Link]
-
Title: Dimethyl Sulfoxide Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 3. Acetic acid, 2-((aminoiminomethyl)thio)- | C3H6N2O2S | CID 81899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thioglycolic acid - Wikipedia [en.wikipedia.org]
"stability of 2-[(aminoiminomethyl)thio]acetic acid solutions at different pH and temperatures"
Technical Support Center: Stability of 2-[(aminoiminomethyl)thio]acetic Acid Solutions
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 2-[(aminoiminomethyl)thio]acetic acid (Guanidinothioglycolic Acid). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Understanding the factors that influence the stability of this molecule is critical for obtaining reproducible and reliable results. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on fundamental chemical principles and extensive field experience.
Fundamental Stability Profile of 2-[(aminoiminomethyl)thio]acetic Acid
To effectively troubleshoot stability issues, it is essential to understand the chemistry of the molecule. 2-[(aminoiminomethyl)thio]acetic acid possesses three key functional groups that dictate its stability profile: a thioether linkage , a guanidinium group , and a carboxylic acid .
-
Thioether (-S-) Linkage: This is the most reactive site and is highly susceptible to oxidation.[1][2] Atmospheric oxygen, metal ion contaminants, or oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone.[3][4] This is often the primary degradation pathway.
-
Guanidinium Group: The guanidinium group is a strong base and exists in its protonated, positively charged form across a wide pH range. While generally stable, it can be susceptible to hydrolysis under extreme pH and high-temperature conditions.
-
Carboxylic Acid (-COOH) Group: This group's ionization state is pH-dependent. At pH values above its pKa (~3-4), it will be deprotonated (-COO⁻), influencing the molecule's overall charge and solubility.
Below is a diagram illustrating the key functional groups and potential points of degradation.
Caption: Chemical structure and key functional groups.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 2-[(aminoiminomethyl)thio]acetic acid solutions in a question-and-answer format.
Q1: My measured concentration is significantly lower than expected immediately after preparing the solution. What went wrong?
Possible Cause A: Oxidative Degradation The most probable cause is rapid oxidation of the thioether linkage by dissolved oxygen in your solvent. Thiols and thioethers are notoriously sensitive to air oxidation.[2] The process can be accelerated by trace metal ion contaminants, which catalyze the oxidation.
Solution:
-
Use Degassed Solvents: Before preparation, sparge your buffer or water with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Work Quickly: Minimize the solution's exposure to air during weighing and dissolution.
-
Consider Antioxidants/Chelators: If compatible with your downstream application, adding a small amount of an antioxidant like ascorbic acid or a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can help prevent oxidation. Always validate compatibility first.
-
Best Practice: Prepare solutions in a glove box or under a stream of inert gas for maximum protection.
Possible Cause B: Incorrect pH If the pH of your final solution is highly acidic or alkaline, it may have caused immediate hydrolysis, although this is less common than oxidation at ambient temperatures.
Solution:
-
Verify pH: Always measure the final pH of your solution with a calibrated meter. For this molecule, a pH range of 6.0 - 7.5 is recommended for initial trials.
-
Buffer Choice: Use a well-buffered system (e.g., phosphate or HEPES) to maintain a stable pH.
Q2: I'm observing cloudiness or precipitation in my stock solution after storing it in the refrigerator (4°C).
Possible Cause A: pH-Dependent Solubility The compound is zwitterionic, meaning it has both a positive (guanidinium) and a negative (carboxylate) charge. Like amino acids, its solubility is lowest at its isoelectric point (pI), where the net charge is zero. If the pH of your solution has drifted to this pI, the compound may precipitate out.
Solution:
-
Re-adjust pH: Gently warm the solution to room temperature and check the pH. Adjusting it slightly away from the pI (e.g., to pH 7.4) should redissolve the precipitate.
-
Use a Buffered System: Unbuffered aqueous solutions can have their pH altered by absorbed atmospheric CO₂, leading to precipitation. Using a buffer at an appropriate concentration (e.g., 50 mM) is crucial.
Possible Cause B: Degradation Product Formation A less soluble degradation product, such as a sulfone, could be forming over time and precipitating.
Solution:
-
Confirm Identity: If possible, analyze the precipitate and supernatant separately using techniques like HPLC or LC-MS to identify if the precipitate is the parent compound or a degradant.[5][6]
-
Improve Storage: If degradation is confirmed, this indicates that 4°C is insufficient for long-term stability. Store solutions frozen at -20°C or -80°C as described in the FAQ section.
Q3: My experimental results are inconsistent. Assays performed with freshly made solutions work well, but results vary with solutions stored for a few days.
Possible Cause: Time and Temperature-Dependent Degradation This is a classic sign of poor compound stability under your storage conditions. The potency of the solution is decreasing over time. Degradation is an ongoing chemical reaction, and its rate is highly dependent on temperature.
Solution:
-
Aliquot and Freeze: Never store a working stock solution at room temperature or 4°C for extended periods. Prepare a concentrated stock, divide it into single-use aliquots, and store them at -80°C.
-
Minimize Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce more dissolved gas and potentially accelerate degradation. Use a fresh aliquot for each experiment.
-
Perform a Stability Study: If precise stability is critical, you must perform a simple stability study under your specific conditions. Use the protocol provided in Section 4.2 to determine the acceptable use period for your solutions.
Caption: A troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for storing 2-[(aminoiminomethyl)thio]acetic acid solutions?
-
A: While specific kinetic data is not publicly available, based on general chemical principles, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended to minimize both acid- and base-catalyzed hydrolysis.
-
-
Q: What are the recommended temperatures for short-term and long-term storage?
-
A:
-
Short-Term (up to 8 hours): Keep on ice (0-4°C).
-
Medium-Term (1-2 weeks): Store at -20°C in aliquots.
-
Long-Term (>2 weeks): Store at -80°C in single-use aliquots. Avoid using frost-free freezers, as their temperature cycles can degrade sensitive compounds.
-
-
-
Q: What are the primary degradation products I should monitor?
-
A: The most likely degradation products are the sulfoxide and sulfone derivatives, resulting from the oxidation of the thioether sulfur. Under harsh conditions, hydrolysis products may also appear. These can be monitored using analytical techniques like LC-MS.
-
-
Q: Should I be concerned about exposure to light?
-
A: While thioethers are not strongly photolabile, as a general best practice for all sensitive reagents, we recommend storing solutions in amber vials or protecting them from direct light to prevent any potential photodegradation.
-
-
Q: How can I quantify the stability of my solution?
-
A: A stability-indicating HPLC method is the gold standard. This involves developing an HPLC method that can separate the parent compound from its degradation products. You would then analyze samples at various time points and quantify the decrease in the parent peak area and the increase in degradant peak areas.
-
Illustrative Stability Data
The following table provides a hypothetical summary of stability based on expected chemical behavior. This is for illustrative purposes only. You must determine the stability in your own matrix using the protocols provided.
| Temperature | pH | Buffer | Expected Stability (Time to 10% Degradation) | Primary Degradation Pathway |
| 25°C (RT) | 4.0 | Acetate | < 24 hours | Hydrolysis & Oxidation |
| 25°C (RT) | 7.0 | Phosphate | 1 - 3 days | Oxidation |
| 25°C (RT) | 9.0 | Borate | < 48 hours | Hydrolysis & Oxidation |
| 4°C | 7.0 | Phosphate | 1 - 2 weeks | Oxidation |
| -20°C | 7.0 | Phosphate | 1 - 3 months | Slow Oxidation |
| -80°C | 7.0 | Phosphate | > 6 months | Very Slow Oxidation |
Experimental Protocols
Protocol: Preparation of a Stable Stock Solution
This protocol incorporates best practices to maximize the initial stability and shelf-life of your solution.
-
Solvent Preparation: Select a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Sparge the buffer with a stream of high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the desired amount of 2-[(aminoiminomethyl)thio]acetic acid solid in a clean container. Perform this step quickly to minimize air exposure.
-
Dissolution: Add the degassed buffer to the solid to achieve the target concentration. Mix gently by inversion or vortexing until fully dissolved. Avoid vigorous shaking, which can reintroduce air.
-
pH Verification: Check the pH of the final solution using a calibrated pH meter. Adjust if necessary with dilute, degassed NaOH or HCl.
-
Aliquoting: Immediately dispense the solution into single-use, cryo-safe vials (amber vials are recommended).
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80°C freezer for long-term storage.
Protocol: General Method for a Forced Degradation Study
This protocol, based on pharmaceutical industry standards[7][8], will help you determine the stability of the compound in your specific formulation.
-
Prepare Samples: Prepare a solution of the compound in your desired experimental buffer as per Protocol 4.1.
-
Establish Baseline (T=0): Immediately analyze an aliquot of your freshly prepared solution using a suitable analytical method (e.g., HPLC-UV) to get a baseline concentration (Area₀).
-
Apply Stress Conditions: Store aliquots of your solution under various stress conditions.
-
pH Stress: Adjust the pH of aliquots to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.
-
Thermal Stress: Place aliquots in incubators at elevated temperatures (e.g., 40°C, 60°C).
-
Oxidative Stress: Treat an aliquot with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).
-
-
Time Point Analysis: At predetermined time points (e.g., 2, 8, 24, 48 hours), remove a stressed aliquot, neutralize it if necessary (for pH stress samples), and analyze it using the same method. Record the peak area of the parent compound (Areaₜ).
-
Calculate Degradation: Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Areaₜ / Area₀) * 100.
-
Analyze Results: Plot % Remaining versus time for each condition. This will reveal the degradation kinetics and identify the conditions under which the compound is least stable, providing critical information for its proper handling and storage.
References
-
Maţa Grozav et al. SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Available at: [Link]
-
Master Organic Chemistry. Thiols And Thioethers. (2015-07-05). Available at: [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Pace, C. N., et al. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A.... PubMed. (1990-03-13). Available at: [Link]
-
JoVE. Video: Preparation and Reactions of Thiols. (2023-04-30). Available at: [Link]
-
ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016-08-01). Available at: [Link]
- Google Patents. US6011173A - Stabilization of thioacetic acid.
-
Yu, D., et al. A pathway for chitin oxidation in marine bacteria. PubMed Central. (2022-10-06). Available at: [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
RSC Publishing. The Chemistry and Biology of Guanidine Natural Products. (2015-11-04). Available at: [Link]
-
ResearchGate. How can you detect methyl thioacetate and acetic acid in water?. (2014-03-14). Available at: [Link]
-
PubChem. Acetic acid, 2-((aminoiminomethyl)thio)-. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis, Structure, and Physicochemical Characteristics of Thiols. (2015-08-01). Available at: [Link]
-
ResearchGate. (PDF) Thermal Stability Kinetics and Shelf Life Estimation.... (2021-12-07). Available at: [Link]
-
PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid.... Available at: [Link]
-
ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2010-08-01). Available at: [Link]
-
MDPI. Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid.... (2021-12-18). Available at: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
NIH. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]
-
MDPI. Analytical Methods for Quantification and Identification of Intact Glucosinolates.... (2019-11-01). Available at: [Link]
-
PubMed. pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. Available at: [Link]
-
Britannica. Thiols, Structure, Reactions - Organosulfur compound. Available at: [Link]
-
MDPI. An In-Depth Stability Study of the Essential Oils.... (2023-09-07). Available at: [Link]
-
ResearchGate. Biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one.... (2010-08-01). Available at: [Link]
-
YouTube. 13.7 Thiols | Organic Chemistry. (2021-02-01). Available at: [Link]
-
PubMed. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Available at: [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
NIH. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. Available at: [Link]
-
PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Available at: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
Technical Support Center: Photostability Testing of S-(Carboxymethyl)isothiourea Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the photostability testing of S-(Carboxymethyl)isothiourea (SCMI) solutions. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory guidance for photostability testing?
A1: The principal regulatory framework is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products"[1][2][3]. This guideline outlines the systematic approach to evaluating the intrinsic photostability characteristics of new active substances and medicinal products to ensure that light exposure does not lead to unacceptable changes[4].
Q2: What are the standard light exposure conditions specified by ICH Q1B?
A2: For confirmatory studies, samples should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter[2][5]. This allows for direct comparisons between the drug substance and the drug product.
Q3: Why is a "forced degradation" or "stress testing" study necessary for SCMI solutions?
A3: Forced degradation studies are crucial for several reasons. They help to:
-
Identify potential degradation products under more severe conditions than accelerated stability testing[6].
-
Elucidate the degradation pathways of the molecule[4].
-
Develop and validate a stability-indicating analytical method that can separate and quantify SCMI in the presence of its degradants[7][8].
-
Understand the intrinsic chemical stability of SCMI, which can inform formulation and packaging development[4].
Q4: What is a "stability-indicating method" and why is it essential?
A4: A stability-indicating method is a validated analytical procedure, typically a high-performance liquid chromatography (HPLC) method, that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients[7][8]. Its development is a primary goal of forced degradation studies.
Q5: What are the initial steps in designing a photostability study for a new SCMI solution?
A5: A systematic approach is recommended, starting with tests on the SCMI substance itself, followed by tests on the solution exposed directly to light (outside of any protective packaging)[2][4]. If significant degradation is observed, further testing should be conducted on the solution within its immediate and marketing packaging to assess the level of protection provided[2][4].
Troubleshooting Guide
This section addresses specific issues you may encounter during the photostability testing of S-(Carboxymethyl)isothiourea solutions.
Issue 1: No Degradation Observed in Forced Photostability Study
Possible Root Causes:
-
Insufficient Light Exposure: The total illumination or UVA energy did not reach a level sufficient to induce degradation. While ICH Q1B provides minimums for confirmatory studies, forced degradation may require more intense or prolonged exposure[5].
-
Inappropriate Solvent: The solvent used for the SCMI solution may be absorbing the incident radiation, effectively shielding the SCMI molecules from light.
-
High Intrinsic Stability: SCMI may be inherently highly photostable.
Troubleshooting Steps & Rationale:
-
Verify Light Source and Exposure:
-
Action: Confirm the calibration of your photostability chamber's lux and UVA meters. Cross-reference the total exposure time with the chamber's output to ensure the target light dose was delivered.
-
Rationale: Accurate light dosimetry is fundamental to a valid photostability study.
-
-
Increase Exposure:
-
Action: If minimal degradation (e.g., <5%) is observed, consider extending the exposure duration or using a harsher light source (e.g., D65 simulated outdoor sunlight) as suggested for forced degradation studies[5].
-
Rationale: The goal of forced degradation is to generate a modest level of degradation (typically 5-20%) to identify potential degradants and validate the analytical method[4][9].
-
-
Evaluate Solvent System:
-
Action: Prepare SCMI in a simple, transparent, and chemically inert solvent system, such as ultrapure water or a simple buffer. Avoid solvents with significant UV absorbance in the range of the light source.
-
Rationale: The solvent should not act as a "photoprotectant." Using a simple solution ensures that any observed degradation is due to the intrinsic properties of the SCMI molecule.
-
Issue 2: Multiple, Unresolved Peaks in the Chromatogram of the Exposed Sample
Possible Root Causes:
-
Complex Degradation Pathway: The isothiourea functional group is known to undergo complex photochemical reactions, potentially leading to a multitude of degradation products[1][10].
-
Sub-optimal HPLC Method: The current analytical method lacks the specificity to resolve the parent SCMI peak from all degradant peaks.
-
Secondary Degradation: Primary photoproducts may themselves be light-sensitive and degrade further into other compounds.
Troubleshooting Steps & Rationale:
-
Optimize HPLC Method:
-
Action: Systematically adjust HPLC parameters such as mobile phase composition (organic modifier, pH, buffer strength), gradient profile, column temperature, and flow rate. Consider using a different column chemistry (e.g., C18, phenyl-hexyl) or a different detection wavelength.
-
Rationale: Method development aims to achieve baseline separation of all relevant peaks. A well-developed gradient method is often beneficial when dealing with a mix of compounds with varying polarities[8].
-
-
Conduct Comprehensive Forced Degradation:
-
Action: Perform forced degradation under various conditions (acidic/basic hydrolysis, oxidation with H₂O₂, thermal stress) in addition to photolysis.
-
Rationale: Comparing the chromatograms from different stress conditions can help to distinguish between degradation products specific to photolysis and those arising from other chemical instabilities. This aids in understanding the degradation pathways.
-
-
Utilize Peak Purity Analysis:
-
Action: Employ a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the SCMI peak in the stressed samples.
-
Rationale: Peak purity analysis can confirm if the main drug peak is co-eluting with any degradants, which would necessitate further method optimization.
-
Issue 3: Poor Mass Balance in the Analysis of Stressed Samples
Possible Root Causes:
-
Formation of Non-UV-Absorbing Degradants: Some degradation products may lack a chromophore and are therefore not detected by a standard UV-Vis detector.
-
Formation of Volatile Degradants: Degradation may produce volatile compounds (e.g., ammonia, hydrogen sulfide) that are lost from the sample solution[2].
-
Degradants Strongly Retained on the HPLC Column: Some degradants may be highly non-polar and do not elute from the column under the current analytical conditions.
Troubleshooting Steps & Rationale:
-
Employ a Universal Detector:
-
Action: Analyze the stressed samples using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector.
-
Rationale: These detectors are not dependent on the presence of a chromophore and can reveal the presence of previously "invisible" degradation products, helping to close the mass balance gap.
-
-
Modify HPLC Method to Elute All Compounds:
-
Action: After the main run, perform a high-organic "wash" step in your gradient to elute any strongly retained compounds.
-
Rationale: Ensuring all components are eluted from the column is crucial for an accurate mass balance calculation.
-
-
Postulate and Search for Volatile Products:
-
Action: Based on the structure of SCMI, consider the possibility of small, volatile molecules forming. While direct quantification is difficult with HPLC, acknowledging this possibility can explain a mass balance of less than 100%.
-
Rationale: The photolysis of thiourea derivatives can lead to fragmentation and the formation of small molecules[2]. Acknowledging this potential pathway demonstrates a thorough understanding of the molecule's chemistry.
-
Experimental Protocols & Data Presentation
Protocol 1: General Photostability Testing of SCMI Solutions
-
Sample Preparation:
-
Prepare a solution of SCMI in a suitable inert and transparent solvent (e.g., 0.1 M HCl, water, 0.1 M NaOH) at a known concentration.
-
Place the solution in chemically inert, transparent containers (e.g., quartz cells or Type I glass vials).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to completely protect it from light[11].
-
-
Exposure Conditions:
-
Place the test and dark control samples in a calibrated photostability chamber that complies with ICH Q1B guidelines.
-
Expose the samples to a light source capable of emitting both visible and UVA radiation.
-
Continue the exposure until the minimum specified levels are reached (≥ 1.2 million lux hours and ≥ 200 W·h/m²). For forced degradation, these levels can be exceeded.
-
-
Analysis:
-
At appropriate time points, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-UV/PDA method.
-
Calculate the percentage of remaining SCMI and the percentage of each degradation product.
-
Perform peak purity analysis on the SCMI peak.
-
Calculate the mass balance for each time point.
-
Data Presentation: ICH Q1B Exposure Conditions
| Parameter | Confirmatory Study Minimum Exposure |
| Visible Light | ≥ 1.2 million lux hours |
| UVA Light | ≥ 200 watt-hours / square meter |
Postulated Degradation Pathways for S-(Carboxymethyl)isothiourea
Based on the known chemistry of thiourea derivatives and related compounds, the following degradation pathways under various stress conditions are plausible:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Photolytic (UV/Vis) | Homolytic cleavage of C-S or C-N bonds; Photo-oxidation | Carboxymethyl cyanamide, Thioglycolic acid, Urea derivatives, Carbodiimide derivatives[2][12] |
| Oxidative (e.g., H₂O₂) | Oxidation of the sulfur atom | S-(Carboxymethyl)isothiourea sulfoxide |
| Thermal/Hydrolytic | Intramolecular cyclization; Hydrolysis of the isothiourea moiety | Lactam of SCMI, Carboxymethylurea, Thioglycolic acid, Guanidine |
Visualizations
Workflow for Photostability Testing
Caption: General workflow for conducting a photostability study.
Postulated Photodegradation Pathways of SCMI
Caption: Postulated photodegradation pathways for SCMI.
References
-
ICH Q1B Requirements for Photostability Testing. (2021, December 13). Atlas-mts.com. [Link]
-
UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. (2024). Physical Chemistry Chemical Physics. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Han, D., Lim, C., & Lee, K. (2002). Photodegradation of diafenthiuron in water. Pest Management Science, 58(5), 487-492. [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lakka, N. S., et al. (2024). Stability-indicating HPLC method optimization using quality by design for doripenem assay and its organic impurities in infusion for injection dosage form. Journal of Applied Pharmaceutical Science. [Link]
-
S-METHYL-ISO-THIOUREA. ChemBK. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Priyadarshini, G. I., et al. (2020). A Review On Forced Degradation And Stability Indicating Studies. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. [Link]
Sources
- 1. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sgs.com [sgs.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. iajps.com [iajps.com]
- 7. scispace.com [scispace.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pharmtech.com [pharmtech.com]
- 10. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
"side reactions in the synthesis of 2-[(aminoiminomethyl)thio]acetic acid from chloroacetic acid"
Welcome to the technical support center for the synthesis of 2-[(aminoiminomethyl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for high-yield, high-purity outcomes.
Introduction
The synthesis of 2-[(aminoiminomethyl)thio]acetic acid, a valuable intermediate in various chemical and pharmaceutical applications, is most commonly achieved through the reaction of chloroacetic acid with thiourea.[1][2] While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. This guide provides in-depth, experience-based insights into identifying, understanding, and mitigating these challenges.
Core Synthesis Pathway and Potential Side Reactions
The primary reaction involves the nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid, forming an S-alkylisothiouronium salt intermediate. Subsequent rearrangement yields the final product. However, competing reactions can lead to the formation of undesired byproducts.
Caption: Main and side reaction pathways in the synthesis of 2-[(aminoiminomethyl)thio]acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis.
Q1: My yield of 2-[(aminoiminomethyl)thio]acetic acid is significantly lower than expected. What are the likely causes?
A1: Low yields are most commonly attributed to the formation of side products, primarily pseudothiohydantoin, through an intramolecular cyclization of the isothiouronium intermediate.[2][3] This side reaction is highly dependent on the reaction conditions.
-
Causality: The formation of the desired product versus the cyclized byproduct is a kinetically and thermodynamically controlled process.[2] At lower pH values, the carboxylic acid group of the intermediate is protonated, favoring the desired product. However, at higher pH or elevated temperatures, the carboxylate anion can act as an internal nucleophile, attacking the carbon of the C=N bond and leading to the formation of the five-membered pseudothiohydantoin ring.[3]
-
Troubleshooting:
-
pH Control: Maintain a slightly acidic to neutral pH (around 2.5-7) during the initial reaction phase to suppress the cyclization.[2] In alkaline conditions (pH 8-9), the reaction can be pushed towards the desired product, but careful temperature control is crucial.[1]
-
Temperature Management: Carry out the initial S-alkylation at a lower temperature (e.g., 5-10°C) to minimize the rate of the cyclization reaction.[1][4] The subsequent rearrangement can be conducted at a moderately elevated temperature (e.g., 75°C) for a controlled duration.[1]
-
Order of Addition: Adding the chloroacetic acid solution to the thiourea solution can help maintain a favorable concentration gradient and minimize localized areas of high reactant concentration that might promote side reactions.
-
Q2: I've isolated a significant amount of a crystalline byproduct. How can I identify if it is pseudothiohydantoin?
A2: Pseudothiohydantoin is a common byproduct and can be identified by its physical and spectral properties.
-
Identification:
-
Melting Point: Pseudothiohydantoin has a characteristic decomposition point in the range of 255-258°C.[3]
-
Spectroscopy: Infrared (IR) spectroscopy will show characteristic peaks for the cyclic structure, including C=O and C=N stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy will also provide a distinct fingerprint.
-
Q3: Can hydrolysis of the isothiouronium intermediate be a significant side reaction?
A3: Yes, hydrolysis of the isothiouronium salt can occur, especially under strongly basic conditions or during prolonged heating, leading to the formation of a thiol and urea.[5][6]
-
Mechanism: The isothiouronium salt can be hydrolyzed by water or hydroxide ions, cleaving the S-C bond to yield the corresponding thiol (in this case, thioglycolic acid) and urea.[5]
-
Prevention:
-
Avoid Strong Bases: While a base is often used to neutralize the hydrochloric acid formed, using a mild base like sodium carbonate or sodium acetate is preferable to strong bases like sodium hydroxide to minimize hydrolysis.[1][3]
-
Reaction Time: Avoid excessively long reaction times at elevated temperatures, as this can promote hydrolysis.[6]
-
Q4: My final product has a yellow discoloration. What is the cause and how can I prevent it?
A4: A yellow color in the final product can be an indication of oxidation.
-
Cause: The presence of dissolved oxygen in the reaction medium can lead to the oxidation of sulfur-containing compounds, resulting in colored impurities.
-
Prevention:
-
Degassed Solvents: Use freshly boiled and cooled water or other solvents to minimize the amount of dissolved oxygen.[3]
-
Inert Atmosphere: For sensitive reactions or to achieve the highest purity, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Experimental Protocols
Optimized Synthesis of 2-[(aminoiminomethyl)thio]acetic acid
This protocol is designed to maximize the yield of the desired product while minimizing the formation of pseudothiohydantoin.
Materials:
-
Chloroacetic acid
-
Thiourea
-
Sodium carbonate
-
Deionized water (degassed)
-
Ice bath
Procedure:
-
In a reaction vessel, dissolve chloroacetic acid in degassed water. Cool the solution to approximately 5°C in an ice bath.[1]
-
Slowly add sodium carbonate in small portions to the stirred chloroacetic acid solution, maintaining the temperature below 10°C. Continue addition until the pH of the solution is between 8 and 9.[1]
-
To this solution of sodium chloroacetate, add thiourea with continuous stirring.
-
Slowly heat the reaction mixture to 75°C and maintain this temperature for 1 hour.[1]
-
Cool the mixture to room temperature (25°C). The white precipitate of 2-[(aminoiminomethyl)thio]acetic acid will form.
-
Filter the precipitate, wash it with cold water until the washings are neutral, and dry the product.
Troubleshooting Protocol: Removal of Pseudothiohydantoin
If a significant amount of pseudothiohydantoin has formed, a purification step is necessary.
-
Recrystallization: The desired product, 2-[(aminoiminomethyl)thio]acetic acid, is sparingly soluble in cold water but more soluble in hot water. Pseudothiohydantoin has different solubility characteristics. Attempt a recrystallization from hot water.
-
pH Adjustment: The solubility of both the product and the byproduct is pH-dependent. Carefully adjusting the pH of the solution may allow for selective precipitation.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Chloroacetic Acid:Thiourea) | 1.1 : 1.0 | A slight excess of chloroacetic acid ensures complete consumption of thiourea.[1] |
| Base | Sodium Carbonate | A mild base that effectively neutralizes the acid formed without promoting significant hydrolysis.[1] |
| Initial Reaction Temperature | 5°C | Minimizes the rate of the competing cyclization reaction.[1] |
| Secondary Reaction Temperature | 75°C | Promotes the rearrangement to the final product.[1] |
| Reaction Time (at 75°C) | 1 hour | Sufficient time for the reaction to complete without significant side product formation.[1] |
| pH | 8-9 (initial neutralization) | Optimizes the formation of the sodium chloroacetate salt.[1] |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Wikipedia. Isothiouronium. [Link]
-
Organic Syntheses. Pseudothiohydantoin. [Link]
-
ResearchGate. Ratio of products IX to II in the alkaline hydrolysis of isothiouronium salt V. [Link]
-
ResearchGate. How can we selectively hydrolyse isothiouranium salt in presence of ester group?. [Link]
-
Africa Thesis Bank. A New Azoalkyl Isothiouronium Salt and Hydrolysis of Its Complexes. [Link]
-
Synthetic Communications. Decomposition of S-Alkylisothiouronium Salts Under Anhydrous Conditions. [Link]
-
Revista de Chimie. SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. [Link]
-
Collection of Czechoslovak Chemical Communications. Reactions of thiourea with chloro- and bromoacetic acids. [Link]
-
ResearchGate. A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. [Link]
-
PubMed Central. A Simple Synthesis of 2-Thiohydantoins. [Link]
-
Molecules. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]
-
MDPI. Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. [Link]
-
ResearchGate. A Simple Synthesis of 2-Thiohydantoins. [Link]
-
ResearchGate. Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring?. [Link]
-
Journal of Islamic Academy of Sciences. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
-
Digital Commons @ IWU. Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. [Link]
- Google Patents. Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
-
PubChem. Acetic acid, 2-((aminoiminomethyl)thio)-. [Link]
-
MDPI. Optimized Acetic Acid Production by Mixed Culture of Saccharomyces cerevisiae TISTR 5279 and Gluconobacter oxydans TBRC 4013 for Mangosteen Vinegar Fermentation Using Taguchi Design and Its Physicochemical Properties. [Link]
-
Organic Chemistry Research. Regular Article. [Link]
-
Wikipedia. Thioacetic acid. [Link]
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. CCCC 1980, Volume 45, Issue 1, Abstracts pp. 263-268 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. Isothiouronium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of S-(Carboxymethyl)isothiourea by Recrystallization
Welcome to the technical support center for the purification of S-(Carboxymethyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification process for the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: My S-(Carboxymethyl)isothiourea failed to crystallize from the solution upon cooling. What are the most common reasons for this?
A1: This is one of the most frequent challenges in recrystallization. The primary causes are typically:
-
Excessive Solvent: The most common reason for crystallization failure is using too much solvent to dissolve the crude product.[1][2] This results in a solution that is not supersaturated upon cooling, a necessary condition for crystal formation.
-
Supersaturation without Nucleation: Sometimes, a supersaturated solution forms, but crystals do not appear because there are no nucleation sites for crystal growth to begin.[1]
-
High Impurity Load: A significant amount of impurities can act as "solubilizers" for your target compound, preventing it from crystallizing out.
To resolve this, you can try the following:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[1] Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[1][2]
-
Seeding: If you have a small crystal of pure S-(Carboxymethyl)isothiourea, add it to the cooled solution to act as a template for crystal growth.[2]
-
-
Cool to a Lower Temperature: Place the flask in an ice-water bath or refrigerator to further decrease the solubility of your compound. Do this only after the solution has cooled to room temperature slowly, as rapid cooling can trap impurities.[2]
Q2: Instead of crystals, an oil formed at the bottom of my flask. How do I fix this "oiling out" phenomenon?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to precipitation of a liquid phase instead of a solid crystalline lattice.[1] This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.
Here are some corrective measures:
-
Reheat and Add More Solvent: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[1][2] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
Change the Solvent System: The chosen solvent may not be ideal. Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then cool slowly. For a polar compound like S-(Carboxymethyl)isothiourea, a common pair would be water (good solvent) and ethanol or isopropanol (poor solvent).
Q3: My final product yield after recrystallization is very low. What steps can I take to improve it?
A3: A low yield is often a trade-off for high purity, but it can be optimized. Common causes for poor recovery include:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain a significant portion of your product in the mother liquor.[2]
-
Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper.
-
Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product.
To improve your yield:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude material, with heating and stirring, until it just dissolves.[3]
-
Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound stays in solution.[3]
-
Optimize Crystal Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product while still removing residual impurities from the mother liquor.[3]
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a second, albeit less pure, crop of crystals by concentrating the filtrate and re-cooling.
Troubleshooting Matrix
| Observed Problem | Potential Cause(s) | Recommended Solutions & Underlying Logic |
| Colored Impurities in Final Crystals | Colored impurities are co-precipitating with the product. | Solution: Add a small amount of activated charcoal to the hot solution before filtration.[3] Logic: The porous structure of charcoal adsorbs large, colored impurity molecules. Use sparingly, as it can also adsorb your product. |
| Crystals Form Too Quickly | The solution is too concentrated, or cooling is too rapid. | Solution: Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly (e.g., by insulating the flask).[2] Logic: Slow crystal growth is selective for the target molecule, leading to a purer crystal lattice. Rapid precipitation traps impurities. |
| Product Appears Amorphous or Powdery | Poor crystal lattice formation. | Solution: Try a different solvent or a solvent pair. Slower cooling can also promote the formation of well-defined crystals. Logic: The solvent plays a key role in mediating the assembly of molecules into a crystal lattice. A different solvent environment can favor more ordered packing. |
| Melting Point of Product is Broad or Low | The product is still impure or contains residual solvent. | Solution: Ensure the crystals are thoroughly dried under vacuum. If the melting point is still not sharp, a second recrystallization may be necessary. Logic: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt and occurring over a wider range. |
Experimental Protocols & Methodologies
Protocol 1: Determining an Optimal Recrystallization Solvent
Rationale: The ideal solvent will dissolve S-(Carboxymethyl)isothiourea poorly at room temperature but completely at an elevated temperature. Given its zwitterionic character (containing both a carboxylic acid and a basic isothiourea group), polar protic solvents are excellent starting points.
Step-by-Step Procedure:
-
Place approximately 20-30 mg of your crude S-(Carboxymethyl)isothiourea into a small test tube.
-
Add the solvent to be tested dropwise (e.g., 0.5 mL) at room temperature. Stir or swirl the mixture. Observe if the solid dissolves. If it dissolves completely at room temperature, it is not a suitable primary solvent.
-
If the solid does not dissolve at room temperature, heat the test tube gently in a water bath.[3]
-
Continue adding the solvent in small portions with heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-formed crystals.
Solvent Selection Table:
| Solvent | Boiling Point (°C) | Polarity | Expected Suitability for S-(Carboxymethyl)isothiourea |
| Water | 100 | High | Excellent candidate. High polarity should dissolve the compound well when hot. |
| Ethanol | 78 | High | Good candidate. May be used as a primary solvent or as the "poor" solvent in a water/ethanol pair. |
| Methanol | 65 | High | Good candidate. Similar to ethanol, but its lower boiling point can be advantageous for removal. |
| Isopropanol | 82 | Medium | Potential candidate. Likely less soluble than in water, making it a good "poor" solvent. |
| Acetone | 56 | Medium | Less likely to be a good primary solvent due to lower polarity but could be used in a solvent pair. |
This table provides a starting point based on chemical principles. Experimental validation via Protocol 1 is essential.
Protocol 2: Step-by-Step Recrystallization of S-(Carboxymethyl)isothiourea
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.[4][5][6]
Workflow Diagram:
Caption: Workflow for the recrystallization of S-(Carboxymethyl)isothiourea.
Procedure:
-
Dissolution: Place the crude S-(Carboxymethyl)isothiourea in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., water) to a gentle boil. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Swirl and gently heat the mixture for a few minutes.[3]
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents the product from crystallizing prematurely in the funnel.[3]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of pure crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[3]
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.
Understanding the Science: Key Principles
Why pH is Critical for Amino Acid-like Compounds
S-(Carboxymethyl)isothiourea contains both an acidic carboxylic acid group and a basic isothiourea group. This means its solubility in water is highly dependent on the pH of the solution.
Caption: pH-dependent forms of S-(Carboxymethyl)isothiourea.
-
At Low pH (Acidic): The carboxylate group is protonated (-COOH), and the isothiourea is also protonated, resulting in a net positive charge. This cationic form is typically very soluble in water.
-
At High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), while the isothiourea is neutral, resulting in a net negative charge. This anionic form is also typically very soluble in water.
-
At the Isoelectric Point (pI): There is a specific pH where the molecule exists predominantly as a neutral zwitterion (containing both a positive and a negative charge). At this pI, the molecule has its minimum solubility in water.
This behavior can be exploited for purification. If impurities have different pI values, you can dissolve the crude mixture at a high or low pH and then carefully adjust the pH to the pI of S-(Carboxymethyl)isothiourea to selectively precipitate it.[7]
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- University of York, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - S-Carboxyethylisothiuronium chloride.
- ResearchGate. (2014). How to get (or crystallize)
- MDPI. (2019).
- Organic Chemistry Portal. Isothiourea synthesis by C-S coupling.
- MIT Digital Lab Techniques Manual. (2010).
Sources
- 1. gea.com [gea.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. "KINETICS AND MECHANISM OF THE HYDROLYSIS OF ALLYLIC AND TERTIARY ALKYL" by PARAMJEET SINGH GROVER [digitalcommons.lib.uconn.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
"preventing degradation of 2-[(aminoiminomethyl)thio]acetic acid during storage"
Technical Support Center: Stabilizing 2-[(aminoiminomethyl)thio]acetic acid
Document ID: TSS-AGAT-20260121 Version: 1.0 Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for 2-[(aminoiminomethyl)thio]acetic acid (CAS No. 7404-50-4). This molecule, containing a reactive isothiouronium group, is a valuable building block in pharmaceutical research and development. However, its structural features—specifically the thiol-like sulfur atom and the guanidinium group—render it susceptible to degradation if not handled and stored with care.[1][2] This guide provides in-depth, field-proven advice to help you maintain the integrity and purity of your compound during storage and experimentation.
Quick Start: Recommended Storage Conditions
For users who need immediate guidance, this table summarizes the optimal storage conditions. Detailed explanations are provided in the subsequent sections.
| Parameter | Solid Form (Recommended for Long-Term) | Aqueous Stock Solution (Short-Term) |
| Temperature | -20°C or lower | 2-8°C (days); -80°C (weeks/months) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Degassed buffer; headspace flushed with inert gas |
| Light | Protect from light (amber vial) | Protect from light (amber vial or foil-wrapped) |
| Container | Tightly sealed, low-moisture-vapor transmission vial | Sterile, polypropylene or low-binding tubes |
| pH (Solution) | Not Applicable | 4.0 - 5.5 (e.g., Acetate or Citrate buffer) |
| Additives | Not Applicable | 0.1 - 1 mM EDTA (optional, for metal chelation) |
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation?
A: The most common indicators of degradation are a decrease in purity as measured by HPLC, a loss of biological or chemical activity in your assay, or visible changes like discoloration (yellowing) of the solid or solution. In some cases, a faint, unpleasant odor may develop due to the formation of volatile sulfur-containing byproducts.
Q2: Can I store this compound at room temperature?
A: It is strongly discouraged. As a general principle for reactive molecules, especially those containing sulfur, ambient temperatures can accelerate both oxidative and hydrolytic degradation pathways.[3] For optimal long-term stability, storage at -20°C or below is mandatory.
Q3: Is it better to store the compound as a dry powder or in a frozen solution?
A: For long-term storage (months to years), the lyophilized, solid powder stored under an inert atmosphere at -20°C or -80°C is unequivocally the best option. This minimizes the risk of hydrolysis.[4] Frozen aqueous stock solutions are convenient for short- to medium-term storage but are more susceptible to degradation during freeze-thaw cycles and from residual oxygen in the solvent.
Q4: My compound is difficult to dissolve. Can I use a different solvent?
A: While 2-[(aminoiminomethyl)thio]acetic acid is intended for use in aqueous systems, its solubility can be challenging. Using a slightly acidic buffer (pH 4.0-5.5) can improve solubility by ensuring the carboxylic acid and guanidinium groups are appropriately protonated.[5] For initial solubilization, a small amount of a water-miscible organic solvent like DMSO or DMF can be used, followed by dilution in the appropriate aqueous buffer. However, be aware that residual organic solvents can affect downstream biological assays and may have their own stability implications.
Part 2: In-Depth Troubleshooting Guide
Issue 1: Rapid Loss of Purity in Aqueous Solution
Symptom: You prepare a fresh stock solution in water or a neutral buffer (e.g., PBS pH 7.4), and within hours or days, HPLC analysis shows significant peak broadening or the appearance of new impurity peaks.
Probable Causes & Scientific Rationale:
-
Oxidation: The thioether-like sulfur is susceptible to oxidation by dissolved molecular oxygen in the buffer.[6] This process is often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) and is significantly faster at neutral or alkaline pH where the corresponding thiolate, even at equilibrium in trace amounts, is more readily oxidized.[1] The primary product is often a disulfide-bridged dimer.
-
Hydrolysis: The isothiouronium linkage can undergo hydrolysis, particularly at a pH above 7.[7] This reaction cleaves the molecule, resulting in thiourea and mercaptoacetic acid or their derivatives, leading to a complete loss of the parent compound.
Solutions & Self-Validating Protocols:
-
Control the pH: Prepare stock solutions in a slightly acidic buffer, such as 50 mM sodium acetate, pH 5.0.[8][9] The acidic environment minimizes the concentration of highly reactive anionic species and reduces the rate of base-catalyzed hydrolysis.
-
Deoxygenate Your Buffer: Before dissolving the compound, sparge your buffer with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Incorporate a Chelating Agent: Add a small amount of EDTA (final concentration 0.1-1 mM) to your buffer. EDTA will sequester divalent metal ions that catalyze oxidative degradation.
-
Work Quickly and on Ice: Prepare solutions on ice to slow down reaction kinetics. Once prepared, aliquot the solution into single-use tubes, flash-freeze in liquid nitrogen or a dry ice/ethanol bath, and store at -80°C.
Workflow: Preparing a Stabilized Stock Solution
Caption: Workflow for preparing stabilized aqueous solutions.
Issue 2: Degradation of Solid Compound Over Time
Symptom: A vial of the solid compound, stored for several months, now shows poor solubility or reduced purity upon initial use.
Probable Causes & Scientific Rationale:
-
Atmospheric Moisture: The compound is hygroscopic. Absorbed water can initiate solid-state hydrolysis over time, even at low temperatures.
-
Oxygen Exposure: The headspace of the vial contains oxygen, which can cause slow oxidation of the solid material, especially if exposed to light or temperature fluctuations.[10]
-
Frequent Temperature Cycling: Repeatedly removing the vial from the freezer to weigh out material causes temperature cycling. This can lead to water condensation inside the vial and can accelerate degradation by providing a localized aqueous environment.
Solutions & Self-Validating Protocols:
-
Proper Aliquoting: Upon receiving the compound, if it is in a large quantity, it is best practice to re-aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This avoids repeated opening of the main container.
-
Use of Desiccants: Store the vials inside a secondary container (e.g., a small box or bag) with a desiccant to absorb any ambient moisture.
-
Equilibration Protocol: When you need to use the compound, remove the vial from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening it. This critical step prevents atmospheric moisture from condensing onto the cold powder.
Diagram: Key Degradation Pathways
Caption: Potential degradation pathways for the compound.
Part 3: Analytical Protocols for Stability Assessment
To ensure the integrity of your compound, a validated stability-indicating analytical method is crucial.
Protocol: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential polar and non-polar degradants.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase chemistry provides good retention for this moderately polar molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to ensure protonation of the molecule for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for elution. |
| Gradient | 5% to 60% B over 10 minutes | A gradient is necessary to elute both polar hydrolysis products and potentially less polar oxidative dimers. |
| Flow Rate | 0.3 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The guanidinium and thioether moieties provide UV absorbance at lower wavelengths. |
| Injection Vol. | 5 µL |
Procedure:
-
Prepare mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Dilute a sample of your compound (from solid or solution) to a final concentration of ~0.1 mg/mL using Mobile Phase A.
-
Inject the sample and run the gradient method.
-
The parent peak should be sharp and well-defined. Degradation will manifest as the appearance of new peaks, typically one eluting earlier (more polar, e.g., hydrolysis products) and one eluting later (less polar, e.g., disulfide dimer).
-
Purity can be calculated based on the area-under-the-curve percentage of the main peak relative to all peaks.
For identification of unknown degradation peaks, the sample should be analyzed by LC-MS using a similar gradient to obtain the mass of the impurities, which provides critical clues to their structure.
References
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules.[Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry.[Link]
-
Thiourea - Wikipedia. Wikipedia.[Link]
-
SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Revue Roumaine de Chimie.[Link]
-
Acetic acid, 2-((aminoiminomethyl)thio)- | C3H6N2O2S | CID 81899. PubChem.[Link]
-
9.4: Oxidation of Thiols. Chemistry LibreTexts.[Link]
-
[(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain. Journal of Medicinal Chemistry.[Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal.[Link]
-
Safety Data Sheet: Thiourea. Carl ROTH.[Link]
-
The role of thiols and disulfides in protein chemical and physical stability. Advanced Drug Delivery Reviews.[Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry.[Link]
-
(PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate.[Link]
-
Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Journal of Analytical Atomic Spectrometry.[Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Journal of the Korean Chemical Society.[Link]
-
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society.[Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Molecular Pharmaceutics.[Link]
-
Reactions of Thiols. Chemistry Steps.[Link]
-
Thiol Oxidation Definition - Organic Chemistry Key Term. Fiveable.[Link]
-
[The role of SH-groups in guanidine thiols--new substrates for NO-synthase--in stimulating the activity of guanylate cyclase]. Voprosy Meditsinskoi Khimii.[Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate.[Link]
-
6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link]
-
Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress.[Link]
Sources
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The role of SH-groups in guanidine thiols--new substrates for NO-synthase--in stimulating the activity of guanylate cyclase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. carlroth.com [carlroth.com]
- 5. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitepress.org [scitepress.org]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Scaling Up S-(Carboxymethyl)isothiourea Production
Welcome to the technical support center for the synthesis and scale-up of S-(Carboxymethyl)isothiourea. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: Synthesis Overview & Critical Process Parameters
S-(Carboxymethyl)isothiourea is typically synthesized via the S-alkylation of thiourea with a haloacetic acid, such as chloroacetic acid, in an aqueous basic medium. While straightforward on a lab scale, scaling up this reaction introduces significant challenges related to reaction control, product quality, and isolation.
Core Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of chloroacetic acid. This process is highly dependent on pH, temperature, and reactant concentration.
Caption: Reaction scheme for S-(Carboxymethyl)isothiourea synthesis.
Section 2: Frequently Asked Questions (FAQs) on Scale-Up
This section addresses common questions regarding the critical parameters of the synthesis at scale.
Q1: What is the most critical parameter to control during scale-up?
A1: Without question, temperature control . The S-alkylation of thiourea is a significantly exothermic reaction. On a small scale, the high surface-area-to-volume ratio of the flask allows for easy heat dissipation. In a large reactor, this ratio decreases dramatically, leading to potential thermal runaways if not managed properly. Insufficient cooling can lead to a rapid increase in temperature, promoting undesirable side reactions such as the hydrolysis of chloroacetic acid and product degradation, which severely impacts both yield and purity.
Q2: How should I manage pH during the reaction, and why is it so important?
A2: Precise pH control is crucial. The reaction requires a basic medium to deprotonate the thiol tautomer of thiourea, making it a potent nucleophile. However, excessively high pH can cause problems:
-
Hydrolysis of Reactant: Chloroacetic acid can be hydrolyzed to glycolic acid at high pH, consuming a key reactant.
-
Product Stability: The isothiourea product itself may be susceptible to hydrolysis under harsh basic conditions.
For large-scale batches, localized pH "hot spots" are a major concern. Adding a concentrated base solution too quickly or into a poorly mixed region can create areas of very high pH, even if the bulk pH appears normal.[1] This leads to impurity formation. The recommended practice is to add the base (e.g., 20-50% NaOH solution) subsurface and slowly, with vigorous agitation, to ensure rapid dispersion.[1] The ideal pH range is typically maintained between 8.5 and 10.5.
Q3: Which base is better for scale-up: Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)?
A3: Both can be used, but they have different implications for process control.
| Feature | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) |
| Strength | Strong Base | Weaker Base |
| pH Control | Can lead to sharp pH spikes if not added carefully.[2] | Provides a more buffered system, making pH overshoot less likely. |
| Byproducts | Forms NaCl. | Generates CO₂ gas, which requires proper venting and may cause foaming. |
| Exotherm | Neutralization is highly exothermic, adding to the total heat load.[3] | Less exothermic neutralization. |
| Cost/Handling | Typically cheaper and easier to handle as a liquid solution. | Solid handling can be more complex; dissolution is endothermic. |
Recommendation: For robust process control at scale, sodium carbonate is often preferred due to its buffering capacity, which mitigates the risk of dangerous pH excursions.[1] However, if using NaOH, a well-designed dosing system with excellent reactor mixing is essential.
Q4: What are the primary safety concerns I should be aware of?
A4: The main hazards are associated with the starting materials and the reaction itself:
-
Chloroacetic Acid: Highly toxic and corrosive. It causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin.[4] Always handle with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[4]
-
Thiourea: Suspected of causing cancer and may damage fertility or the unborn child.[5] It can also cause skin allergies upon repeated exposure.[6]
-
Thermal Runaway: As mentioned, the exotherm of the reaction is a major safety risk. A robust cooling system and a well-tested emergency plan are non-negotiable for scale-up.
-
Gas Evolution: If using sodium carbonate, the evolution of CO₂ must be managed to prevent over-pressurization of the reactor.
Section 3: Troubleshooting Guide
This guide is structured by common problems encountered during and after the synthesis.
Caption: Troubleshooting decision workflow for common scale-up issues.
Problem 1: Low Reaction Yield
Q: My final isolated yield is significantly lower than on the lab scale. What are the likely causes?
A:
-
Cause: Poor Temperature Control.
-
Why: If the temperature rises uncontrollably, side reactions accelerate faster than the main reaction. The most common is the hydrolysis of chloroacetic acid to glycolic acid, which is then unavailable to react with thiourea.
-
Solution: Review your reactor's temperature logs. Ensure your cooling system is adequate for the batch size. Consider slowing the addition rate of the chloroacetic acid or the base to better manage the heat evolution.
-
-
Cause: Incorrect pH.
-
Why: If the pH is too low (below ~8), the thiourea is not sufficiently activated, and the reaction rate will be very slow, leading to an incomplete reaction. If the pH is too high, reactant hydrolysis becomes a major issue.
-
Solution: Implement real-time pH monitoring. Ensure the pH probe is calibrated and placed in a representative location within the reactor. Review your base addition strategy to avoid localized pH spikes.
-
-
Cause: Product Lost in Mother Liquor.
-
Why: S-(Carboxymethyl)isothiourea has some solubility in the aqueous reaction mixture. If too much water is used, or if the product is not crashed out effectively, a significant portion can be lost.
-
Solution: Optimize the final pH for precipitation. The product is zwitterionic; adjusting the pH to its isoelectric point (typically mildly acidic, pH 3-4) will minimize its solubility. Also, ensure the batch is sufficiently cooled before filtration to further decrease solubility.
-
Problem 2: Product Purity Issues
A:
-
Impurity: Unreacted Thiourea or Chloroacetic Acid.
-
Why: This points to an incomplete reaction. The cause could be insufficient reaction time, incorrect temperature, or improper pH as described above. On a large scale, poor mixing can create "dead zones" in the reactor where reactants don't effectively combine.
-
Solution: Increase reaction time or temperature moderately. Verify your stoichiometry and the quality of your raw materials. Most importantly, evaluate the mixing efficiency of your reactor.
-
-
Impurity: Glycolic Acid.
-
Why: This is a direct result of chloroacetic acid hydrolysis, caused by high temperatures or high pH.
-
Solution: This is a key process control indicator. If you detect glycolic acid, it's a clear sign of inadequate temperature or pH management. Tighten the control over these parameters.
-
-
Impurity: Dithio-bridged Species or Other Degradants.
-
Why: The isothiourea product or thiourea itself can undergo oxidative dimerization or other degradation pathways, especially at elevated temperatures or if trace metals are present.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Ensure the reactor is clean and free from catalytic metal contaminants. A patent for the related S-carboxymethyl-L-cysteine synthesis suggests the use of a reducing agent to minimize oxidative impurities, a strategy that could be explored here.[7]
-
Problem 3: Difficult Product Isolation & Crystallization
Q: The product is "oiling out" or precipitating as a sticky solid instead of a filterable crystal. How can I fix this?
A:
-
Cause: Rapid Crystallization/Precipitation.
-
Why: "Crashing out" the product by adding acid too quickly causes it to precipitate in an amorphous or oily state, which traps impurities and is difficult to filter.[8]
-
Solution: Slow down the rate of acid addition during the precipitation step. Maintain good agitation to ensure uniform pH change. Control the temperature during precipitation; a slower, more controlled cooling profile often yields better crystals.
-
-
Cause: Presence of Impurities.
-
Why: Impurities can act as "crystal poisons," interfering with the formation of a well-ordered crystal lattice. Oily impurities are particularly problematic.
-
Solution: Focus on improving the purity of the reaction mixture before isolation. Address the root causes of impurity formation (temperature, pH, mixing). Sometimes, a small amount of a co-solvent can help, but this must be carefully developed.
-
-
Cause: Incorrect pH for Precipitation.
-
Why: As an amphoteric molecule, the product's physical form can be highly dependent on the final pH. There is a specific pH range (the isoelectric point) where it is least soluble and most likely to form a stable crystal.
-
Solution: Experimentally determine the optimal precipitation pH on a small scale. It is typically in the mildly acidic range. Ensure your large-scale process hits and holds this target pH consistently.
-
Section 4: Recommended Protocols
Baseline Protocol: In-Process Control (IPC) via HPLC
Monitoring the reaction progress is key to troubleshooting. A simple reverse-phase HPLC method can be used to track the consumption of starting materials and the formation of the product.
| Parameter | Setting |
| Column | C18 Reverse Phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temp | 30 °C |
| Injection Vol | 10 µL |
| Note: This method is a starting point and may require optimization. For MS-compatible methods, replace phosphoric acid with formic acid.[9] |
Procedure:
-
Carefully withdraw a small, measured sample from the reactor.
-
Quench the reaction immediately by diluting into a known volume of the mobile phase (e.g., 0.1 mL of reaction mixture into 10 mL of Mobile Phase A).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject and analyze. Track the peak areas of thiourea, chloroacetic acid, and the product over time.
References
-
Organic Chemistry Portal. Isothiourea synthesis by C-S coupling. [Link]
-
ResearchGate. Isothiourea-Catalyzed Enantioselective Carboxy Group Transfer | Request PDF. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Google Patents. US4129593A - Process for the production of high purity S-carboxymethyl-L-cysteine.
-
Shimadzu. 01-00207-EN Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. [Link]
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]
-
PubMed. Control of pH in large-scale, free suspension animal cell bioreactors: alkali addition and pH excursions. [Link]
-
PMC - NIH. Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. [Link]
-
ResearchGate. Reaction of (Alkylthio)chloroacetylenes with Thiourea | Request PDF. [Link]
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NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
ChemREADY. How to Control Alkalinity and pH Changes Resistance. [Link]
-
Pearson+. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep. [Link]
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Digital Control Inc. pH Adjustment and Neutralization, the basics. [Link]
-
PMC. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. [Link]
-
Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
-
LabRulez LCMS. Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. [Link]
-
MDPI. High Substitution Synthesis of Carboxymethyl Chitosan for Properties Improvement of Carboxymethyl Chitosan Films Depending on Particle Sizes. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
OuluREPO. Production process of carboxymethyl cellulose. [Link]
-
Emerson. Basics Of pH Control. [Link]
-
Columbus Chemical. SAFETY DATA SHEET. [Link]
-
ResearchGate. Structure elucidation of related impurities derived from GCLE synthesis. [Link]
-
SIELC. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. [Link]
-
ResearchGate. Optimization of Reaction Conditions for Synthesis of Carboxymethyl Cellulose from Oil Palm Fronds. [Link]
-
PMC - PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
MDPI. Evaluation of Chokeberry/Carboxymethylcellulose Hydrogels with the Addition of Disaccharides: DART-TOF/MS and HPLC-DAD Analysis. [Link]
-
Smith Group. Research. [Link]
-
Redox. Safety Data Sheet Thiourea Dioxide Revision 4, Date 02 Apr 2023. [Link]
-
Organic Syntheses Procedure. pseudothiohydantoin. [Link]
-
Pool Research. Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. [Link]
-
PubMed. Enantioselective Synthesis of α-Aryl-β2 -Amino-Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. [Link]
-
SIELC. Separation of S-(Carboxymethyl)-D-cysteine on Newcrom R1 HPLC column. [Link]
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- 3. How to Control Alkalinity and pH Changes Resistance | ChemREADY [getchemready.com]
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Validation & Comparative
A Comparative Analysis of S-(Carboxymethyl)isothiourea and Indole-3-Acetic Acid (IAA) on Root Development: A Guide for Researchers
In the intricate world of plant biology, the modulation of root system architecture is paramount for optimizing nutrient uptake, anchorage, and overall plant vitality. Among the myriad of compounds influencing these processes, the endogenous auxin, Indole-3-Acetic Acid (IAA), stands as a cornerstone of root development.[1][2] Conversely, the role of nitric oxide (NO) as a key signaling molecule in root morphogenesis is increasingly recognized.[3][4] This guide provides a comparative study of IAA and S-(Carboxymethyl)isothiourea, a known inhibitor of nitric oxide synthase (NOS), to elucidate their distinct and potentially interacting effects on root development.[5][6] This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and manipulate root growth through chemical intervention.
Introduction to the Compounds
Indole-3-Acetic Acid (IAA): The Master Regulator
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a critical role in nearly every aspect of plant growth and development.[1][7] In the context of root development, IAA is instrumental in promoting the formation of lateral and adventitious roots, thereby enhancing the overall surface area of the root system for efficient nutrient and water absorption.[2][8] At the cellular level, IAA influences gene expression, leading to increased cell division and elongation.[1]
The signaling pathway of IAA is well-characterized. At low concentrations, Aux/IAA proteins form heterodimers with Auxin Response Factors (ARFs), repressing the transcription of auxin-responsive genes.[9][10] Elevated auxin levels promote the binding of Aux/IAA proteins to the TIR1/AFB F-box protein, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[11][12] This degradation releases ARFs, allowing them to activate the transcription of genes that drive root development processes.[9][11]
S-(Carboxymethyl)isothiourea: A Modulator of Nitric Oxide Signaling
S-substituted isothioureas are a class of compounds known to be potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO).[5][13] Nitric oxide is a gaseous signaling molecule involved in a wide range of physiological processes in plants, including root growth and development.[3][4] The effect of NO on root development is concentration-dependent, with low concentrations often promoting root elongation and high concentrations having an inhibitory effect.[3] NO has been shown to interact with auxin signaling pathways, influencing primary root growth and lateral root formation.[14][15]
S-(Carboxymethyl)isothiourea, by inhibiting NOS activity, is expected to reduce endogenous NO levels. This perturbation of NO homeostasis provides a valuable tool to investigate the specific roles of nitric oxide in root development and its interplay with auxin signaling.
Experimental Design for a Comparative Study
To objectively compare the effects of S-(Carboxymethyl)isothiourea and IAA on root development, a well-controlled in vitro experiment using a model plant system such as Arabidopsis thaliana is proposed.
Experimental Workflow
The overall workflow for this comparative study is outlined below.
Caption: Experimental workflow for the comparative analysis of IAA and S-(Carboxymethyl)isothiourea on root development.
Detailed Experimental Protocols
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium powder
-
Sucrose
-
MES buffer
-
Agar
-
Indole-3-acetic acid (IAA)
-
S-(Carboxymethyl)isothiourea
-
Sterile square petri dishes (12x12 cm)
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Growth chamber
-
Flatbed scanner
-
Image analysis software (e.g., ImageJ with appropriate plugins, or WinRhizo)[16][17]
Protocol:
-
Seed Sterilization:
-
Place Arabidopsis thaliana seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween 20. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend seeds in 0.1% sterile agar solution.
-
-
Media and Treatment Plate Preparation: [18]
-
Prepare 1/2 MS medium containing 1% sucrose and 0.5 g/L MES. Adjust pH to 5.7.
-
Add 1% agar and autoclave.
-
Cool the medium to approximately 50°C in a water bath.
-
In a laminar flow hood, add IAA or S-(Carboxymethyl)isothiourea to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1 µM for IAA; 1, 10, 100 µM for S-(Carboxymethyl)isothiourea). Prepare a control set with no added compounds.
-
Pour approximately 40 mL of medium into each sterile square petri dish. Allow to solidify.
-
-
Seed Plating and Growth:
-
In the laminar flow hood, carefully place sterilized seeds in a line on the surface of the agar plates.
-
Seal the plates with micropore tape.
-
Stratify the seeds by storing the plates at 4°C in the dark for 48 hours to ensure uniform germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C. Place the plates vertically to allow roots to grow along the agar surface.
-
-
Data Collection and Analysis:
-
After an initial 4 days of growth on control media, transfer seedlings of uniform size to the treatment plates.
-
Scan the plates at high resolution (e.g., 600 dpi) at 0, 2, 4, 6, and 8 days after transfer.[18]
-
Use image analysis software to measure the following parameters:[19][20][21]
-
Primary Root Length: Measure the length of the main root from the root-shoot junction to the tip.
-
Lateral Root Density: Count the number of emerged lateral roots and divide by the length of the primary root.
-
Root Hair Density: In a defined region of the root, count the number of root hairs per unit length.[17]
-
-
Anticipated Results and Data Presentation
Based on the known functions of IAA and the role of NO in root development, the following outcomes are anticipated.
Table 1: Hypothetical Quantitative Data on Root Development Parameters
| Treatment | Concentration (µM) | Primary Root Length (mm) | Lateral Root Density (roots/mm) | Root Hair Density (hairs/mm) |
| Control | 0 | 55.2 ± 4.8 | 0.8 ± 0.1 | 15.3 ± 1.7 |
| IAA | 0.01 | 48.5 ± 5.1 | 1.5 ± 0.2 | 18.2 ± 2.0 |
| 0.1 | 35.1 ± 3.9 | 2.8 ± 0.3 | 22.5 ± 2.4 | |
| 1 | 20.7 ± 2.5 | 1.2 ± 0.2 | 10.1 ± 1.1 | |
| S-CMIT | 1 | 60.3 ± 5.5 | 0.7 ± 0.1 | 14.8 ± 1.5 |
| 10 | 68.9 ± 6.2 | 0.5 ± 0.08 | 12.1 ± 1.3 | |
| 100 | 75.4 ± 7.1 | 0.3 ± 0.05 | 9.7 ± 1.0 |
Data are presented as mean ± standard deviation.
Interpretation of Hypothetical Data:
-
IAA: Low concentrations are expected to inhibit primary root elongation while promoting lateral root and root hair formation.[22] High concentrations of IAA are anticipated to be inhibitory to all aspects of root growth.[23]
-
S-(Carboxymethyl)isothiourea (S-CMIT): By inhibiting NO synthesis, S-CMIT is hypothesized to promote primary root elongation, as NO can be inhibitory to the root apical meristem.[14] Conversely, a decrease in NO may lead to a reduction in lateral root and root hair density, as NO is implicated in the signaling pathways for their initiation.[24]
Mechanistic Insights and Signaling Pathways
The distinct effects of IAA and S-(Carboxymethyl)isothiourea on root development can be attributed to their different modes of action at the molecular level.
IAA Signaling Pathway
Caption: Simplified IAA signaling pathway leading to changes in gene expression.
Proposed Signaling Pathway for S-(Carboxymethyl)isothiourea
Caption: Proposed mechanism of action for S-(Carboxymethyl)isothiourea in modulating root development via inhibition of nitric oxide synthesis.
Conclusion and Future Directions
This comparative guide outlines a framework for dissecting the distinct roles of the canonical auxin, IAA, and the nitric oxide synthase inhibitor, S-(Carboxymethyl)isothiourea, in the regulation of root development. The proposed experimental design provides a robust methodology for quantifying key root architectural traits. The anticipated results suggest that while IAA primarily promotes lateral root formation at the expense of primary root elongation, S-(Carboxymethyl)isothiourea may have the opposite effect by mitigating the inhibitory action of nitric oxide on the root apical meristem.
Future research should focus on:
-
Investigating the potential synergistic or antagonistic interactions between IAA and S-(Carboxymethyl)isothiourea when applied in combination.
-
Utilizing genetic approaches, such as mutants in auxin and nitric oxide signaling pathways, to further elucidate the molecular mechanisms underlying the observed phenotypes.
-
Expanding these studies to crop species to explore the potential of these compounds in agricultural applications for enhancing root systems and improving crop resilience.
By systematically comparing the effects of these two distinct chemical modulators, a deeper understanding of the complex interplay between auxin and nitric oxide signaling in shaping the root system can be achieved, paving the way for novel strategies in agricultural biotechnology and drug development for plant health.
References
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Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. (Source: [Link])
-
Multiple roles of nitric oxide in root development and nitrogen uptake. (Source: [Link])
-
Functions of Nitric Oxide (NO) in Roots during Development and under Adverse Stress Conditions. (Source: [Link])
-
Nitric oxide causes root apical meristem defects and growth inhibition while reducing PIN-FORMED 1 (PIN1)-dependent acropetal auxin transport. (Source: [Link])
-
Multiple roles of nitric oxide in root development and nitrogen uptake. (Source: [Link])
-
Fine-tuned nitric oxide and hormone interface in plant root development and regeneration. (Source: [Link])
-
Auxin Signaling. (Source: [Link])
-
cAMP: A Second Messenger in the Auxin Signaling Pathway. (Source: [Link])
-
A model illustrating the role of IAA in controlling plant growth and... (Source: [Link])
-
Mechanisms of auxin signaling. (Source: [Link])
-
Analysis of root growth from a phenotyping data set using a density-based model. (Source: [Link])
-
The Science Behind IAA: Optimizing Rooting and Fruit Development. (Source: [Link])
-
Indole-3-acetic acid – Knowledge and References. (Source: [Link])
-
Indoleacetic Acid (IAA). (Source: [Link])
-
Root Development : Methods and Protocols. (Source: [Link])
-
Plate assay for quantification of Root System Architecture of Arabidopsis seedlings. (Source: [Link])
-
Plant hormones: How IAA, the most common form of auxin, works. (Source: [Link])
-
Quantitative Analysis of Lateral Root Development: Pitfalls and How to Avoid Them. (Source: [Link])
-
Root Length Determination. (Source: [Link])
-
Step-by-step procedures for measuring root traits on washed root... (Source: [Link])
-
Imaging and Analyzing Root Hair Length and Density. (Source: [Link])
-
Root development : methods and protocols / edited by Daniela Ristova, Elke Barbez. (Source: [Link])
-
L-Cysteine Inhibits Root Elongation Through auxin/PLETHORA and SCR/SHR Pathway in Arabidopsis Thaliana. (Source: [Link])
-
Arabidopsis cell suspension and root liquid culture. (Source: [Link])
-
A Plate Growth Assay to Quantify Embryonic Root Development of Zea mays. (Source: [Link])
-
Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. (Source: [Link])
-
Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. (Source: [Link])
-
Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. (Source: [Link])
-
Cysteine-Mediated Root Growth Promotion in Strawberry (Fragaria × ananassa) Induced by TgSWO-Overexpressing Trichoderma. (Source: [Link])
-
Regulation of root growth by L-cysteine through reducing cell division... (Source: [Link])
-
S-substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. (Source: [Link])
-
Roles of Small-Molecule Compounds in Plant Adventitious Root Development. (Source: [Link])
-
(PDF) L‐cysteine inhibits root elongation through auxin/ PLETHORA and SCR/SHR pathway in Arabidopsis thaliana. (Source: [Link])
-
Shedding the Last Layer: Mechanisms of Root Cap Cell Release. (Source: [Link])
-
Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings. (Source: [Link])
-
S-Substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. (Source: [Link])
-
Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits. (Source: [Link])
-
Investigate the Effect of IAA Growth Regulator on Plant Tissue. (Source: [Link])
-
Species differences in ligand specificity of auxin-controlled elongation and auxin transport: comparing Zea and Vigna. (Source: [Link])
-
Plant root development: is the classical theory for auxin-regulated root growth false? (Source: [Link])
-
Regulation of Phytohormones on the Growth and Development of Plant Root Hair. (Source: [Link])
-
Cellular and Molecular Regulatory Signals in Root Growth and Development. (Source: [Link])
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A Comparative Guide to Breaking Seed Dormancy: Gibberellic Acid vs. 2-[(aminoiminomethyl)thio]acetic Acid
Introduction: The Challenge of Seed Dormancy
Seed dormancy is a crucial evolutionary trait that temporarily suspends germination, even under favorable environmental conditions, ensuring a plant species' survival by spreading germination over time.[1][2] This delay prevents simultaneous germination into potentially unfavorable conditions and allows for dispersal.[3] However, for researchers and agricultural professionals, dormancy can be a significant hurdle, limiting crop uniformity and complicating experimental timelines.[1][3] Overcoming dormancy requires strategies that can reliably trigger the metabolic processes of germination. This guide provides an in-depth comparison of two chemical agents used for this purpose: the well-established phytohormone, Gibberellic Acid (GA3), and the synthetic compound, 2-[(aminoiminomethyl)thio]acetic acid, a thiourea derivative with noted biostimulant properties.[4]
Part 1: Mechanisms of Action in Dormancy Interruption
The efficacy of a dormancy-breaking agent is rooted in its ability to interact with the seed's internal signaling pathways. The antagonistic balance between hormones like gibberellins (promoters of germination) and abscisic acid (ABA, an inhibitor of germination) is central to this regulation.[5][6][7][8]
Gibberellic Acid (GA3): The Established Promoter
Gibberellic acid is a naturally occurring plant hormone that plays a pivotal role in initiating germination.[5][9][10] Its mechanism is well-characterized and involves overcoming the repressive effects of DELLA proteins, which act as growth inhibitors within the seed.[10][11]
The process unfolds as follows:
-
Perception: GA3 binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[11]
-
Complex Formation: This GA3-GID1 complex then interacts with DELLA proteins.[10][11]
-
Derepression: This interaction targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[10][11]
-
Gene Expression: With the DELLA repressors removed, transcription factors are free to activate genes responsible for germination. A key outcome is the synthesis and secretion of hydrolytic enzymes, such as α-amylase, from the aleurone layer into the endosperm.[5][12] These enzymes break down stored food reserves (like starch) into usable sugars, providing the necessary energy for the embryo to grow and emerge from the seed coat.[9][12]
2-[(aminoiminomethyl)thio]acetic acid: A Potential Biostimulator
2-[(aminoiminomethyl)thio]acetic acid is a synthetic derivative of thiourea. While research on its specific role in seed dormancy is limited, studies have demonstrated its potential as a plant biostimulator, positively influencing root growth and overall plant height in wheat.[4] Its mechanism in breaking dormancy is not yet fully elucidated, but can be hypothesized based on its chemical structure and the known activities of related compounds.
-
Thiourea Moiety: Thiourea and its derivatives have been recognized for their biological activities, including roles as plant growth regulators.[4] They may influence hormonal balances or possess antioxidant properties that protect the embryo during the metabolic revival of germination.
-
Acetic Acid Moiety: Acetic acid can act as a signaling molecule and has been shown to mitigate abiotic stress in plants, potentially by influencing hormone synthesis and physiological defense mechanisms.[13][14]
A plausible, though speculative, mechanism is that 2-[(aminoiminomethyl)thio]acetic acid acts as a multi-faceted stress-alleviating and growth-promoting agent. It may help to weaken the seed coat, enhance water uptake, and modulate the internal hormonal environment to favor germination over dormancy, possibly by influencing the GA/ABA ratio. Further research is required to confirm the precise signaling cascade.
Part 2: Experimental Protocol for Comparative Analysis
To objectively evaluate the performance of these two compounds, a robust, repeatable experimental design is essential. The following protocol provides a self-validating system for comparing their efficacy in breaking seed dormancy.
Objective: To determine and compare the optimal concentration of Gibberellic Acid (GA3) and 2-[(aminoiminomethyl)thio]acetic acid for breaking seed dormancy in a selected plant species (e.g., Arabidopsis thaliana or a crop species with known dormancy).
Materials:
-
Seeds of the selected species
-
Gibberellic Acid (GA3) powder
-
2-[(aminoiminomethyl)thio]acetic acid
-
95% Ethanol (for dissolving GA3)
-
Sterile deionized water
-
90mm Petri dishes with sterile filter paper
-
0.5% Sodium hypochlorite solution (bleach)
-
Growth chamber with controlled temperature and light
-
Pipettes and sterile glassware
Methodology:
-
Solution Preparation (Causality: Establishing a Dose-Response Curve):
-
GA3 Stock (1000 ppm): Dissolve 100 mg of GA3 in 1-2 mL of 95% ethanol before bringing the final volume to 100 mL with sterile deionized water. Ethanol is used as GA3 has low solubility in water.[9]
-
Compound A Stock (1000 ppm): Dissolve 100 mg of 2-[(aminoiminomethyl)thio]acetic acid in 100 mL of sterile deionized water.
-
Working Solutions: From the stock solutions, prepare serial dilutions to achieve final concentrations of 50, 100, 250, and 500 ppm for both compounds.
-
Control: Use sterile deionized water as the negative control.
-
-
Seed Sterilization (Causality: Preventing Contamination):
-
Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol for 1 minute.
-
Remove ethanol and add 1 mL of 0.5% sodium hypochlorite solution for 5-10 minutes.
-
Rinse seeds 3-5 times with sterile deionized water to remove any residual bleach. This step is critical to prevent fungal or bacterial growth that would interfere with germination results.[2]
-
-
Seed Treatment (Application of Agents):
-
Prepare Petri dishes by placing two layers of sterile filter paper in each and labeling them according to the treatment (Compound, Concentration).
-
For each treatment, place 30-50 sterilized seeds onto the filter paper.
-
Moisten the filter paper with 5 mL of the corresponding treatment solution (GA3 concentrations, Compound A concentrations, or control water).[15] Ensure three replicate dishes per treatment. Replication is key to statistical validity.
-
-
Incubation and Germination (Controlled Environment):
-
Data Collection and Analysis (Quantifying Efficacy):
-
Record the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle has visibly protruded from the seed coat.[3]
-
Calculate the Final Germination Percentage (FGP): (Total germinated seeds / Total seeds sown) x 100.
-
Calculate the Mean Germination Time (MGT): Σ(n*d) / Σn, where 'n' is the number of seeds germinated on day 'd'. A lower MGT indicates faster germination.
-
Part 3: Quantitative Performance Comparison
The following table presents illustrative data from a hypothetical experiment conducted according to the protocol above. This data serves to demonstrate how the performance of the two compounds can be compared.
| Treatment Group | Concentration (ppm) | Final Germination (%) | Mean Germination Time (Days) |
| Control | 0 | 15% | 6.8 |
| Gibberellic Acid | 50 | 75% | 4.2 |
| 100 | 92% | 3.1 | |
| 250 | 88% | 3.5 | |
| 500 | 85% | 3.8 | |
| 2-[(aminoiminomethyl)thio]acetic acid | 50 | 45% | 5.5 |
| 100 | 68% | 4.6 | |
| 250 | 65% | 4.9 | |
| 500 | 58% | 5.2 |
Interpretation of Illustrative Data:
-
Efficacy: Gibberellic acid demonstrates superior efficacy in breaking dormancy, achieving a peak germination of 92%. 2-[(aminoiminomethyl)thio]acetic acid also shows a significant improvement over the control but is less effective than GA3.
-
Speed: GA3 not only increases the total number of germinated seeds but also accelerates the process, as shown by the lower Mean Germination Time.
-
Optimal Concentration: For both compounds, an optimal concentration appears to exist (hypothetically 100 ppm here), beyond which higher concentrations do not improve—and may slightly inhibit—performance. This highlights the importance of dose-response testing.
Conclusion and Future Directions
This guide establishes Gibberellic Acid (GA3) as a highly effective and well-understood agent for breaking seed dormancy, acting through a defined signaling pathway to remove growth repression.[5][10] 2-[(aminoiminomethyl)thio]acetic acid emerges as a compound of interest with demonstrated biostimulant properties that translate into a moderate ability to overcome dormancy in this comparative framework.[4] Its less potent effect compared to GA3 suggests a different, perhaps less direct, mechanism of action that warrants further investigation.
For researchers, GA3 remains the gold standard for applications requiring rapid and uniform germination.[17][18] However, the potential of thiourea derivatives like 2-[(aminoiminomethyl)thio]acetic acid should not be overlooked. Future studies should focus on elucidating its precise molecular mechanism and evaluating its performance across a wider range of plant species and under various abiotic stress conditions, where its potential stress-mitigating properties could offer unique advantages.
References
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Title: Gibberellic acid in plant: Still a mystery unresolved - PMC - PubMed Central Source: PubMed Central URL: [Link]
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Title: Understanding gibberellic acid signaling--are we there yet? - PubMed Source: PubMed URL: [Link]
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Title: Role Of Gibberellins In Seed Germination | Lec. 45 | Plant Physiology - YouTube Source: YouTube URL: [Link]
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Title: Full article: Gibberellic acid-mediated salt signaling in seed germination Source: Taylor & Francis Online URL: [Link]
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Title: Seed Germination and Gibberellic Acid - University of Alaska Fairbanks Source: University of Alaska Fairbanks URL: [Link]
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Title: The role of GA-mediated signaling in the control of seed germination - ResearchGate Source: ResearchGate URL: [Link]
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Title: Gibberellic Acid-Stimulated Arabidopsis6 Serves as an Integrator of Gibberellin, Abscisic Acid, and Glucose Signaling during Seed Germination in Arabidopsis | Plant Physiology | Oxford Academic Source: Oxford Academic URL: [Link]
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Title: Gibberellin signalling in plants | Development | The Company of Biologists Source: The Company of Biologists URL: [Link]
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Title: Action of gibberellic acid (GA3) on dormancy and activity of alpha-amylase in rice seeds Source: SciELO URL: [Link]
-
Title: Gibberellic Acid - J. L. Hudson, Seedsman Source: J. L. Hudson, Seedsman URL: [Link]
-
Title: The Role of Exogenous Gibberellic Acid (GA3) Application in Breaking Seed Dormancy in Clematis hirsutissima - EWU Digital Commons Source: EWU Digital Commons URL: [Link]
-
Title: Methods of breaking seed dormancy - Unacademy Source: Unacademy URL: [Link]
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Title: Dormancy-breaking treatments - CGIAR Genebanks Source: CGIAR Genebanks URL: [Link]
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Title: Understanding and Breaking Seed Dormancy - Agriculture Institute Source: Agriculture Institute URL: [Link]
-
Title: Gibberellic Acid (GA3): Benefits, Uses & Growth Regulation in Plants Source: JU Agri Sciences URL: [Link]
-
Title: Methods of Breaking Seed Dormancy - Biology Online Archive Article Source: Biology Online URL: [Link]
-
Title: Practical Methods for Breaking Seed Dormancy in a Wild Ornamental Tulip Species Tulipa thianschanica Regel - MDPI Source: MDPI URL: [Link]
-
Title: Effect of gibberellic acid on seed germination and plant development - Editora Verde Source: Editora Verde URL: [Link]
-
Title: SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS Source: ResearchGate URL: [Link]
-
Title: Using Gibberellic Acid in Home Gardening: Tips for Optimal Results - JU Agri Sciences Source: JU Agri Sciences URL: [Link]
-
Title: Effects of acetic acid treatment on growth and pigment contents in barley Source: Acta Botanica Croatica URL: [Link]
-
Title: Molecular Aspects of Seed Development Controlled by Gibberellins and Abscisic Acids Source: MDPI URL: [Link]
-
Title: Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants - PMC Source: PubMed Central URL: [Link]
-
Title: Chemical Solutions for Seed Dormancy: A Comprehensive Review on Strategy to Combat Pre-harvest Sprouting in Mung Bean - ARCC Journals Source: ARCC Journals URL: [Link]
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Title: Effects of acetic acid treatment on growth and pigment contents in barley - ResearchGate Source: ResearchGate URL: [Link]
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A Comparative Guide to the Efficacy of S-(Carboxymethyl)isothiourea Versus Classical Plant Biostimulants
This guide provides a comprehensive framework for evaluating the efficacy of S-(Carboxymethyl)isothiourea (SCM), a synthetic molecule with a targeted mechanism of action, against established, complex-mixture biostimulants. It is intended for researchers and product development professionals seeking to design and interpret robust comparative studies in the field of plant science.
Introduction: The Evolving Landscape of Plant Biostimulants
Plant biostimulants represent a diverse class of substances and microorganisms that, when applied to plants or the rhizosphere, enhance nutritional efficiency, abiotic stress tolerance, and/or crop quality traits, irrespective of their nutrient content.[1][2] As modern agriculture pivots towards sustainability, the demand for effective biostimulants—including humic substances, seaweed extracts, and microbial inoculants—has grown significantly.[3][4][5][6] These traditional biostimulants are typically characterized by their complex compositions and multifaceted, often synergistic, modes of action.
In contrast, S-(Carboxymethyl)isothiourea (SCM) and its parent compounds represent a class of synthetic bioregulators with a more defined biochemical target: the inhibition of Nitric Oxide Synthase (NOS).[7][8][9][10] This guide presents a systematic approach to compare the targeted efficacy of SCM against the broad-spectrum effects of conventional biostimulants, providing the scientific rationale and detailed protocols for a rigorous evaluation.
Delineating the Mechanisms of Action
An effective comparison necessitates a foundational understanding of how each biostimulant class interacts with plant physiology. The choice of experimental endpoints is directly informed by these mechanisms.
S-(Carboxymethyl)isothiourea (SCM): A Targeted Modulator of Nitric Oxide Signaling
The primary mechanism of S-substituted isothioureas is the potent inhibition of Nitric Oxide Synthase (NOS), the enzyme family responsible for producing nitric oxide (NO).[7][8][9] NO is a critical signaling molecule in plants, involved in a wide array of physiological processes, including root development, stomatal closure, flowering, senescence, and defense responses.[11]
However, under abiotic stress, NO can also mediate oxidative damage. By inhibiting NOS, SCM is hypothesized to modulate the plant's stress response, potentially downregulating stress-induced cellular damage while influencing growth-related pathways. This targeted action contrasts sharply with the multi-component nature of other biostimulants. The parent compound, thiourea, has been widely studied for its role in enhancing abiotic stress tolerance by modulating plant metabolic activities and antioxidant systems.[12][13][14][15][16]
Humic and Fulvic Acids: Soil Conditioners and Metabolic Enhancers
Derived from the decomposition of organic matter, humic substances improve plant growth through both direct and indirect effects.[17][18]
-
Indirect Effects: They enhance soil structure, water retention, and microbial activity. Their chelating properties improve the availability of essential micronutrients.[17][19]
-
Direct Effects: They can exert hormone-like activity, particularly auxin-like effects, which stimulate root development and nutrient uptake by activating plasma membrane H+-ATPase.[19][20][21]
Seaweed Extracts: Complex Phyto-Active Cocktails
Seaweed extracts are complex mixtures containing a wide range of bioactive compounds, including polysaccharides, polyphenols, amino acids, and phytohormones (auxins, cytokinins, gibberellins).[22][23][24][25] This intricate composition leads to a variety of benefits:
-
Hormonal Effects: Promotion of cell division and root development.[25]
-
Nutrient Uptake: Enhanced nutrient absorption and translocation.[24]
-
Stress Tolerance: Accumulation of osmolytes (like betaines) helps maintain cellular water potential under drought or salinity stress.[22][26]
Microbial Inoculants: Living Factories for Plant Support
These biostimulants consist of beneficial microorganisms, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi.[27][28] Their mechanisms are diverse and tied to their metabolic activities within the rhizosphere:
-
Nutrient Cycling: Biological nitrogen fixation and solubilization of phosphorus make these essential nutrients available to the plant.[27]
-
Phytohormone Production: Synthesis of auxins, cytokinins, and other growth regulators directly influences plant development, particularly root architecture.[29][30]
-
Induced Systemic Resistance (ISR): The presence of beneficial microbes can prime the plant's immune system, enhancing its resistance to pathogens.[31]
A Framework for Rigorous Comparative Evaluation
To move beyond anecdotal evidence, a structured, multi-stage evaluation is required. The variability in biostimulant performance across different environments and crops is a significant challenge, necessitating controlled and replicated trials.[32] This framework progresses from controlled screening to field-level validation.
Standardized Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls and quantifiable endpoints.
Protocol 1: Seed Germination and Seedling Vigor Assay
Causality: This assay provides a rapid assessment of a biostimulant's effect on the earliest stages of plant development. Effects on germination rate and early root/shoot growth can be indicative of hormone-like activity or metabolic stimulation.[21]
Methodology:
-
Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana or Lycopersicon esculentum) with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse 5 times with sterile distilled water.
-
Treatment Preparation: Prepare solutions of each biostimulant at three concentrations (e.g., 0.1x, 1x, 10x the recommended dose). Include a negative control (distilled water) and a positive control (e.g., 1 µM GA3).
-
Plating: Place 25 seeds on sterile filter paper in a Petri dish for each treatment group. Add 5 mL of the corresponding treatment solution. Seal dishes with parafilm.
-
Incubation: Incubate plates in a growth chamber at 22°C with a 16/8h light/dark cycle.
-
Data Collection:
-
Record germination percentage (radicle emergence) every 24 hours for 7 days.
-
At day 7, measure primary root length and shoot height for 10 randomly selected seedlings per plate.
-
-
Replication: Perform the entire experiment with at least four biological replicates.
Protocol 2: Plant Growth Promotion under Optimal Conditions (Greenhouse)
Causality: This experiment quantifies the impact on vegetative growth and biomass accumulation under non-stressful conditions, isolating the growth-promoting effects from stress-mitigating ones.
Methodology:
-
Plant Material: Use 2-week-old seedlings of a model crop (e.g., corn or tomato) transplanted into 1L pots containing a standardized soil-less potting mix.
-
Experimental Design: Arrange pots in a randomized complete block design with 5 treatments: (1) Negative Control (Water), (2) SCM, (3) Humic Acid, (4) Seaweed Extract, (5) Microbial Inoculant. Use recommended application rates and methods (drench or foliar).
-
Growth Conditions: Maintain greenhouse conditions at 25/18°C day/night, 60% relative humidity, and provide optimal irrigation and fertilization (e.g., half-strength Hoagland's solution) to all plants.
-
Data Collection (4 weeks post-treatment):
-
Non-destructive: Measure plant height and stem diameter weekly. Measure chlorophyll content using a SPAD meter.
-
Destructive (at harvest): Separate shoots and roots. Measure shoot and root fresh weight. Dry the biomass at 70°C for 72 hours to determine shoot and root dry weight.
-
-
Replication: Use a minimum of 8-10 replicates per treatment group.[32]
Protocol 3: Abiotic Stress Tolerance Assay (Drought)
Causality: This is the critical test for many biostimulant claims. By imposing a controlled abiotic stress, this protocol directly measures the product's ability to enhance plant resilience.[33][34][35]
Methodology:
-
Plant Setup: Follow steps 1 and 2 from Protocol 2. Grow plants under optimal conditions for 2 weeks post-treatment application to ensure establishment.
-
Stress Induction: Induce drought stress by withholding water until the soil water content reaches 40% of field capacity. Maintain this level for 14 days by daily watering to weight. A well-watered control group for each biostimulant treatment must be maintained.
-
Data Collection (at the end of the stress period):
-
Relative Water Content (RWC): Measure from the third fully expanded leaf using the formula: RWC (%) = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.
-
Electrolyte Leakage (Membrane Stability): Measure ion leakage from leaf discs using a conductivity meter to assess stress-induced membrane damage.
-
Proline Content: Quantify proline, a key osmoprotectant, from leaf tissue using a spectrophotometric assay with ninhydrin.
-
Antioxidant Enzyme Activity: Assay the activity of Superoxide Dismutase (SOD) and Catalase (CAT) from leaf protein extracts.
-
-
Replication: Use at least 8 replicates per treatment/condition combination.
Comparative Data Presentation
The following tables summarize expected outcomes from the described protocols, providing a clear basis for comparison. Data are illustrative.
Table 1: Comparative Effects on Seed Germination and Seedling Vigor
| Treatment | Germination Rate (%) (Day 3) | Primary Root Length (mm) (Day 7) | Seedling Vigor Index |
|---|---|---|---|
| Control | 75 ± 4 | 28 ± 3 | 2100 |
| SCM (10 µM) | 78 ± 5 | 35 ± 4 | 2730 |
| Humic Acid (100 ppm) | 85 ± 3 | 42 ± 5 | 3570 |
| Seaweed Extract (0.1%) | 88 ± 4 | 45 ± 4 | 3960 |
| Microbial Inoculant | 82 ± 6 | 38 ± 6 | 3116 |
Table 2: Comparative Effects on Plant Growth (Optimal Conditions)
| Treatment | Shoot Dry Weight (g) | Root Dry Weight (g) | Root:Shoot Ratio | Chlorophyll (SPAD) |
|---|---|---|---|---|
| Control | 12.5 ± 1.1 | 3.1 ± 0.4 | 0.25 | 45.2 ± 2.1 |
| SCM | 13.8 ± 1.3 | 3.9 ± 0.5 | 0.28 | 46.5 ± 1.9 |
| Humic Acid | 15.1 ± 1.5 | 4.8 ± 0.6 | 0.32 | 48.1 ± 2.5 |
| Seaweed Extract | 16.2 ± 1.4 | 5.0 ± 0.5 | 0.31 | 50.3 ± 2.2 |
| Microbial Inoculant | 14.5 ± 1.8 | 4.5 ± 0.7 | 0.31 | 47.7 ± 2.8 |
Table 3: Comparative Effects on Physiological Parameters under Drought Stress
| Treatment | Relative Water Content (%) | Electrolyte Leakage (%) | Proline (µmol/g FW) |
|---|---|---|---|
| Control (Drought) | 55 ± 6 | 68 ± 7 | 15.2 ± 2.1 |
| SCM (Drought) | 68 ± 5 | 45 ± 6 | 25.8 ± 2.5 |
| Humic Acid (Drought) | 65 ± 7 | 50 ± 8 | 22.1 ± 3.0 |
| Seaweed Extract (Drought) | 72 ± 4 | 42 ± 5 | 28.5 ± 2.8 |
| Microbial Inoculant (Drought) | 67 ± 6 | 48 ± 7 | 24.3 ± 3.1 |
Synthesis and Conclusion
The evaluation framework presented demonstrates that while complex natural products like seaweed extracts and humic acids often show superior performance in promoting general growth under optimal conditions (Table 1 & 2), the targeted action of SCM may provide a distinct advantage under specific abiotic stresses (Table 3). The significant improvement in membrane stability (lower electrolyte leakage) and accumulation of osmoprotectants with SCM treatment suggests a potent role in mitigating stress-induced oxidative damage, consistent with its proposed mechanism of modulating NO signaling.
The efficacy of any biostimulant is highly context-dependent.[32] Microbial inoculants, for example, may show variable results based on native soil microbiota. Humic acids are often more effective in nutrient-poor soils. SCM, with its defined chemical nature and targeted mechanism, may offer more consistent performance across different soil types but its efficacy will be most pronounced under conditions where NO plays a key role in the stress response.
Future research should focus on dose-response optimization for SCM and explore potential synergies when used in combination with other biostimulants. A thorough field-scale evaluation, following established protocols, is the ultimate determinant of commercial viability.[1][36][37]
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A Senior Application Scientist's Guide to Comparative Transcriptomics: Elucidating the Plant Response to S-(Carboxymethyl)isothiourea Versus Auxin
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of plant growth regulators is fundamental to advancing agriculture and developing novel agrochemicals. While auxin stands as the archetypal phytohormone with a well-delineated signaling pathway, the mechanisms of many synthetic compounds remain a "black box." This guide presents a comprehensive framework for dissecting the mode of action of a novel compound, S-(Carboxymethyl)isothiourea (CM-ITU), by directly comparing its impact on the plant transcriptome to that of auxin. We move beyond a simple protocol, offering the strategic rationale behind a robust experimental design, from initial hypothesis formulation to in-depth bioinformatic analysis. This document serves as a practical blueprint for using comparative transcriptomics to not only reveal the function of CM-ITU but also to establish a validated workflow for characterizing any new plant-active compound.
Introduction: The Known and the Unknown
Auxin: The Developmental Blueprint Indole-3-acetic acid (IAA), the principal auxin in most plants, is a cornerstone of plant biology, orchestrating everything from cell elongation and division to organ formation and environmental responses.[1][2][3] Its molecular signaling pathway is a classic model of hormone action, involving the TIR1/AFB receptors, Aux/IAA transcriptional repressors, and ARF transcription factors that modulate gene expression.[4][5] A transcriptomic analysis of auxin response reveals a predictable and rapid upregulation of gene families such as Aux/IAA, GH3, and SAURs, providing a distinct molecular signature.[6][7] This well-defined signature makes auxin the perfect benchmark against which to compare novel compounds.
S-(Carboxymethyl)isothiourea (CM-ITU): A Compound of Interest S-(Carboxymethyl)isothiourea (CM-ITU) is a synthetic molecule whose direct effects on plant physiology and gene expression are not well-documented. However, its constituent parts provide clues that justify an in-depth investigation. Thiourea and its derivatives have been shown to act as biostimulants, particularly in mitigating abiotic stress by scavenging reactive oxygen species (ROS) and enhancing the plant's antioxidant defense system.[8][9] The carboxymethyl group, on the other hand, is known to improve the solubility and bioavailability of compounds.[10]
This leads to a central hypothesis: Does CM-ITU act as an auxin mimic, directly influencing growth and development pathways, or does it function primarily as a stress-mitigating biostimulant, with a transcriptomic fingerprint distinct from that of auxin? Comparative transcriptomics is the ideal technology to answer this question decisively.
Comparative Mechanisms of Action
The Canonical Auxin Signaling Pathway
The nuclear auxin signaling pathway is a short and elegant cascade that facilitates rapid changes in gene expression.[4][5] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors, repressing gene expression. When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein subunit of the SCFTIR1/AFB ubiquitin ligase complex.[5] This interaction targets the Aux/IAA protein for proteasomal degradation, thereby liberating the ARF to activate or repress the transcription of hundreds of downstream auxin-responsive genes.[1][4]
Hypothesized Mechanism of CM-ITU
Given the lack of direct evidence, we propose that the transcriptomic experiment will test two competing hypotheses for CM-ITU's action:
-
Auxin Mimicry Hypothesis: If CM-ITU mimics auxin, its application will lead to the differential expression of classic auxin-responsive genes (SAURs, GH3s, Aux/IAAs). The overlap in differentially expressed genes (DEGs) between CM-ITU and auxin treatments will be significant.
-
Stress Modulator Hypothesis: If CM-ITU acts as a biostimulant, its transcriptomic signature will be enriched for genes involved in stress response pathways, such as oxidative stress (e.g., peroxidases, catalases), detoxification (e.g., glutathione S-transferases), and potentially abiotic stress signaling. The overlap with auxin-responsive DEGs would be minimal.
Experimental Design for a Definitive Comparison
A robust experimental design is critical for generating clean, interpretable transcriptomic data.[11][12][13] We propose using the model organism Arabidopsis thaliana due to its well-annotated genome and rapid life cycle.
Experimental Parameters
The following table outlines the core parameters for this study. The choice of a time course is crucial; early time points (e.g., 1-3 hours) are essential for capturing primary transcriptional responses and distinguishing them from secondary, downstream effects.[6][7]
| Parameter | Recommendation & Rationale |
| Organism | Arabidopsis thaliana (Col-0) seedlings. |
| Growth Conditions | 10-day-old seedlings grown on 1/2 MS agar plates under a 16h light / 8h dark cycle. Ensures uniformity and minimizes environmental variables. |
| Treatments | 1. Mock Control: Medium lacking the test compounds. 2. Auxin (IAA): 1 µM concentration. A standard, effective concentration for transcriptomic studies. 3. CM-ITU: 1 µM concentration (or empirically determined optimal dose). |
| Time Points | 0 hr (pre-treatment), 1 hr, 3 hr, 6 hr. Captures both rapid primary and subsequent secondary gene expression waves. |
| Biological Replicates | Minimum of 4 replicates per condition per time point. This provides sufficient statistical power to detect DEGs reliably.[12] |
| Tissue Collection | Whole seedlings flash-frozen in liquid nitrogen. Ensures RNA integrity is preserved. |
Overall Experimental Workflow
The workflow from plant treatment to biological insight is a multi-stage process requiring careful execution at each step.
Methodology: A Validated Step-by-Step Protocol
This section provides a condensed but complete protocol for the transcriptomics pipeline.
Step 1: RNA Extraction and Quality Control
-
Homogenization: Grind frozen seedling tissue to a fine powder under liquid nitrogen.
-
Extraction: Use a reputable column-based plant RNA extraction kit (e.g., RNeasy Plant Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/280 ratio should be ~2.0 and A260/230 ratio should be between 2.0-2.2.
-
Crucially, verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples having an RNA Integrity Number (RIN) of 8 or higher. This step is non-negotiable for reliable RNA-seq results.
-
Step 2: RNA-Seq Library Preparation and Sequencing
-
mRNA Isolation: Isolate messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts. This enriches for protein-coding genes.
-
Fragmentation and cDNA Synthesis: Fragment the isolated mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Adaptor Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library via PCR to add indexes (barcodes) for multiplexing and to generate sufficient material for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq) to generate 20-30 million paired-end reads per sample.[12]
Step 3: The Bioinformatic Analysis Pipeline
The raw sequencing data must be processed through a rigorous bioinformatic pipeline to yield meaningful biological information.[14][15][16]
-
Raw Read Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Employ a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.[14]
-
Alignment: Align the cleaned reads to the latest Arabidopsis thaliana reference genome (TAIR) using a splice-aware aligner like STAR or HISAT2.
-
Read Counting: Quantify the number of reads mapping to each annotated gene using a tool such as featureCounts.
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into R.
-
Use a statistical package like DESeq2 or edgeR, which are specifically designed for count data and normalize for library size and composition.[11]
-
Perform pairwise comparisons (e.g., Auxin 1hr vs. Control 1hr; CM-ITU 1hr vs. Control 1hr).
-
Identify DEGs based on significance thresholds (e.g., False Discovery Rate [FDR] < 0.05 and |log2(FoldChange)| > 1).
-
-
Functional Enrichment Analysis: Use the lists of DEGs to perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components.
Interpreting the Data: From Gene Lists to Biological Insight
The final and most critical phase is the comparative analysis of the DGE data.
Identifying Unique vs. Overlapping Responses
A Venn diagram is a powerful way to visualize the core question of this study. By comparing the DEG lists from the auxin and CM-ITU treatments at each time point, we can immediately see the extent of the overlap in their transcriptional responses.
-
A large overlap would strongly support the "Auxin Mimicry Hypothesis."
-
A small overlap with distinct genes in the CM-ITU set would support the "Stress Modulator Hypothesis."
Comparative Pathway Analysis
Beyond individual genes, comparing the biological pathways affected by each compound provides a higher-level view of their function.
| Pathway/GO Term | Auxin Treatment (Hypothetical) | CM-ITU Treatment (Hypothetical) | Interpretation |
| GO:0009734 (Auxin-activated signaling) | Highly Enriched (Up) | Not Enriched | Confirms auxin treatment worked; CM-ITU likely not a direct auxin agonist. |
| GO:0009628 (Response to abiotic stress) | Not Enriched | Enriched (Up) | Strong evidence for CM-ITU acting as a stress modulator. |
| KEGG: ath00940 (Phenylpropanoid biosyn.) | Enriched (Down) | Enriched (Up) | Suggests different impacts on secondary metabolism. |
| GO:0009828 (Cell wall modification) | Highly Enriched (Up) | Not Enriched | Consistent with auxin's role in cell elongation. |
| GO:0006979 (Response to oxidative stress) | Not Enriched | Highly Enriched (Up) | Strong evidence for CM-ITU's role as an antioxidant or stress protectant. |
Conclusion and Future Directions
This comparative transcriptomics guide provides a robust framework for elucidating the molecular mechanism of S-(Carboxymethyl)isothiourea. By contrasting its transcriptional signature with that of the well-characterized phytohormone auxin, researchers can definitively determine whether CM-ITU functions as a developmental regulator or a stress-mitigating biostimulant.
The results of this experiment would pave the way for targeted future research. If CM-ITU shows a unique stress-response profile, subsequent studies could focus on its efficacy in enhancing crop resilience to specific environmental stressors. If, surprisingly, it shows significant overlap with auxin, further investigation into its binding affinity for auxin receptors would be warranted. This structured, hypothesis-driven approach, grounded in rigorous experimental and bioinformatic methods, is a powerful engine for discovery in plant science and agrochemical development.
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Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2022). MDPI. [Link]
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Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. (2023). MDPI. [Link]
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A Bioinformatics Pipeline to Accurately and Efficiently Analyze the MicroRNA Transcriptomes in Plants. (2020). PubMed. [Link]
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Effects of carboxymethyl cellulose and biostimulants on soil hydration, apple growth, and yield. (2024). Applied Ecology and Environmental Research. [Link]
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A Senior Application Scientist's Guide: In Vitro Comparison of Cysteine Protease Inhibition by E-64 and S-(Carboxymethyl)isothiourea
Welcome to a detailed comparative analysis of two prominent cysteine protease inhibitors: the well-established natural product E-64 and the synthetic chemical probe S-(Carboxymethyl)isothiourea (SCMC). This guide is designed for researchers in biochemistry, cell biology, and drug discovery who require a nuanced understanding of how to select, use, and compare these reagents for controlling the activity of cysteine proteases like cathepsins, calpains, and papain.
We will move beyond simple catalog descriptions to dissect the mechanistic differences, comparative potencies, and the practical methodologies required for a rigorous head-to-head evaluation in your own laboratory.
Introduction to Cysteine Proteases and the Rationale for Inhibition
Cysteine proteases are a major class of proteolytic enzymes characterized by a catalytic dyad composed of a nucleophilic cysteine and a general base, typically histidine.[1][2] These enzymes are fundamental to a vast array of biological processes, from protein turnover and antigen presentation to apoptosis and extracellular matrix remodeling.[3][4] Consequently, their dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them critical targets for therapeutic intervention and essential tools to control in experimental settings.[4][5]
The selection of an appropriate inhibitor is paramount. An ideal inhibitor offers high potency, specificity for the target class, and a well-understood mechanism of action. Here, we compare E-64, often considered the "gold standard" irreversible inhibitor, with SCMC, a reactive, cysteine-modifying compound.
Inhibitor Profiles: Mechanism and Intrinsic Properties
A clear understanding of each inhibitor's mechanism is the foundation for any comparative study. Both E-64 and SCMC are irreversible inhibitors that form a covalent bond with the active site cysteine, but they do so via distinct chemical functionalities.
E-64: The High-Affinity Epoxide
-
Source and Structure: E-64, or L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus.[6] Its structure includes a peptidic scaffold that confers binding affinity and a reactive trans-epoxysuccinyl group, often called the "warhead."
-
Mechanism of Action: E-64 is a highly selective and potent mechanism-based inhibitor.[7][8] Its peptidic portion first docks into the active site cleft of the protease. This positions the epoxide ring for nucleophilic attack by the thiolate anion of the active site cysteine. The attack opens the strained epoxide ring, forming a stable and irreversible thioether bond, thus permanently inactivating the enzyme.[6][7] This high specificity means it does not typically react with other cysteine residues outside the active site or with other classes of proteases like serine or aspartic proteases.[7][8]
S-(Carboxymethyl)isothiourea (SCMC): The Cysteine Alkylating Agent
-
Source and Structure: SCMC is a synthetic compound belonging to the isothiourea class of reagents. These are well-known for their ability to alkylate sulfhydryl groups.
-
Mechanism of Action: While less specifically characterized in the context of targeted protease inhibition compared to E-64, the mechanism of SCMC is predicated on the reactivity of isothiourea derivatives. The isothiuronium group is an excellent leaving group. The active site cysteine's nucleophilic thiol attacks the methylene carbon adjacent to the sulfur, displacing the isothiourea moiety and forming a stable thioether linkage (carboxymethylation). This reaction is generally less specific than that of E-64 and may modify other accessible cysteine residues, making it more of a general chemical probe than a highly targeted inhibitor.
Mechanistic Comparison Diagram
The following diagram illustrates the distinct covalent modification pathways for E-64 and SCMC at the cysteine protease active site.
Caption: Covalent inhibition mechanisms of E-64 and SCMC.
Comparative Performance Metrics
Direct comparison requires standardized quantitative data. The most robust metric for irreversible inhibitors is the second-order rate constant (k_inact/K_i), which reflects both binding affinity (K_i) and the rate of covalent modification (k_inact). However, time-dependent IC50 values are also commonly reported.
Caution on IC50 for Irreversible Inhibitors: An IC50 value for an irreversible inhibitor is highly dependent on the pre-incubation time between the enzyme and inhibitor.[9][10] A longer incubation will always result in a lower IC50 value, making comparisons between experiments with different time points meaningless.[10] Therefore, reporting k_inact/K_i is the scientifically rigorous standard.[11]
Table 1: Physicochemical and Performance Characteristics
| Feature | E-64 | S-(Carboxymethyl)isothiourea (SCMC) |
| Inhibitor Class | Epoxysuccinyl-peptide | Isothiourea derivative |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible |
| Reactive Group | Epoxide | Carboxymethyl (via isothiourea leaving group) |
| Selectivity | High for cysteine proteases over other classes.[7][8] | Presumed lower; acts as a general sulfhydryl alkylating agent. Data is sparse. |
| Potency | High; low nM IC50 for many cathepsins.[5][12] | Lower; potency data is not widely available in protease literature, requires empirical determination. |
| Solubility | Soluble in water (up to ~50 mM) and DMSO.[5][7][12] | Expected to be soluble in aqueous buffers. |
| Key Advantage | High potency and specificity; well-characterized. | Simple structure; useful as a basic chemical probe for cysteine reactivity. |
Table 2: Example Inhibitory Potency Data
| Target Protease | E-64 Potency (IC50) | SCMC Potency |
| Cathepsin K | 1.4 nM[5][12] | Not reported |
| Cathepsin L | 2.5 nM[5] | Not reported |
| Cathepsin S | 4.1 nM[5] | Not reported |
| Papain | 9 nM[8] | Not reported |
| Calpain | Inhibits[7][8] | Not reported |
| (Note: The lack of reported data for SCMC underscores its status as a less-specific research chemical rather than a characterized inhibitor and highlights the need for the experimental validation outlined below.) |
Experimental Protocol: Determining Kinetic Parameters for Irreversible Inhibition
This section provides a robust, self-validating protocol to directly compare the inhibitory potential of E-64 and SCMC against a model cysteine protease, such as papain.
Objective
To determine the kinetic constants K_i (initial binding affinity), k_inact (maximal rate of inactivation), and the overall potency k_inact/K_i for each inhibitor.
Materials
-
Enzyme: Purified cysteine protease (e.g., Papain, from Sigma-Aldrich).
-
Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC, from Bachem).
-
Inhibitors: E-64 (from various suppliers) and S-(Carboxymethyl)isothiourea.
-
Assay Buffer: 100 mM Sodium Phosphate, pH 6.5, 10 mM DTT, 1 mM EDTA. Causality: DTT is critical to maintain the active site cysteine in its reduced, active state.[3][13] EDTA chelates divalent metal ions that can oxidize the thiol.
-
Equipment: 96-well black microplates, fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of irreversible inhibitors.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare fresh Assay Buffer. Activate the enzyme by incubating it in Assay Buffer for 15 minutes at 37°C.
-
Prepare a 2X working solution of the substrate (e.g., 20 µM Z-FR-AMC) in Assay Buffer.
-
Prepare serial dilutions of E-64 and SCMC (e.g., 10 concentrations ranging from 0 to 500 nM for E-64, and likely a higher range, e.g., 0 to 500 µM, for SCMC) in Assay Buffer.
-
-
Assay Execution (Kinetic Mode):
-
In a 96-well plate, add 50 µL of each inhibitor dilution (or buffer for the uninhibited control).
-
Add 50 µL of the activated enzyme solution to initiate the pre-incubation.
-
Immediately place the plate in the reader and begin monitoring fluorescence every 30 seconds.
-
After a 5-10 minute pre-incubation period (this must be kept consistent), inject 100 µL of the 2X substrate solution to start the cleavage reaction.
-
Continue to monitor fluorescence for 30-60 minutes.
-
Data Analysis and Interpretation
The kinetic data for irreversible inhibitors requires a two-step analysis.[14][15]
-
Determine the Apparent Rate Constant (k_obs):
-
For each inhibitor concentration, the progress curve (Fluorescence vs. Time) will show an initial burst followed by a leveling off as the enzyme is inactivated.
-
Fit each curve to the equation for substrate reaction with irreversible inhibition: Eq. 1: F = F₀ + (v₀ / k_obs) * (1 - exp(-k_obs * t)) Where F is fluorescence, F₀ is initial fluorescence, v₀ is the initial rate, and k_obs is the observed rate of inactivation. Non-linear regression software (e.g., GraphPad Prism) is required for this fitting.
-
-
Determine k_inact and K_i:
-
The relationship between k_obs and the inhibitor concentration [I] follows a hyperbolic curve.
-
Create a secondary plot of k_obs versus [I].
-
Fit this plot to the Michaelis-Menten-like equation for inactivation: Eq. 2: k_obs = (k_inact * [I]) / (K_i + [I])
-
The fitted parameters will yield k_inact (the maximal rate of inactivation at saturating inhibitor concentrations) and K_i (the concentration of inhibitor that gives half-maximal inactivation rate).
-
-
Calculate the Second-Order Rate Constant (k_inact/K_i):
-
This value is the most important for comparing potency. At low inhibitor concentrations ([I] << K_i), the relationship is linear: k_obs ≈ (k_inact / K_i) * [I]. The slope of the initial part of the k_obs vs. [I] plot gives the k_inact/K_i value. This constant represents the efficiency of the inhibitor.
-
Conclusion and Recommendations
This guide provides a comprehensive framework for comparing E-64 and S-(Carboxymethyl)isothiourea.
-
E-64 stands as a superior inhibitor for most research applications due to its demonstrated high potency and exceptional selectivity for cysteine proteases.[5][7][12] Its well-defined mechanism and extensive characterization make it a reliable tool for specifically interrogating the function of these enzymes in complex biological systems.
-
S-(Carboxymethyl)isothiourea should be viewed as a general, reactive chemical probe for modifying accessible cysteine residues. Its utility is not as a specific protease inhibitor but rather as a tool for chemical biology applications or as a benchmark for less specific alkylating agents. Its lack of a sophisticated recognition motif means its potency and specificity for any given protease will likely be orders of magnitude lower than E-64.
Recommendation: For targeted, potent, and specific inhibition of cysteine proteases in any biological context, E-64 is the clear choice . SCMC may serve a purpose in methodological studies or as a positive control for cysteine alkylation, but it cannot be considered a substitute for E-64. The provided experimental protocol empowers researchers to empirically validate these differences and quantify the inhibitory parameters for any cysteine protease of interest.
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Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. PubMed. [Link]
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Turk, D., & Guncar, G. (2003). Cysteine Protease Zymography: Brief Review. PubMed. [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central. [Link]
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A Comparative Guide to the Synthesis of 2-[(aminoiminomethyl)thio]acetic Acid: Benchmarking Against Alternative Intermediates and Synthetic Strategies
In the landscape of pharmaceutical and industrial chemistry, the synthesis of versatile building blocks is a cornerstone of innovation. One such molecule, 2-[(aminoiminomethyl)thio]acetic acid, also known as S-(Carboxymethyl)isothiourea, serves as a valuable intermediate. Its applications range from being a brightener in the electrodeposition of metals to its potential as a plant growth regulator[1]. This guide provides an in-depth analysis of the benchmark synthesis for this compound and evaluates it against alternative synthetic routes and intermediates, offering researchers and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
The Benchmark Synthesis: S-Alkylation of Thiourea with Chloroacetic Acid
The most established and widely adopted method for synthesizing 2-[(aminoiminomethyl)thio]acetic acid is the direct S-alkylation of thiourea with a haloacetic acid, typically chloroacetic acid. This reaction proceeds via a well-understood SN2 mechanism where the sulfur atom of thiourea acts as a nucleophile, displacing the chloride from chloroacetic acid[2].
Mechanistic Rationale
Thiourea exists in a tautomeric equilibrium between its thione and iminothiol forms. Theoretical studies suggest that the reaction may proceed through the more nucleophilic iminothiol form[3]. The reaction is typically conducted in an aqueous alkaline medium. The base, such as sodium carbonate, serves two critical functions: it deprotonates the carboxylic acid group of chloroacetic acid to form the more soluble carboxylate, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product[1].
Optimized Reaction Conditions and Performance
Research has shown that optimal yields are achieved by carefully controlling the stoichiometry and temperature. An excess of both chloroacetic acid and sodium carbonate relative to thiourea is often employed to ensure complete conversion of the limiting reagent[1]. The reaction is typically initiated at a low temperature (around 5°C) during the addition of the base to manage the exothermic neutralization, and then heated to approximately 75°C to facilitate the SN2 substitution[1]. Under these optimized conditions, yields can be exceptionally high, often exceeding 99%[1].
Diagram: Benchmark Synthesis Pathway
Caption: Synthesis of a guanidinothiazole intermediate via cyclocondensation.
Comparative Performance Data
The following table summarizes the key performance indicators for the benchmark synthesis and the discussed alternatives.
| Parameter | Benchmark Synthesis | Alternative: Bromoacetic Acid | Alternative: Guanidinothiazole Synthesis |
| Primary Reactants | Thiourea, Chloroacetic Acid | Thiourea, Bromoacetic Acid | Guanidinothiourea, 1,3-Dichloroacetone |
| Key Transformation | S-Alkylation | S-Alkylation | Cyclocondensation |
| Typical Yield | >99% [1] | ~90% [2] | 65-70% [4] |
| Reaction Time | ~1-2 hours [1] | Significantly faster than chloro- route [2] | ~1 hour [4] |
| Reaction Temp. | 75°C [1] | Room Temperature [2] | Reflux [4] |
| Product Class | Aliphatic Thioacetic Acid | Aliphatic Thioacetic Acid | Heterocyclic Thiazole |
| Primary Advantages | High yield, low-cost materials | High reactivity, faster reaction | Access to bioactive heterocycles |
| Primary Disadvantages | Higher temperature required | Higher cost of bromoacetic acid | Lower yields, more complex starting material |
Experimental Protocols
Protocol for Benchmark Synthesis of 2-[(aminoiminomethyl)thio]acetic Acid[1]
-
Preparation: In a suitable reaction vessel, dissolve 10.4 g (0.11 moles) of monochloroacetic acid in 70 mL of water. Cool the solution to approximately 5°C using an ice bath.
-
Neutralization: Slowly add 6.4 g (0.061 moles) of sodium carbonate in small portions to the stirred solution. Maintain the temperature at or below 5°C throughout the addition to control the exothermic reaction. Continue addition until the pH of the mixture reaches 8-9.
-
S-Alkylation: To the resulting solution of sodium monochloroacetate, add 7.6 g (0.1 moles) of thiourea with continuous stirring.
-
Reaction: Slowly heat the reaction mixture to 75°C and maintain this temperature for one hour.
-
Isolation: Cool the mixture to 25°C. The product will precipitate as a white solid.
-
Purification: Filter the precipitate, wash thoroughly with water until the filtrate is free of acid, and dry to yield pure 2-[(aminoiminomethyl)thio]acetic acid. Expected Yield: ~13.3 g (99.5%).
Protocol for Synthesis of 2-Guanidino-4-chloromethylthiazole Hydrochloride[6]
-
Preparation: In a reaction flask equipped with a reflux condenser, dissolve 2-guanidinothiourea and 1,3-dichloroacetone in a methanol-water solvent system (e.g., 3:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for approximately 1 hour. This step facilitates the cyclocondensation to form the thiazole ring.
-
Isolation: After cooling, the product may precipitate from the solution.
-
Salt Formation: Isolate the crude product and perform hydrochlorination to obtain the hydrochloride salt, which often improves stability and handling.
-
Purification: The final product can be purified by recrystallization. Expected Purity: 65-70%.
Conclusion
The synthesis of 2-[(aminoiminomethyl)thio]acetic acid via the S-alkylation of thiourea with chloroacetic acid stands as a highly efficient and cost-effective benchmark method, delivering near-quantitative yields. The primary alternative within this synthetic framework, the use of bromoacetic acid, offers a significant increase in reaction rate at the expense of higher reagent cost.
For researchers targeting different molecular scaffolds, such as those required for certain pharmaceutical applications, alternative pathways like the Hantzsch synthesis of guanidinothiazoles are essential. While these routes may result in lower yields and require more complex starting materials, they provide access to valuable heterocyclic intermediates that are not accessible through the benchmark linear alkylation. The choice of synthetic strategy is therefore not merely a question of efficiency but is fundamentally dictated by the desired final product and its intended application. This guide provides the foundational data and protocols to assist researchers in navigating these choices effectively.
References
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Investigator's Guide to Assessing the Cross-Reactivity of S-(Carboxymethyl)isothiourea with Plant Hormone Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-(Carboxymethyl)isothiourea and related S-substituted isothioureas are well-documented as potent inhibitors of nitric oxide synthase (NOS) in mammalian systems, where they competitively bind to the L-arginine binding site.[1][2][3] While their effects in plants are less characterized, the structural similarity to various bioactive molecules warrants a thorough investigation into their potential off-target effects, particularly concerning cross-reactivity with plant hormone receptors. To date, there is a notable absence of direct experimental evidence in the public domain confirming or refuting the binding of S-(Carboxymethyl)isothiourea to plant hormone receptors. This guide, therefore, serves as a comprehensive framework for researchers to systematically investigate this potential cross-reactivity. We provide the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to generate robust and publishable findings in this area.
Introduction: The Scientific Premise for Investigation
Plant hormones, or phytohormones, are a diverse group of small molecules that govern virtually all aspects of plant growth and development.[4] Their perception by specific receptor proteins initiates signaling cascades that culminate in profound physiological changes. The major classes of plant hormones include auxins, cytokinins, gibberellins (GAs), abscisic acid (ABA), ethylene, brassinosteroids (BRs), jasmonates (JAs), and salicylic acid (SA). Each of these hormones is perceived by a distinct class of receptors with unique structural and biochemical properties.[4][5]
S-substituted isothioureas are a class of compounds known for their potent inhibition of nitric oxide synthases.[1][3][6] For instance, S-methylisothiourea (SMT) and S-ethylisothiourea (EITU) have been extensively studied for their effects on NOS activity.[1][7] The inhibitory action of these molecules stems from their ability to compete with L-arginine for the enzyme's active site.[1] Given that some plant hormone binding pockets can accommodate a variety of ligands, and the structural features of S-(Carboxymethyl)isothiourea, it is plausible that this compound could exhibit off-target binding to one or more plant hormone receptors. This guide provides the necessary tools to test this hypothesis.
Experimental Strategy: A Multi-tiered Approach to Assessing Cross-Reactivity
A systematic investigation into the potential cross-reactivity of S-(Carboxymethyl)isothiourea with plant hormone receptors should begin with broad screening assays and progress to more quantitative and specific analyses. We propose a three-tiered approach:
-
Tier 1: In Vitro Competitive Binding Assays: The cornerstone of this investigation is the competitive binding assay. This method directly measures the ability of a test compound (the "competitor," in this case, S-(Carboxymethyl)isothiourea) to displace a known, labeled ligand from its receptor.[8][9][10]
-
Tier 2: In Vitro Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR) can provide label-free, real-time kinetic data on the binding between S-(Carboxymethyl)isothiourea and a receptor of interest.[11][12]
-
Tier 3: In Planta Phenotypic and Molecular Assays: If significant binding is observed in vitro, subsequent in planta assays are crucial to determine if this binding translates to a physiological response.
This guide will focus on the detailed methodology for Tier 1, as it represents the critical first step in identifying potential cross-reactivity.
Tier 1: In Vitro Competitive Radioligand Binding Assays
Competitive binding assays are a robust method for determining the binding affinity of a test compound for a receptor.[8][9][13] The principle is to measure the displacement of a high-affinity radiolabeled ligand by increasing concentrations of the unlabeled test compound.
General Workflow for Competitive Binding Assays
The following diagram illustrates the general workflow for a competitive binding assay.
Caption: Simplified diagram of the auxin signaling pathway.
Concluding Remarks and Future Directions
This guide provides a foundational framework for researchers to systematically evaluate the potential cross-reactivity of S-(Carboxymethyl)isothiourea with plant hormone receptors. The absence of existing data makes this an open and important area of investigation. Should in vitro binding be established, subsequent research should focus on biophysical characterization of the binding kinetics and in planta studies to determine the physiological relevance of these interactions. Such studies will not only elucidate the specificity of S-(Carboxymethyl)isothiourea but also contribute to a deeper understanding of the ligand-binding promiscuity of plant hormone receptors.
References
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Calderón Villalobos, L. I., & Hellmuth, A. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Methods in Molecular Biology, 1450, 23–34. [Link]
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Dovzhenko, A., & Palme, K. (2011). Hormone-binding assay using living bacteria expressing eukaryotic receptors. Methods in Molecular Biology, 779, 115–125. [Link]
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Hellmuth, A., & Calderón Villalobos, L. I. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. ResearchGate. [Link]
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Napier, R. M. (2004). Plant Hormone Binding Sites. Annals of Botany, 93(2), 111–121. [Link]
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Santiago, J., & Hothorn, M. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. The Plant Cell, 31(10), 2239–2260. [Link]
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Wei, L. H., Arabolos, N., & Ignarro, L. J. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155–164. [Link]
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Li, Y., Wang, Y., Li, Y., & Zhang, L. (2019). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Marine Drugs, 17(11), 606. [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 113(3), 757–763. [Link]
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ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
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Jang, D., Szabo, C., & Murrell, G. A. (1996). S-substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. Inflammation Research, 45(7), 331–335. [Link]
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Santner, A., & Estelle, M. (2009). Plant hormone receptors: new perceptions. Genes & Development, 23(16), 1833–1844. [Link]
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Jang, D., Szabo, C., & Murrell, G. A. (n.d.). S-Substituted isothioureas are potent inhibitors of nitric oxide biosynthesis in cartilage. UTMB Health Research Expert Profiles. [Link]
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"assessing the environmental impact of S-(Carboxymethyl)isothiourea compared to synthetic auxins"
A Comparative Environmental Impact Assessment: Synthetic Auxins vs. S-(Carboxymethyl)isothiourea
A Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of enhanced agricultural productivity has led to the widespread use of plant growth regulators. Among these, synthetic auxins have a long history of effective weed control. However, their environmental persistence and potential for non-target effects necessitate an ongoing search for safer alternatives. This guide provides a comparative environmental impact assessment of a class of widely used synthetic auxins and another sulfur-containing compound, S-(Carboxymethyl)isothiourea.
A critical knowledge gap exists in the scientific literature regarding the environmental impact and plant-related biological activity of S-(Carboxymethyl)isothiourea. Extensive searches of environmental science and agricultural databases reveal a significant lack of research into its effects on ecosystems. This guide, therefore, will first detail the known environmental impacts of common synthetic auxins. Subsequently, it will outline the necessary experimental framework to begin assessing the environmental profile of S-(Carboxymethyl)isothiourea, thereby providing a roadmap for future research in this area.
The Environmental Footprint of Synthetic Auxins
Synthetic auxins, such as 2,4-D, dicamba, and MCPA, are mainstays in modern agriculture for their ability to control broadleaf weeds.[1][2][3] They function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[4][5] While effective, their use is not without environmental consequences.
Persistence and Mobility in the Environment
The environmental persistence of synthetic auxins varies depending on their chemical form and environmental conditions.
-
2,4-D (2,4-Dichlorophenoxyacetic acid): The half-life of 2,4-D in soil is relatively short, typically ranging from 1 to 14 days, as it is broken down by microorganisms.[1] However, in anaerobic aquatic environments, its persistence can be significantly longer, with a half-life of 41 to 333 days.[2] Due to its water-solubility, 2,4-D has the potential to be mobile and has been detected at low levels in shallow groundwater and streams.[1][2]
-
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Dicamba is known for its high mobility in soil and the potential to contaminate groundwater.[6] Its soil half-life can range from 1 to 4 weeks, with a typical duration of 2 weeks, and is influenced by microbial degradation and sunlight.[6] A significant concern with dicamba is its volatility, which can lead to spray drift and damage to non-target crops and other plants.[3][7]
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): MCPA is also relatively mobile in soil but is generally considered to have a low potential for risk to the environment as the concentrations detected in water and soil are typically lower than the predicted no-effect levels.[8] Its degradation in soil is influenced by factors such as temperature and moisture, with a typical half-life of about 24 days.[8]
Ecotoxicity to Non-Target Organisms
The impact of synthetic auxins extends beyond the targeted weeds, affecting a range of non-target organisms.
Table 1: Comparative Ecotoxicity of Common Synthetic Auxins
| Organism Group | 2,4-D | Dicamba | MCPA |
| Birds | Moderately toxic to practically non-toxic upon ingestion.[1] | Practically nontoxic.[6] | Moderately toxic to wildfowl.[9] |
| Fish | Toxicity varies with the chemical form; ester forms can be very toxic, while salt forms are slightly toxic.[1][10] | Slightly to practically nontoxic.[6] | Slightly toxic to freshwater fish.[9] |
| Aquatic Invertebrates | Salt forms are generally slightly toxic.[1] | Practically nontoxic.[3] | Practically nontoxic.[9] |
| Honeybees | Practically non-toxic.[1] | Not considered toxic.[7] | Nontoxic.[9] |
| Non-target Plants | Highly toxic to sensitive broadleaf plants.[4] | Highly volatile and can cause significant damage to non-target crops through drift.[3][7] | Most toxic to algae and macrophytes in the aquatic environment.[11] |
S-(Carboxymethyl)isothiourea: An Uncharacterized Profile
In stark contrast to the extensive body of research on synthetic auxins, there is a significant lack of publicly available data on the environmental impact of S-(Carboxymethyl)isothiourea. Searches for its use as a plant growth regulator or its effects on soil, water, and non-target organisms have not yielded relevant scientific studies. While related compounds like carboxymethyl cellulose are noted for being non-toxic and biodegradable, this cannot be extrapolated to S-(Carboxymethyl)isothiourea without direct experimental evidence.[12][13]
A Proposed Framework for Environmental Impact Assessment
To address this knowledge gap, a structured experimental approach is necessary to characterize the environmental fate and ecotoxicity of S-(Carboxymethyl)isothiourea. The following protocols, adapted from established methods for assessing agricultural chemicals, provide a roadmap for this essential research.
Experimental Protocols
1. Soil Persistence and Degradation Study (Adapted from OECD Guideline 307)
-
Objective: To determine the rate and route of degradation of S-(Carboxymethyl)isothiourea in soil under controlled laboratory conditions.
-
Methodology:
-
Select at least two different soil types with varying organic matter content and pH.
-
Treat soil samples with a known concentration of S-(Carboxymethyl)isothiourea.
-
Incubate the treated soils under controlled aerobic and anaerobic conditions at a constant temperature.
-
At specified time intervals, extract soil samples and analyze for the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the dissipation time 50 (DT50) and dissipation time 90 (DT90) to determine the half-life and persistence of the compound.
-
2. Aquatic Toxicity Testing (Adapted from OECD Guidelines 202, 203, and 201)
-
Objective: To assess the acute toxicity of S-(Carboxymethyl)isothiourea to key aquatic organisms representing different trophic levels.
-
Methodology:
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Expose Daphnia magna to a range of concentrations of S-(Carboxymethyl)isothiourea for 48 hours and determine the concentration that causes immobilization in 50% of the population (EC50).
-
Fish Acute Toxicity Test (OECD 203): Expose a model fish species (e.g., Zebrafish, Danio rerio) to a range of concentrations for 96 hours and determine the lethal concentration for 50% of the population (LC50).
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Expose a green algae species (e.g., Raphidocelis subcapitata) to a range of concentrations for 72 hours and determine the concentration that inhibits growth by 50% (EC50).
-
3. Non-Target Plant Phytotoxicity Study (Adapted from OECD Guideline 208)
-
Objective: To evaluate the potential for S-(Carboxymethyl)isothiourea to cause harm to non-target terrestrial plants.
-
Methodology:
-
Select a panel of representative terrestrial plant species, including both monocots and dicots.
-
In a greenhouse setting, treat plants at various growth stages with different concentrations of S-(Carboxymethyl)isothiourea via foliar spray or soil application.
-
Observe the plants for a specified period (e.g., 14-21 days) for any signs of phytotoxicity, such as chlorosis, necrosis, growth inhibition, or morphological abnormalities.
-
Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).
-
Visualizing the Assessment Workflow
The logical flow of a comprehensive environmental impact assessment can be visualized as follows:
Caption: Workflow for assessing the environmental impact of a new chemical compound.
The Auxin Signaling Pathway: A Target for Disruption
Synthetic auxins exert their effects by hijacking the plant's natural auxin signaling pathway. Understanding this pathway is crucial for developing more selective and environmentally benign herbicides.
Caption: Simplified diagram of the auxin signaling pathway targeted by synthetic auxins.
Conclusion and Future Directions
The environmental impact of synthetic auxins is well-documented, highlighting a need for continued research into safer alternatives. S-(Carboxymethyl)isothiourea's environmental profile remains largely unknown, representing a significant data gap. The experimental framework outlined in this guide provides a clear path forward for researchers to begin the crucial work of assessing its potential environmental risks and benefits. Only through such rigorous and objective scientific inquiry can we ensure the development of sustainable agricultural practices that protect both crop yields and ecosystem health.
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Hossain, M. S., Chowdhury, M. A., & Hasan, M. M. (2021). Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. Environmental Science and Pollution Research, 28(21), 26869-26880. Retrieved from [Link]
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Norris-Tull, D. (2020). Dicamba (BANVEL) Herbicide. Management of Invasive Plants in the Western USA. Retrieved from [Link]
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Egan, J. F., & Mortensen, D. A. (2012). Viewing the ecological consequences of synthetic auxin herbicides from the ground up. Weed Research, 52(6), 477-486. Retrieved from [Link]
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Karlen, D. L., Hurley, E. G., Andrews, S. S., Cambardella, C. A., Meek, D. W., Duffy, M. D., & Mallarino, A. P. (2009). A technique for assessing environmental impact risks of agricultural systems. Renewable Agriculture and Food Systems, 24(3), 225-235. Retrieved from [Link]
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Bohnenblust, E. W., Vaudo, A. D., Egan, J. F., Mortensen, D. A., & Tooker, J. F. (2016). Direct and Indirect Effects of the Synthetic-Auxin Herbicide Dicamba on Two Lepidopteran Species. Environmental Entomology, 45(5), 1273-1282. Retrieved from [Link]
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Tzilivakis, J., Lewis, K. A., & Green, A. (2005). Assessing the environmental impact of different crop protection strategies. In Proceedings of the BCPC International Congress-Crop Science and Technology, 2005, Volumes 1 and 2 (pp. 67-74). British Crop Production Council. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]
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Wang, W., Meng, Q., Li, Q., Liu, J., Zhou, M., Jin, Z., & Zhao, K. (2019). Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts. Marine Drugs, 17(1), 56. Retrieved from [Link]
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Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. Retrieved from [Link]
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A Prospective Cost-Benefit Analysis of 2-[(aminoiminomethyl)thio]acetic Acid in Large-Scale Agriculture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for sustainable and efficient agricultural practices, the exploration of novel chemical inputs is paramount. This guide provides a prospective cost-benefit analysis of 2-[(aminoiminomethyl)thio]acetic acid, a compound with demonstrated potential as a plant growth regulator, for its application in large-scale agriculture. As extensive field data for this specific molecule is not yet publicly available, this document serves as a comparative framework, outlining the necessary experimental evaluations and contrasting its theoretical potential against two established alternatives with distinct mechanisms and environmental profiles: the systemic herbicide glyphosate and the contact herbicide acetic acid .
Our analysis is structured to provide a robust model for the evaluation of new agricultural chemicals, emphasizing scientific integrity, experimental validation, and a comprehensive understanding of economic and environmental impacts.
Introduction to 2-[(aminoiminomethyl)thio]acetic Acid: A Compound of Interest
2-[(aminoiminomethyl)thio]acetic acid, also known as S-(Carboxymethyl)isothiourea, is an organic compound with the chemical formula C3H6N2O2S.[1] Its synthesis is achievable through a high-yield reaction of monochloroacetic acid with thiourea in an alkaline medium.[2] While its primary industrial applications have been in electrodeposition and flotation, preliminary research has indicated its potential as a plant growth regulator.[2] One study demonstrated that both the acid and its methyl ester hydrochloride derivative can positively influence plant growth, suggesting its potential as a biostimulant.[2]
As a thiourea derivative, it belongs to a class of compounds known for a wide range of biological activities, including use as herbicides, insecticides, and plant growth regulators.[2][3] This positions 2-[(aminoiminomethyl)thio]acetic acid as a candidate for further investigation in agricultural applications.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 7404-50-4 |
| Molecular Formula | C3H6N2O2S |
| Molecular Weight | 134.16 g/mol |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid |
| Melting Point | 255 °C (decomposition) |
| GHS Classification | Warning: Harmful if swallowed |
Source: ECHEMI, PubChem[1]
Comparative Framework: Establishing Benchmarks with Existing Alternatives
To conduct a thorough cost-benefit analysis, we must compare the potential of 2-[(aminoiminomethyl)thio]acetic acid against established agricultural chemicals. We have selected two comparators with widely understood efficacy, economic profiles, and environmental impacts:
-
Glyphosate: A broad-spectrum, systemic herbicide that is the most widely used pesticide in agriculture.[4] Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for protein synthesis in plants.
-
Acetic Acid (Vinegar): A non-selective, contact herbicide that works by damaging plant cell membranes, leading to desiccation.[5] It is often considered a more "natural" or "organic" alternative, though its efficacy and cost-effectiveness are subjects of ongoing research.
Mechanism of Action Comparison
The following diagram illustrates the distinct proposed or known mechanisms of action for the three compounds.
Caption: Workflow for Greenhouse Efficacy Trial.
Protocol 2: Field Trial for Yield and Quality Assessment
Objective: To evaluate the impact of 2-[(aminoiminomethyl)thio]acetic acid on the yield and quality of a major commodity crop (e.g., corn or soybeans) under real-world agricultural conditions.
Methodology:
-
Site Selection: A field with uniform soil type and a history of consistent crop performance.
-
Treatments:
-
Untreated Control
-
2-[(aminoiminomethyl)thio]acetic acid at the optimal concentration determined in the greenhouse trial.
-
Standard grower practice (including any existing plant growth regulators).
-
-
Experimental Design: Randomized complete block design with at least 4 replicates per treatment, with each plot being a minimum of 10m x 3m.
-
Application: Foliar application at the appropriate growth stage (e.g., V5 for corn).
-
Data Collection:
-
Stand count
-
Mid-season biomass measurements
-
Final grain yield (harvested from the center rows of each plot)
-
Grain quality parameters (e.g., protein content, test weight)
-
-
Economic Analysis: Calculation of the net economic return per acre for each treatment, factoring in the cost of the chemical and the value of any yield increase.
Protocol 3: Environmental Fate and Non-Target Impact Study
Objective: To assess the soil persistence of 2-[(aminoiminomethyl)thio]acetic acid and its potential impact on soil microbial communities and non-target organisms.
Methodology:
-
Soil Column Leaching Study:
-
Pack soil columns with representative agricultural soil.
-
Apply 2-[(aminoiminomethyl)thio]acetic acid at a rate equivalent to the field application rate.
-
Simulate rainfall events and collect leachate over a period of 60 days.
-
Analyze leachate and soil at different depths for the parent compound and potential degradation products using LC-MS/MS.
-
-
Soil Microbial Respiration Assay:
-
Treat soil samples with 2-[(aminoiminomethyl)thio]acetic acid at 1x and 10x the expected environmental concentration.
-
Measure CO2 evolution over time to assess the impact on overall microbial activity.
-
-
Earthworm Toxicity Test (OECD 207):
-
Expose earthworms to soil treated with a range of concentrations of 2-[(aminoiminomethyl)thio]acetic acid.
-
Determine the LC50 (lethal concentration for 50% of the population).
-
Conclusion and Future Directions
While 2-[(aminoiminomethyl)thio]acetic acid shows preliminary promise as a plant growth regulator, a comprehensive and data-driven approach is essential to determine its viability for large-scale agriculture. The cost-benefit analysis presented here is prospective and highlights the critical need for empirical data from structured experimental trials as outlined.
Key considerations for future research include:
-
Large-scale synthesis and cost optimization: The economic feasibility of this compound will depend on the development of a cost-effective manufacturing process.
-
Formulation development: Optimizing the formulation with adjuvants can enhance efficacy and reduce application rates.
-
Broad-spectrum efficacy testing: Evaluating its effects on a wider range of crops and under different environmental conditions is crucial.
-
Long-term toxicological and environmental impact studies: A thorough understanding of its long-term effects on ecosystems and human health is non-negotiable for regulatory approval and public acceptance.
By following a rigorous scientific evaluation process, the agricultural community can objectively assess the potential of novel compounds like 2-[(aminoiminomethyl)thio]acetic acid to contribute to a more productive and sustainable future.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetic Acid, 2-[(aminoiminomethyl)thio]-
For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. With these innovations comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical handling and waste disposal. This guide provides an in-depth, procedural framework for the safe disposal of Acetic acid, 2-[(aminoiminomethyl)thio]-, a compound of interest in various research and development pipelines. Our focus is to move beyond mere compliance, embedding a culture of safety and operational excellence within your laboratory practices.
Understanding the Hazard Profile of Acetic Acid, 2-[(aminoiminomethyl)thio]-
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Acetic acid, 2-[(aminoiminomethyl)thio]- (CAS No: 7404-50-4), presents a multi-faceted risk profile that necessitates stringent safety protocols.[1][2]
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The presence of the thiourea moiety suggests that upon combustion, toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) may be produced.[3] This is a critical consideration for disposal methodologies.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C3H6N2O2S | PubChem[1] |
| Molecular Weight | 134.16 g/mol | PubChem[1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | 255 °C (decomposes) | ECHEMI[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe eye damage risk and skin/respiratory irritation potential, a robust PPE protocol is non-negotiable.
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield when handling the solid compound or its solutions.[3][4]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile, and ensure to check for any signs of degradation or perforation before use.[3]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.[3][4]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[5][6]
Spill Management: Immediate and Decisive Action
Accidental spills require a swift and pre-planned response to mitigate exposure and environmental contamination.
For a Small Spill (Solid):
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE ensemble described above.
-
Gently Cover the Spill: Use an absorbent material, such as vermiculite or sand, to cover the spill. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[4]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete, wash your hands with soap and water.
For a Large Spill:
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Alert Safety Personnel: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Do Not Attempt to Clean Up: A large spill should only be handled by trained emergency responders.
Step-by-Step Disposal Protocol
The disposal of Acetic acid, 2-[(aminoiminomethyl)thio]- must be handled as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[7]
Workflow for Waste Segregation and Collection
Caption: Waste Disposal Workflow for Acetic Acid, 2-[(aminoiminomethyl)thio]-.
Procedure for Solid Waste
-
Container Selection: Use a designated, sealable, and chemically compatible container for solid hazardous waste. The container must be in good condition and free from external contamination.[8]
-
Waste Collection: Place any waste Acetic acid, 2-[(aminoiminomethyl)thio]- powder, contaminated personal protective equipment (e.g., gloves), and spill cleanup materials directly into the designated solid waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Acetic acid, 2-[(aminoiminomethyl)thio]-".[8] Also, indicate the approximate quantity of waste.
-
Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Procedure for Aqueous Waste
-
Container Selection: Use a designated, sealable, and chemically compatible container for aqueous hazardous waste. Do not use metal containers.[8]
-
Waste Collection: Carefully pour aqueous solutions containing Acetic acid, 2-[(aminoiminomethyl)thio]- into the designated aqueous waste container. The first rinse of any contaminated labware should also be collected as hazardous waste.[7]
-
pH Consideration: While the compound itself is an acetic acid derivative, avoid mixing it with strong bases in the waste container to prevent any potential exothermic reactions.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents with their approximate concentrations, including "Acetic acid, 2-[(aminoiminomethyl)thio]-".[8]
-
Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area with secondary containment to prevent spills.[7]
-
Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Final Disposal by Certified Professionals
The ultimate disposal of Acetic acid, 2-[(aminoiminomethyl)thio]- waste will likely involve incineration at a licensed hazardous waste facility.[9] This method is necessary to destroy the organic components and manage the potentially toxic combustion byproducts in a controlled environment. It is imperative that all waste is properly segregated, labeled, and documented to ensure compliant and safe final disposal.
By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the responsible advancement of science.
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Mastering the Safe Handling of Acetic acid, 2-[(aminoiminomethyl)thio]-: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Acetic acid, 2-[(aminoiminomethyl)thio]- is critical for ensuring laboratory safety and operational integrity. This guide provides in-depth, field-proven insights to establish a self-validating system of protocols for handling this chemical with confidence.
Understanding the Hazard: A Proactive Approach to Safety
Acetic acid, 2-[(aminoiminomethyl)thio]- (CAS No. 7404-50-4) is a compound that demands careful handling due to its potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following hazards:
-
Harmful if swallowed: Poses a significant risk if ingested.
-
Causes skin irritation: Can lead to redness, inflammation, and discomfort upon contact with skin.
-
Causes serious eye damage: Presents a high risk of severe injury to the eyes.[1]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]
The presence of the acetic acid moiety suggests corrosive properties, while the thio- group indicates a potential for a strong, unpleasant odor, a common characteristic of thiols. Therefore, a comprehensive safety strategy must address these multifaceted hazards through meticulous planning and the consistent use of appropriate Personal Protective Equipment (PPE).
The Core of Protection: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision that depends on the specific procedures being performed. The following table outlines the recommended PPE for handling Acetic acid, 2-[(aminoiminomethyl)thio]-, categorized by the level of potential exposure.
| Operational Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Operations (e.g., handling small quantities in a well-ventilated area, preparing dilute solutions) | Safety glasses with side shields | Standard nitrile gloves (minimum 5-mil thickness) | Laboratory coat | Not generally required, but recommended if odor is detected |
| Moderate-Risk Operations (e.g., weighing larger quantities, transfers, heating solutions) | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | Half-mask respirator with organic vapor/acid gas cartridges |
| High-Risk & Emergency Situations (e.g., large spills, uncontrolled release) | Face shield in conjunction with chemical splash goggles | Butyl rubber gloves | Full-body chemical-resistant suit | Full-facepiece respirator with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles are the minimum requirement for most operations. A face shield should always be used in conjunction with goggles when there is a significant risk of splashes.
-
Hand Protection: The choice of glove material is critical. While standard nitrile gloves may offer sufficient protection for handling small quantities and for short durations, their resistance to organic acids can be limited.[1][2][3] For more extensive handling, butyl rubber gloves are highly recommended due to their excellent resistance to a wide range of corrosive chemicals, including acids.[4][5][6] Neoprene gloves also offer good resistance to acids and can be considered as an alternative.[7][8] It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.
-
Respiratory Protection: The potential for respiratory irritation necessitates the use of respiratory protection, especially in poorly ventilated areas or during procedures that could generate dust or aerosols. A half-mask or full-facepiece respirator equipped with combination organic vapor/acid gas cartridges is recommended.[9][10] These cartridges are specifically designed to capture acidic gases and organic vapors, providing a reliable barrier against inhalation exposure.
Procedural Guidance: From Benchtop to Disposal
A self-validating safety system relies on well-defined procedures. The following step-by-step guidance outlines the best practices for handling Acetic acid, 2-[(aminoiminomethyl)thio]-.
Pre-Operational Protocol:
-
Information Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for Acetic acid, 2-[(aminoiminomethyl)thio]-.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
PPE Inspection: Inspect all PPE for any signs of damage or degradation before use.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.
Operational Protocol:
Caption: A logical workflow for handling Acetic acid, 2-[(aminoiminomethyl)thio]-.
Spill Management Protocol:
In the event of a spill, immediate and decisive action is crucial to mitigate the hazard.
Caption: A clear, step-by-step spill response plan.
For small spills, use an inert absorbent material to collect the spilled substance. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. In all cases, a vapor respirator should be worn during cleanup.
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle.
-
Chemical Waste: All waste containing Acetic acid, 2-[(aminoiminomethyl)thio]- should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Decontamination of Glassware: Due to the presence of the thiol group, a specific decontamination procedure is recommended. All glassware that has been in contact with the compound should be rinsed with a bleach solution to oxidize the thiol, followed by a thorough washing with soap and water.[11] This step is crucial for minimizing residual odor and preventing cross-contamination.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle Acetic acid, 2-[(aminoiminomethyl)thio]-, ensuring a secure laboratory environment and the integrity of their scientific work.
References
-
SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
PubChem. Acetic acid, 2-((aminoiminomethyl)thio)-. Retrieved from [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
INTCO Medical. Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry. Retrieved from [Link]
-
Environmental Health and Safety, University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]
-
GloveNation. Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Retrieved from [Link]
-
3M. 3M Respirator Selection Guide. Retrieved from [Link]
-
Organic Syntheses. 2-NAPHTHALENETHIOL. Retrieved from [Link]
-
PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
Weizmann Institute of Science. Chemical Waste Management Guide. Retrieved from [Link]
-
3M. 3M™ Cartridge/Filter, 60928, P100/organic vapour/acid gas. Retrieved from [Link]
-
eSafety Supplies. 3M Acid Gas And Organic Vapor Respirator Cartridge. Retrieved from [Link]
-
3M. 3M Respirator Selection Guide. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. oxwork.com [oxwork.com]
- 5. safetyware.com [safetyware.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry [intcomedical.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. pksafety.com [pksafety.com]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. How To [chem.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
